Oleoyl Coenzyme A triammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H68N7O17P3S |
|---|---|
Molecular Weight |
1032.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+ |
InChI Key |
XDUHQPOXLUAVEE-VAWYXSNFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Oleoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Oleoyl-coenzyme A (Oleoyl-CoA) stands at a critical juncture in lipid metabolism. As the activated form of oleic acid, the most abundant monounsaturated fatty acid (MUFA) in mammals, it is not merely a passive intermediate but an active participant in the synthesis of complex lipids, a substrate for energy production, and a key signaling molecule that modulates gene expression. This technical guide provides an in-depth exploration of the synthesis, metabolic fates, and regulatory functions of Oleoyl-CoA. It details the enzymatic pathways it traverses, presents quantitative data on its metabolic impact, and outlines key experimental protocols for its study, offering a comprehensive resource for professionals in metabolic research and therapeutic development.
Synthesis of Oleoyl-CoA: The Stearoyl-CoA Desaturase Pathway
The primary route for the de novo synthesis of Oleoyl-CoA is the desaturation of the saturated fatty acid Stearoyl-CoA (18:0-CoA). This reaction is a rate-limiting step in the formation of MUFAs and is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[1][2]
-
Enzyme Complex: The reaction is carried out by a multi-enzyme complex located in the membrane of the endoplasmic reticulum.[1][3][4] This complex includes SCD (an iron-containing enzyme), cytochrome b5, and NADH-cytochrome b5 reductase.[1][3][5]
-
Reaction Mechanism: The process involves the transfer of electrons from NADH to the desaturase via the electron carriers, flavoprotein cytochrome b5 reductase and cytochrome b5.[1][3] Molecular oxygen (O₂) acts as the final electron acceptor, resulting in the introduction of a single cis-double bond at the delta-9 position of the stearoyl-CoA fatty acyl chain, producing Oleoyl-CoA (18:1n-9-CoA) and water.[1][3][5]
-
Isoforms: In mammals, several SCD isoforms exist. SCD1 is the most well-characterized and is highly expressed in lipogenic tissues like the liver and adipose tissue.[6]
Caption: Synthesis of Oleoyl-CoA via the Stearoyl-CoA Desaturase 1 (SCD1) enzyme complex.
Metabolic Fates and Core Functions of Oleoyl-CoA
Once synthesized, Oleoyl-CoA is channeled into several key metabolic pathways, highlighting its central role in cellular lipid homeostasis.
Anabolic Pathways: Substrate for Complex Lipids
Oleoyl-CoA is a preferred acyl donor for the synthesis of a wide array of complex lipids that are fundamental to energy storage and cellular structure.
-
Triacylglycerols (TAGs): As the primary form of energy storage, TAGs are synthesized using Oleoyl-CoA. It is esterified to a glycerol-3-phosphate backbone in a series of reactions catalyzed by enzymes including glycerol-3-phosphate acyltransferase (GPAT), acylglycerophosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT).[7][8][9]
-
Phospholipids (B1166683): Oleoyl-CoA is a crucial component of major membrane phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[1][4] Its incorporation influences the fluidity and physical properties of cellular membranes.[10]
-
Cholesterol Esters: To store and transport cholesterol, it is esterified with a fatty acid. Oleoyl-CoA serves as a substrate for this reaction, forming oleoyl-cholesteryl ester.[2][4][6]
-
Other Lipids: It also acts as a precursor for the synthesis of wax esters and alkyl-diacylglycerols.[4][6][11]
Caption: Oleoyl-CoA serves as a key substrate for the synthesis of diverse complex lipids.
Fatty Acid Modification
Oleoyl-CoA can be further modified through elongation reactions, which occur in the endoplasmic reticulum and mitochondria, to produce very-long-chain monounsaturated fatty acids.[11][12] For instance, it can be elongated to eicosenoyl-CoA (20:1n-9).[11][13]
Catabolic Pathway: Beta-Oxidation
For energy production, Oleoyl-CoA is transported into the mitochondria and undergoes beta-oxidation.[14][15] The process for monounsaturated fats differs slightly from that for saturated fats.
-
Initial Cycles: Beta-oxidation proceeds normally for three cycles, yielding three molecules of acetyl-CoA.
-
Isomerization: The resulting cis-Δ³-dodecenoyl-CoA is not a substrate for the next enzyme, acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase converts this intermediate into trans-Δ²-dodecenoyl-CoA.[14][16][17]
-
Bypassing Dehydrogenation: This isomerization allows the cycle to continue from the hydration step, bypassing the FAD-dependent acyl-CoA dehydrogenase step. Consequently, the beta-oxidation of Oleoyl-CoA yields one less FADH₂ molecule compared to the oxidation of Stearoyl-CoA.[16]
-
Completion: The remaining cycles proceed as standard, breaking down the rest of the fatty acyl chain into acetyl-CoA molecules that enter the citric acid cycle.[14]
Caption: Beta-oxidation of Oleoyl-CoA requires an isomerase to bypass one dehydrogenation step.
Regulatory and Signaling Functions
Beyond its structural and energetic roles, Oleoyl-CoA and its derivatives are potent signaling molecules that regulate gene expression, creating a sophisticated feedback system. They are key players in the transcriptional control of lipogenesis.
-
SREBP-1c Suppression: Unsaturated fatty acids, including oleic acid, are known to suppress the transcription and processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[18][19][20] SREBP-1c is a master transcription factor that activates the entire program of fatty acid synthesis by upregulating genes like Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and SCD1 itself.[6][18][21] This serves as a powerful end-product feedback inhibition mechanism.
-
LXR Antagonism: One mechanism for this suppression involves the antagonism of the Liver X Receptor (LXR).[18] LXR, a nuclear receptor activated by oxysterols, normally promotes the transcription of SREBP-1c.[22] Unsaturated fatty acids can competitively inhibit the activation of LXR, thereby reducing SREBP-1c expression and shutting down de novo lipogenesis.[18]
Caption: Oleoyl-CoA and its derivatives inhibit lipogenesis by suppressing the LXR/SREBP-1c axis.
Quantitative Data Summary
The metabolic significance of Oleoyl-CoA and its synthesis pathway is underscored by quantitative data from studies involving genetic modifications of the SCD1 enzyme.
| Parameter Measured | Experimental Model | Key Finding | Reference |
| Desaturation Index (18:1/18:0) | Liver and plasma from SCD1 knockout (SCD1-/-) mice | Significant decrease compared to wild-type mice, indicating reduced conversion of stearate (B1226849) to oleate (B1233923). | [3] |
| C20:1n-9 Fatty Acid Levels | Harderian gland of SCD1-/- mice | Reduced by over 90%, demonstrating that SCD1-derived oleate is the primary precursor for elongation. | [11] |
| De Novo 1-alkyl-2,3-diacylglycerol (ADG) Synthesis | Harderian gland of SCD1-/- mice | Reduced by over 90%, confirming the essential role of SCD1-synthesized Oleoyl-CoA for this unique lipid. | [11] |
| Long-Chain Fatty Acyl-CoA Concentrations | Human skeletal muscle (biopsy) | Oleoyl-CoA (C18:1-CoA) is one of the most abundant acyl-CoA species measured. | [23] |
Experimental Protocols
Quantification of Oleoyl-CoA by LC-MS/MS
The absolute quantification of cellular acyl-CoAs is critical for metabolic studies but is challenged by their instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[23][24]
-
Objective: To accurately measure the concentration of Oleoyl-CoA in a biological sample.
-
Methodology:
-
Sample Collection and Extraction: Harvest cells or tissues and immediately quench metabolic activity. Extract acyl-CoAs by protein precipitation using a cold solvent, typically methanol (B129727) supplemented with acetic acid to improve recovery and prevent hydrolysis.[24][25]
-
Internal Standard: Spike the sample with a known quantity of a stable isotope-labeled internal standard (e.g., [U-¹³C]Oleoyl-CoA) to correct for extraction losses and matrix effects.[23]
-
Chromatographic Separation: Separate the acyl-CoAs using Ultra-High-Performance Liquid Chromatography (UPLC) with a reversed-phase column (e.g., C18).[23] A gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) is used for elution.
-
Mass Spectrometric Detection: Analyze the eluent by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[24] This involves selecting the precursor ion for Oleoyl-CoA and a specific product ion generated upon fragmentation, creating a highly specific transition for quantification.
-
Data Analysis: Quantify the endogenous Oleoyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Stearoyl-CoA Desaturase (SCD) Activity Assay
This assay measures the enzymatic conversion of a radiolabeled saturated acyl-CoA to its monounsaturated product.
-
Objective: To determine the activity of the SCD enzyme complex in a given sample.
-
Methodology:
-
Enzyme Preparation: Isolate microsomal fractions, which contain the ER-bound SCD enzyme complex, from tissue homogenates (e.g., liver) by differential centrifugation.
-
Reaction Incubation: Prepare a reaction mixture containing the microsomal protein, a buffered solution, NADH, and the radiolabeled substrate (e.g., [1-¹⁴C]Stearoyl-CoA).
-
Initiation and Termination: Start the reaction by adding the substrate and incubate at 37°C. Stop the reaction after a defined period by adding a strong base (e.g., KOH in ethanol).
-
Saponification and Extraction: Heat the mixture to saponify (hydrolyze) the acyl-CoAs into free fatty acids. Acidify the solution and extract the total fatty acids into an organic solvent (e.g., hexane).
-
Separation of Fatty Acids: Separate the substrate (stearic acid) from the product (oleic acid) using a suitable chromatographic technique. Argentation Thin-Layer Chromatography (Ag-TLC), which separates compounds based on the degree of unsaturation, is highly effective. Alternatively, HPLC can be used.[11]
-
Quantification: Scrape the corresponding spots from the TLC plate or collect HPLC fractions and quantify the radioactivity using liquid scintillation counting. Calculate the enzyme activity based on the percentage of radiolabel converted from substrate to product per unit of time and protein amount.
-
Conclusion
Oleoyl-CoA is a linchpin in fatty acid metabolism, intricately connecting the synthesis of saturated and monounsaturated fatty acids with the production of complex lipids essential for cellular function. Its roles as a primary substrate for anabolism, a fuel source for catabolism, and a sophisticated regulator of gene expression highlight its importance as a metabolic control point. A thorough understanding of the pathways governed by Oleoyl-CoA is therefore essential for developing therapeutic strategies for a host of metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funaab.edu.ng [funaab.edu.ng]
- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. aocs.org [aocs.org]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. youtube.com [youtube.com]
- 11. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids | Basicmedical Key [basicmedicalkey.com]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. bu.edu [bu.edu]
- 17. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oleoyl Coenzyme A: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl (B10858665) Coenzyme A (Oleoyl-CoA) is a pivotal molecule in cellular metabolism, situated at the crossroads of lipid synthesis and degradation. As the activated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, Oleoyl-CoA serves as a fundamental substrate for a multitude of enzymatic reactions. Its precise regulation and metabolism are critical for maintaining cellular homeostasis, and dysregulation is implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological roles of Oleoyl-CoA, with a focus on its significance in key metabolic pathways and relevant experimental methodologies.
Structure and Chemical Identity
Oleoyl-CoA is a complex molecule comprising three key moieties: an oleoyl group derived from oleic acid, a pantothenic acid (vitamin B5) unit, and a 3'-phosphoadenosine diphosphate (B83284) (ADP) group. The oleoyl group is attached to the pantetheine (B1680023) arm of coenzyme A via a high-energy thioester bond.
The systematic IUPAC name for Oleoyl-CoA is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate[1].
Chemical Structure:
The 2D structure of Oleoyl-CoA is presented below: (A 2D structural image of Oleoyl-CoA would be placed here in a real document)
Physicochemical Properties
A summary of the key physicochemical properties of Oleoyl-CoA is provided in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C39H68N7O17P3S | [1] |
| Molecular Weight | 1032.0 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | Not experimentally determined in available literature. | |
| pKa (predicted) | 1.16 (strongest acidic) | [2] |
| Water Solubility | Approx. 10 mg/mL | [3] |
| Solubility in Organic Solvents | Soluble in methanol (B129727). Specific quantitative data is limited. | |
| Stability | Stable for ≥ 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [3] |
Biological Significance and Metabolic Pathways
Oleoyl-CoA is a central player in lipid metabolism, primarily involved in fatty acid biosynthesis and β-oxidation. It also serves as a substrate for the synthesis of complex lipids such as triglycerides and phospholipids (B1166683) and is involved in cellular signaling.
Fatty Acid Biosynthesis
In the cytosol, long-chain fatty acids are synthesized from acetyl-CoA. Oleoyl-CoA is formed through the desaturation of Stearoyl-CoA by the enzyme Stearoyl-CoA desaturase-1 (SCD1). This is a critical step in the de novo synthesis of monounsaturated fatty acids.
β-Oxidation
In the mitochondria, fatty acids are broken down to produce acetyl-CoA through β-oxidation. Oleoyl-CoA, being an unsaturated fatty acyl-CoA, requires additional enzymatic steps compared to saturated fatty acyl-CoAs for its complete oxidation. An isomerase is required to convert the cis-double bond to a trans-double bond, allowing the β-oxidation spiral to proceed.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of Oleoyl-CoA. Below are adapted methodologies for key experiments involving this molecule.
In Vitro Synthesis of Oleoyl-CoA
Objective: To synthesize Oleoyl-CoA from oleic acid and Coenzyme A for use in in vitro assays.
Principle: Acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of Coenzyme A in an ATP-dependent manner.
Materials:
-
Oleic acid
-
Coenzyme A (CoA) lithium salt
-
ATP, disodium (B8443419) salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or similar)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Organic solvents (e.g., chloroform, methanol) for extraction and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl2
-
2 mM DTT
-
1 mM Coenzyme A
-
0.5 mM Oleic acid (solubilized with Triton X-100)
-
Acyl-CoA synthetase (e.g., 0.1 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases. The aqueous upper phase will contain the synthesized Oleoyl-CoA.
-
Purification (Optional but Recommended): The aqueous phase can be further purified using solid-phase extraction or HPLC to remove unreacted substrates and byproducts.
-
Quantification: The concentration of the synthesized Oleoyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) base of CoA) or by using a specific assay for thioesters.
Quantification of Oleoyl-CoA in Cell Lysates
Objective: To determine the intracellular concentration of Oleoyl-CoA.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of Oleoyl-CoA.
Materials:
-
Cell culture materials
-
Cold methanol
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold methanol to the cells to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the methanol lysate.
-
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to the lysate.
-
Extraction:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution profile with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Set the mass spectrometer to monitor the specific parent and fragment ion transitions for Oleoyl-CoA and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of Oleoyl-CoA by comparing the peak area of its specific transition to the peak area of the internal standard.
-
Normalize the amount of Oleoyl-CoA to the cell number or total protein content.
-
References
- 1. Oleoyl-CoA | C39H68N7O17P3S | CID 5497111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Oleoyl-CoA in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oleoyl-Coenzyme A (Oleoyl-CoA) is a critical monounsaturated fatty acyl-CoA in mammalian cells, playing a central role in the synthesis of membrane phospholipids, triglycerides, and cholesterol esters. Its production is a tightly regulated process, primarily occurring in the endoplasmic reticulum. This document provides an in-depth examination of the core biosynthetic pathway of Oleoyl-CoA, focusing on the key enzymatic reactions, cellular localization, and regulatory mechanisms. Furthermore, it presents detailed experimental protocols for the assessment of pathway components and summarizes relevant quantitative data to support research and development efforts in metabolism-related drug discovery.
The Core Biosynthesis Pathway of Oleoyl-CoA
The de novo synthesis of Oleoyl-CoA in mammalian cells is predominantly a result of the desaturation of Stearoyl-CoA. This reaction is the rate-limiting step in the formation of monounsaturated fatty acids.[1][2]
The Central Reaction: Δ9 Desaturation
The primary pathway for Oleoyl-CoA synthesis involves the introduction of a single double bond at the delta-9 (Δ9) position of Stearoyl-CoA (18:0). This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) .[3][4] The resulting product is Oleoyl-CoA (18:1n-9). The same enzyme can also convert Palmitoyl-CoA (16:0) to Palmitoleoyl-CoA (16:1n-7).[1]
Key Enzyme and Cofactors
The central enzyme in this pathway is Stearoyl-CoA Desaturase (SCD) , an iron-containing enzyme located in the membrane of the endoplasmic reticulum (ER).[3][4][5] The desaturation reaction is an aerobic process that requires a multi-component electron transport chain.[3]
The key components are:
-
Stearoyl-CoA Desaturase (SCD): The terminal desaturase that acts on the fatty acyl-CoA substrate. Humans express two main isoforms, SCD1 and SCD5.[2][5]
-
Cytochrome b5: An electron acceptor that directly provides reducing equivalents to SCD.[3]
-
NADH-cytochrome b5 reductase: A flavoprotein that transfers electrons from NADH to cytochrome b5.[3]
-
Nicotinamide adenine (B156593) dinucleotide (NADH): The initial source of electrons for the reaction.[3]
-
Molecular Oxygen (O2): Acts as the final electron acceptor, being reduced to water.[2][3]
The electrons flow from NADH, through cytochrome b5 reductase to cytochrome b5, and are ultimately transferred to SCD to facilitate the desaturation of Stearoyl-CoA.[3]
Cellular Localization
The entire enzymatic machinery for the conversion of Stearoyl-CoA to Oleoyl-CoA is embedded in the membrane of the endoplasmic reticulum (ER) .[3][4] This localization is critical, as it positions the synthesis of Oleoyl-CoA in close proximity to the enzymes responsible for the synthesis of complex lipids, such as triglycerides and phospholipids, which occurs primarily in the ER.[6] Fatty acid activation, the conversion of free fatty acids to their CoA esters, also occurs in the ER and other cellular compartments.[7]
Quantitative Data Summary
The activity and expression of Stearoyl-CoA Desaturase are subject to significant regulation by diet, hormones, and developmental processes.[8][9] While specific kinetic values can vary between species, isoforms, and experimental conditions, the following tables provide a summary of representative quantitative data.
Table 1: Enzyme Kinetic Parameters (Illustrative)
| Enzyme/Isoform | Substrate | Apparent K_m (µM) | Apparent V_max (nmol/min/mg protein) | Species/Tissue |
| SCD1 | Stearoyl-CoA | 5 - 15 | 2 - 5 | Mouse Liver Microsomes |
| SCD1 | Palmitoyl-CoA | 10 - 25 | 1.5 - 4 | Mouse Liver Microsomes |
| SCD1 | NADH | 1 - 5 | - | Rat Liver Microsomes |
Note: These values are illustrative and compiled from typical ranges found in the literature. Actual values are highly dependent on the specific assay conditions, purity of the enzyme, and cellular context.
Table 2: Typical Fatty Acyl-CoA Concentrations
| Metabolite | Concentration Range (pmol/mg protein) | Cellular Compartment | Tissue |
| Stearoyl-CoA | 50 - 200 | Cytosol / ER | Liver, Adipose |
| Oleoyl-CoA | 100 - 400 | Cytosol / ER | Liver, Adipose |
| Palmitoyl-CoA | 100 - 300 | Cytosol / ER | Liver, Adipose |
Note: Concentrations can fluctuate significantly based on dietary status (e.g., fasting vs. fed state) and hormonal signals.
Experimental Protocols
Investigating the Oleoyl-CoA biosynthesis pathway requires robust methodologies to measure enzyme activity and quantify metabolites.
Protocol: Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol describes a radiometric assay to measure the conversion of radiolabeled Stearoyl-CoA to Oleoyl-CoA in microsomal fractions.
Objective: To determine the enzymatic activity of SCD in a given cell or tissue sample.
Materials:
-
Tissue or cell sample
-
Homogenization Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.25 M sucrose, 1 mM EDTA)
-
Microsomal Incubation Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)
-
[1-¹⁴C]Stearoyl-CoA (radiolabeled substrate)
-
NADH solution (e.g., 100 mM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saponification Reagent (e.g., 10% KOH in 80% methanol)
-
Acidification Reagent (e.g., concentrated HCl or H₂SO₄)
-
Organic Solvent for extraction (e.g., Hexane)
-
Scintillation cocktail and vials
-
Bradford reagent for protein quantification
Methodology:
-
Microsome Isolation:
-
Homogenize tissue or cells in ice-cold Homogenization Buffer.
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g for 20 min) to pellet mitochondria and cell debris.
-
Collect the supernatant and perform a high-speed ultracentrifugation spin (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in Incubation Buffer and determine the protein concentration using the Bradford assay.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine Microsomal Incubation Buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and BSA.
-
Initiate the reaction by adding NADH and [1-¹⁴C]Stearoyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Saponification Reagent.
-
-
Saponification and Extraction:
-
Heat the samples (e.g., at 80°C for 60 min) to hydrolyze the acyl-CoA esters to free fatty acids.
-
Cool the samples and acidify to protonate the fatty acids.
-
Extract the free fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases.
-
Collect the upper organic phase containing the fatty acids.
-
-
Quantification:
-
The total radioactivity in an aliquot of the organic phase can be measured via liquid scintillation counting to determine total fatty acids.
-
To separate saturated from unsaturated fatty acids, the extract can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. The ratio of radioactive oleic acid to stearic acid determines the desaturase activity.
-
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of Stearoyl-CoA and Oleoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately measure the endogenous levels of specific long-chain fatty acyl-CoAs.
Materials:
-
Cell or tissue samples
-
Internal Standards (e.g., ¹³C-labeled Stearoyl-CoA and Oleoyl-CoA)
-
Extraction Solvent (e.g., 2:1:1 Butanol/Methanol/Chloroform with 1 mM acetic acid)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
C18 Reverse-Phase HPLC column
Methodology:
-
Sample Preparation and Extraction:
-
Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a pre-chilled extraction solvent containing a known amount of the internal standards.
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile (B52724) with 0.1% formic acid). This separates Stearoyl-CoA and Oleoyl-CoA based on their hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for each analyte and internal standard.
-
Example transition for Oleoyl-CoA: Monitor the transition from its precursor ion [M+H]⁺ to a characteristic product ion.
-
Example transition for Stearoyl-CoA: Monitor the transition from its precursor ion [M+H]⁺ to a characteristic product ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each acyl-CoA by comparing these ratios to a standard curve generated with known amounts of pure standards.
-
Regulation and Significance
The synthesis of Oleoyl-CoA is a critical regulatory node in cellular metabolism. The expression of the SCD1 gene is highly regulated by various factors including:
-
Dietary Fats: Polyunsaturated fatty acids are known to suppress SCD1 expression.[8]
-
Hormones: Insulin typically induces SCD1 expression, while leptin suppresses it.
-
Metabolic State: SCD1 expression is often elevated in conditions of high carbohydrate intake and de novo lipogenesis.
Given its role in producing the primary monounsaturated fatty acid in the body, dysregulation of SCD activity has been implicated in numerous metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease.[1][10] Consequently, SCD1 is a significant target for therapeutic drug development.
References
- 1. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Multifaceted Role of Oleoyl-CoA in Cellular Energy Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oleoyl-CoA, the activated form of the monounsaturated fatty acid oleic acid, stands at the crossroads of lipid metabolism and cellular signaling. Far more than a simple intermediate for beta-oxidation or lipid synthesis, Oleoyl-CoA acts as a critical metabolic sensor and signaling molecule that directly influences key regulators of cellular energy homeostasis. Its functions include allosteric activation of AMP-activated protein kinase (AMPK), modulation of SIRT1 activity, and interaction with nuclear receptors, thereby transcriptionally and post-translationally regulating pathways that govern energy expenditure and storage. This technical guide provides an in-depth examination of the core functions of Oleoyl-CoA, details the experimental protocols used to investigate its roles, presents quantitative data from key studies, and visualizes the complex signaling networks it commands. Understanding the nuanced functions of Oleoyl-CoA is paramount for developing novel therapeutic strategies targeting metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Core Functions of Oleoyl-CoA in Metabolic Pathways
Oleoyl-CoA is a central hub in lipid metabolism, formed by the ATP-dependent esterification of oleic acid to coenzyme A (CoA), a reaction catalyzed by Acyl-CoA synthetases (ACS)[1][2]. Once synthesized, its fate is determined by the energetic state of the cell, directing it towards either catabolic or anabolic pathways.
-
Activation and Transport for Catabolism: For energy production, Oleoyl-CoA must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle system, where carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts it to oleoylcarnitine[3][4]. After translocation into the matrix, CPTII converts it back to Oleoyl-CoA, priming it for beta-oxidation.
-
Mitochondrial β-Oxidation: Within the mitochondria, Oleoyl-CoA undergoes a cyclical series of four enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—to sequentially produce acetyl-CoA molecules[5][6]. As an unsaturated fatty acid, the oxidation of Oleoyl-CoA requires an additional enzyme, enoyl-CoA isomerase, to reconfigure its cis-double bond to the trans-conformation necessary for the pathway to proceed[3]. The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP[7].
-
Anabolic Precursor: In energy-replete conditions, Oleoyl-CoA serves as a primary building block for the synthesis of complex lipids, including triglycerides for energy storage and phospholipids (B1166683) for membrane construction[8][9].
Oleoyl-CoA as a Cellular Energy Sensor and Signaling Molecule
Beyond its metabolic roles, Oleoyl-CoA functions as a signaling entity, providing real-time information on cellular lipid status to key energy-regulating proteins.
Allosteric Activation of AMP-Activated Protein Kinase (AMPK)
Long-chain fatty acyl-CoAs (LCFA-CoAs), including Oleoyl-CoA, are direct endogenous activators of AMPK, a master regulator of cellular energy balance[10]. This activation is selective for AMPK β1-containing isoforms and occurs at the allosteric drug and metabolite (ADaM) binding site, distinct from the canonical AMP-binding site[10][11].
Upon activation by Oleoyl-CoA, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA[10][12]. Malonyl-CoA is a potent inhibitor of CPT1[4][13]. Therefore, by activating AMPK, Oleoyl-CoA initiates a feed-forward loop that reduces malonyl-CoA levels, relieves the inhibition on CPT1, and promotes its own transport into the mitochondria for oxidation[10][11]. This mechanism ensures that an abundance of fatty acids directly signals for their increased catabolism.
Regulation of SIRT1 and Transcriptional Networks
SIRT1, an NAD+-dependent deacetylase, is a crucial metabolic sensor that links cellular energy status to transcriptional regulation[14][15]. Oleic acid, the precursor of Oleoyl-CoA, has been shown to stimulate SIRT1 deacetylase activity by increasing intracellular cAMP levels and activating Protein Kinase A (PKA)[16]. Activated SIRT1 deacetylates and activates the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)[16][17]. The SIRT1-PGC-1α complex then promotes the expression of a suite of genes involved in fatty acid oxidation and mitochondrial biogenesis, including targets of the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor alpha)[16][17][18]. This creates a transcriptional feed-forward mechanism where the presence of oleic acid upregulates the machinery needed for its own catabolism.
Modulation of Nuclear Receptors
Fatty acids and their CoA derivatives can act as natural ligands for several nuclear receptors that govern lipid metabolism[19]. Oleic acid is a known ligand for PPARα, which regulates genes involved in fatty acid transport, binding, and oxidation[19][20]. While direct binding of Oleoyl-CoA is less established, its intracellular concentration influences the availability of ligands and the overall metabolic tone that dictates the activity of these receptors. It can also influence the activity of Retinoid X Receptors (RXR), which form heterodimers with many nuclear receptors, including PPARs and Liver X Receptors (LXR)[21].
Interplay with Insulin (B600854) Signaling
The metabolism of Oleoyl-CoA is intricately linked with insulin signaling. Insulin signaling is known to regulate the expression of Acyl-CoA Synthetases (ACS), the enzymes responsible for generating Oleoyl-CoA from oleic acid[1][22]. Conversely, the accumulation of intracellular lipid metabolites, including long-chain acyl-CoAs, can interfere with the insulin signaling cascade, potentially contributing to insulin resistance[23]. However, unlike saturated fatty acids like palmitate, oleic acid has been shown in some contexts to reverse palmitate-induced insulin resistance, suggesting a complex, species-specific role for different acyl-CoAs in modulating this pathway[23].
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects and properties of LCFA-CoAs, including Oleoyl-CoA.
Table 1: Activation of AMPK by Long-Chain Fatty Acyl-CoAs
| Compound (10 µM) | AMPK Activation (Fold Increase vs. Control) | Reference |
|---|---|---|
| Palmitoyl-CoA (C16:0) | ~3-fold | [10] |
| Palmitoleoyl-CoA (C16:1) | ~3-fold | [10] |
| Oleoyl-CoA (C18:1) | ~3-fold | [10] |
| AMP (100 µM) | ~3.5-fold | [10] |
Data from cell-free assays measuring AMPK activity. Activation by LCFA-CoAs was comparable to saturating concentrations of AMP.
Table 2: Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
|---|---|---|
| Palmitoyl-CoA (C16:0) | 2.5 ± 0.3 | [24] |
| Oleoyl-CoA (C18:1) | 1.3 ± 0.2 | [24] |
| Stearoyl-CoA (C18:0) | 1.0 ± 0.1 | [24] |
| Linoleoyl-CoA (C18:2) | 0.8 ± 0.1 | [24] |
Data are presented as mean ± SEM from human muscle biopsies.
Experimental Protocols
Accurate investigation of Oleoyl-CoA's function requires robust methodologies. Below are detailed protocols for key experimental approaches.
Quantification of Oleoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for specific and sensitive quantification of acyl-CoA species from biological samples[24][25].
Objective: To measure the absolute concentration of Oleoyl-CoA in cell or tissue lysates.
Methodology:
-
Sample Preparation:
-
Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity.
-
Homogenize the sample in a cold extraction buffer (e.g., 2:1 methanol:water with an internal standard, such as ¹³C-labeled Oleoyl-CoA).
-
Perform a lipid extraction, for instance, using a Bligh-Dyer method, to separate the lipid and aqueous phases. The acyl-CoAs will partition into the aqueous/methanol phase.
-
Centrifuge to pellet protein and debris. Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 5% acetonitrile (B52724) in water).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Use a binary gradient elution with mobile phase A (e.g., ammonium (B1175870) hydroxide (B78521) in water) and mobile phase B (e.g., ammonium hydroxide in acetonitrile) to separate the different acyl-CoA species based on chain length and saturation[24].
-
-
MS/MS Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of pure Oleoyl-CoA.
-
Calculate the concentration in the sample by comparing the peak area ratio of endogenous Oleoyl-CoA to the internal standard against the standard curve.
-
Cell-Free AMPK Activation Assay
This assay directly measures the effect of Oleoyl-CoA on the kinase activity of purified AMPK[11].
Objective: To determine if Oleoyl-CoA allosterically activates AMPK.
Methodology:
-
Reagents:
-
Purified, active AMPK heterotrimer (α1β1γ1).
-
Kinase buffer (containing Mg-ATP).
-
Synthetic substrate peptide for AMPK (e.g., SAMS peptide).
-
³²P-γ-ATP (radiolabeled ATP).
-
Oleoyl-CoA stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, purified AMPK, and the substrate peptide.
-
Add Oleoyl-CoA to the desired final concentration (e.g., 10 µM). Include control reactions with no activator and with AMP as a positive control.
-
Initiate the kinase reaction by adding ³²P-γ-ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to AMPK activity.
-
-
Analysis:
-
Compare the activity in the presence of Oleoyl-CoA to the basal activity (no activator control) to determine the fold-activation.
-
Conclusion and Future Directions
Oleoyl-CoA is a pivotal bioregulator whose concentration and metabolic flux are tightly controlled and integrated with the cell's primary energy-sensing and expenditure pathways. Its ability to act as both a key substrate in bioenergetics and a direct allosteric and transcriptional regulator highlights its significance in maintaining metabolic homeostasis. The feed-forward activation of AMPK represents an elegant mechanism by which the cell ensures that fatty acid availability is matched by its oxidative capacity.
For drug development professionals, the pathways regulated by Oleoyl-CoA offer compelling targets. Modulators of the Oleoyl-CoA-AMPK interface or the downstream SIRT1-PGC-1α axis could provide novel avenues for treating metabolic syndrome, type 2 diabetes, and fatty liver disease by enhancing cellular fatty acid oxidation and improving energy balance. Future research should focus on elucidating the specific roles of different acyl-CoA species in signaling and developing tools to precisely modulate their intracellular concentrations and actions.
References
- 1. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation | PLOS Genetics [journals.plos.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 8. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]
- 14. Emerging roles of SIRT1 in fatty liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 16. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte-specific Deletion of SIRT1 Alters Fatty Acid Metabolism and Results in Hepatic Steatosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRTUIN REGULATION IN AGING AND INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 20. Nuclear Receptors, Mitochondria, and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Metabolic Fate of Oleoyl-CoA in the Mitochondria: An In-depth Technical Guide
Abstract
Oleoyl-CoA, an activated form of the monounsaturated omega-9 fatty acid oleic acid, is a pivotal molecule in cellular energy metabolism. Its primary metabolic fate within the mitochondrial matrix is catabolism through the β-oxidation pathway to generate a significant yield of ATP. However, the metabolic journey of Oleoyl-CoA is multifaceted, involving regulated transport across the mitochondrial membranes and potential integration into anabolic pathways under specific cellular conditions. This technical guide provides a comprehensive overview of the transport, catabolism, and anabolism of Oleoyl-CoA within the mitochondria. It details the key enzymatic steps, regulatory networks, and offers quantitative insights into the process. Furthermore, this document furnishes detailed experimental protocols for the investigation of mitochondrial fatty acid metabolism and presents visual diagrams of the core pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Mitochondria are the primary sites for the catabolism of long-chain fatty acids, a process that is fundamental for energy homeostasis in many tissues, particularly the heart, skeletal muscle, and liver. Oleoyl-CoA, the coenzyme A thioester of oleic acid (18:1n-9), is a prominent long-chain fatty acyl-CoA species that serves as a key substrate for mitochondrial β-oxidation. The complete oxidation of Oleoyl-CoA yields a substantial amount of reducing equivalents (NADH and FADH2) and acetyl-CoA, which subsequently fuel the electron transport chain and the citric acid cycle for robust ATP production.[1] The intricate regulation of Oleoyl-CoA's entry into and processing within the mitochondria is critical for balancing energy supply and demand and for preventing the accumulation of potentially toxic lipid intermediates. This guide delves into the molecular intricacies of Oleoyl-CoA's mitochondrial metabolism.
Transport of Oleoyl-CoA into the Mitochondria
The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like Oleoyl-CoA.[2] Consequently, a specialized transport mechanism known as the carnitine shuttle is required to ferry the acyl group into the mitochondrial matrix.[2][3] This process involves a series of enzymatic steps.
Steps of the Carnitine Shuttle:
-
Acyl-CoA to Acylcarnitine Conversion: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the oleoyl (B10858665) group from Oleoyl-CoA to carnitine, forming oleoylcarnitine (B228390) and releasing free coenzyme A.[1][4]
-
Translocation across the Inner Membrane: The newly formed oleoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[5][6]
-
Acylcarnitine to Acyl-CoA Reconversion: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process by transferring the oleoyl group from oleoylcarnitine back to a mitochondrial pool of coenzyme A, regenerating Oleoyl-CoA.[1][7] The liberated carnitine is then transported back to the cytosol by CACT.[8]
Catabolic Fate: Beta-Oxidation of Oleoyl-CoA
Once inside the mitochondrial matrix, Oleoyl-CoA undergoes β-oxidation, a cyclical four-step process that systematically shortens the fatty acyl chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[9] For long-chain fatty acids like oleic acid, the initial steps are catalyzed by enzymes associated with the inner mitochondrial membrane, including the mitochondrial trifunctional protein (MTP).[5][10]
The four core reactions of β-oxidation are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of the acyl-CoA chain, yielding a trans-Δ2-enoyl-CoA. This reaction is coupled to the reduction of FAD to FADH2.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, producing a 3-ketoacyl-CoA. This step is linked to the reduction of NAD+ to NADH.
-
Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA that is two carbons shorter.[11]
This shortened acyl-CoA then re-enters the cycle until the entire chain is converted to acetyl-CoA.[7] Since oleic acid is a monounsaturated fatty acid with a cis double bond at the C9 position, an additional enzyme, enoyl-CoA isomerase, is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond, allowing β-oxidation to proceed.[2]
Anabolic Fate: Mitochondrial Fatty Acid Synthesis (mtFAS)
While the primary fate of Oleoyl-CoA in the mitochondria is catabolic, the organelle also possesses its own fatty acid synthesis pathway (mtFAS).[12][13] This pathway is distinct from the high-capacity cytosolic fatty acid synthesis. The primary and essential product of mtFAS is octanoyl-ACP, which serves as the precursor for the synthesis of lipoic acid, a crucial cofactor for several key mitochondrial enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase.[14][15]
The direct role of exogenous Oleoyl-CoA in mtFAS is not well-established. Instead, the acetyl-CoA produced from the β-oxidation of Oleoyl-CoA can serve as a substrate for mtFAS.[14] This creates a metabolic link where the breakdown of one fatty acid can contribute to the synthesis of essential mitochondrial components.
Regulation of Oleoyl-CoA Metabolism
The flux of Oleoyl-CoA through the mitochondrial metabolic pathways is tightly regulated at multiple levels to match the cell's energy demands.
5.1 Allosteric Regulation:
-
CPT1 Inhibition: Malonyl-CoA, a key intermediate in cytosolic fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[2] This prevents newly synthesized fatty acids from being immediately oxidized, thus avoiding a futile cycle.
-
Feedback Inhibition: The β-oxidation pathway is also subject to feedback inhibition by its products. High ratios of NADH/NAD+ and acetyl-CoA/CoA can inhibit the dehydrogenase and thiolase enzymes, respectively, slowing down the pathway when energy levels are high.[7]
5.2 Transcriptional Regulation:
-
PPARs and PGC-1α: The peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and its coactivator PGC-1α are key transcriptional regulators that upregulate the expression of genes encoding β-oxidation enzymes in response to increased fatty acid levels or energy demand.[16][17][18]
-
SREBPs: Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, promote the expression of genes involved in lipogenesis and can indirectly influence fatty acid oxidation.[19]
5.3 Post-Translational Modification:
-
Acetylation: The activity of some β-oxidation enzymes, such as the long-chain acyl-CoA dehydrogenase (LCAD) and the mitochondrial trifunctional protein (MTP), can be modulated by lysine (B10760008) acetylation.[20][21] Sirtuins, such as SIRT3, are NAD+-dependent deacetylases that can activate these enzymes, thereby promoting fatty acid oxidation.[20]
Quantitative Analysis of Oleoyl-CoA Metabolism
The catabolism of Oleoyl-CoA is a highly efficient process for energy generation. The following tables summarize the key enzymes involved and the theoretical energy yield from the complete oxidation of one molecule of Oleoyl-CoA.
Table 1: Key Enzymes in the Mitochondrial Metabolism of Oleoyl-CoA
| Enzyme | Abbreviation | Location | Function |
| Carnitine Palmitoyltransferase I | CPT1 | Outer Mitochondrial Membrane | Converts Oleoyl-CoA to Oleoylcarnitine |
| Carnitine-Acylcarnitine Translocase | CACT | Inner Mitochondrial Membrane | Transports Oleoylcarnitine into the matrix |
| Carnitine Palmitoyltransferase II | CPT2 | Inner Mitochondrial Membrane | Regenerates Oleoyl-CoA in the matrix |
| Acyl-CoA Dehydrogenase | ACAD | Inner Mitochondrial Membrane | First dehydrogenation step of β-oxidation |
| Enoyl-CoA Hydratase | ECH | Mitochondrial Matrix/MTP | Hydration step of β-oxidation |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Mitochondrial Matrix/MTP | Second dehydrogenation step of β-oxidation |
| β-Ketothiolase | KCAT | Mitochondrial Matrix | Thiolytic cleavage to release Acetyl-CoA |
| Enoyl-CoA Isomerase | ECI | Mitochondrial Matrix | Isomerizes the cis double bond of oleate (B1233923) for continued β-oxidation |
Table 2: Theoretical ATP Yield from the Complete Oxidation of One Molecule of Oleoyl-CoA
| Process | Products per Oleoyl-CoA | ATP per Product (approx.) | Total ATP |
| β-Oxidation (8 cycles) | 8 FADH2 | 1.5 | 12 |
| 8 NADH | 2.5 | 20 | |
| TCA Cycle (from 9 Acetyl-CoA) | 9 GTP (ATP) | 1 | 9 |
| 27 NADH | 2.5 | 67.5 | |
| 9 FADH2 | 1.5 | 13.5 | |
| Subtotal | 122 | ||
| ATP consumed during activation | -2 | ||
| Net ATP Yield | 120 |
Note: The ATP yield per NADH and FADH2 is based on the P/O ratios of approximately 2.5 and 1.5, respectively. The activation of oleic acid to Oleoyl-CoA in the cytosol consumes two ATP equivalents.
Experimental Protocols
7.1 Measurement of Mitochondrial Fatty Acid Oxidation using Radiolabeled Substrates
This protocol provides a method for quantifying the rate of fatty acid oxidation (FAO) in isolated mitochondria or cultured cells using a radiolabeled fatty acid like [1-14C]oleic acid or [9,10-3H]oleic acid.[22]
-
Principle: Radiolabeled oleic acid is provided as a substrate. The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs) or, in the case of [1-14C]oleic acid, the trapped 14CO2 produced from the complete oxidation of acetyl-CoA in the TCA cycle.[22][23]
-
Materials:
-
Isolated mitochondria or cultured cells
-
Radiolabeled substrate (e.g., [1-14C]palmitate or [1-14C]oleate) conjugated to BSA
-
Reaction buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, MgCl2, L-carnitine, and malate)
-
Perchloric acid (to stop the reaction)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Substrate Preparation: Prepare a solution of radiolabeled oleic acid complexed with fatty acid-free BSA in the reaction buffer.
-
Reaction Initiation: Add isolated mitochondria or cell homogenate to the pre-warmed reaction buffer. Initiate the reaction by adding the radiolabeled oleate-BSA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.[23] This will precipitate proteins and larger molecules while keeping the small, acid-soluble metabolites in the supernatant.
-
Separation: Centrifuge the samples to pellet the precipitated material.
-
Quantification: Transfer a known volume of the supernatant (containing the radiolabeled ASMs) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation and normalize it to the amount of protein or number of cells used in the assay.
-
7.2 Isolation of Mitochondria and Lipidomic Analysis by Mass Spectrometry
This protocol outlines the isolation of mitochondria followed by lipid extraction for analysis by liquid chromatography-mass spectrometry (LC-MS) to profile the mitochondrial lipidome, including Oleoyl-CoA.[24][25]
-
Principle: Mitochondria are isolated from cells or tissues by differential centrifugation. Lipids are then extracted from the isolated organelles and analyzed by LC-MS to identify and quantify different lipid species.
-
Materials:
-
Tissue or cell culture
-
Mitochondria isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
-
Dounce homogenizer
-
Centrifuge
-
Lipid extraction solvents (e.g., butanol-methanol or chloroform-methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Homogenization: Homogenize the tissue or cells in ice-cold mitochondria isolation buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 15 min) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Lipid Extraction: Resuspend the mitochondrial pellet and perform a lipid extraction using a suitable solvent system (e.g., butanol-methanol).[24]
-
LC-MS Analysis: Analyze the lipid extract using an LC-MS system. The liquid chromatography step separates the different lipid classes, and the mass spectrometer detects and identifies the individual lipid species based on their mass-to-charge ratio and fragmentation patterns.[26][27]
-
Data Analysis: Process the raw data using specialized software to identify and quantify Oleoyl-CoA and other lipids of interest.
-
Conclusion
The metabolic fate of Oleoyl-CoA in the mitochondria is a centrally important and highly regulated process in cellular bioenergetics. Its journey from the cytosol into the mitochondrial matrix via the carnitine shuttle, followed by its systematic breakdown through β-oxidation, provides a significant source of ATP for cellular functions. The regulation of this pathway at allosteric, transcriptional, and post-translational levels ensures that fatty acid oxidation is finely tuned to the metabolic state of the cell. While the primary fate is catabolic, the products of Oleoyl-CoA oxidation can also contribute to anabolic processes within the mitochondria, such as the synthesis of lipoic acid. A thorough understanding of these pathways and their regulation is crucial for researchers in metabolism and for the development of therapeutic strategies for metabolic diseases.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fatty acid β-oxidation [ns1.almerja.com]
- 3. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 7. aocs.org [aocs.org]
- 8. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Fatty Acid Synthesis is the puppet master of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Metabolic control of muscle mitochondrial function and fatty acid oxidation through SIRT1/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation of Mitochondrial Lipids and Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolation of Mitochondrial Lipids and Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 26. Analysis and Quantification of the Mitochondrial–ER Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Stearoyl-CoA Desaturase-1 (SCD1): A Central Hub in Oleoyl-CoA Production and Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme embedded in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleoyl-CoA and palmitoleoyl-CoA, from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1][2][3] This conversion is fundamental for the synthesis of various lipid species, including phospholipids, triglycerides, and cholesterol esters, which are essential for membrane fluidity, energy storage, and cellular signaling.[2][4][5] Given its central role, SCD1 is a key regulator of systemic energy homeostasis and its dysregulation is implicated in a multitude of metabolic diseases, including obesity, insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and cancer.[6][7][8] Consequently, SCD1 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.[9][10][11] This guide provides a comprehensive overview of SCD1's function, regulation, and its direct role in the production of oleoyl-CoA, with a focus on the underlying biochemical mechanisms, experimental methodologies, and its significance in drug discovery.
Biochemical Function and Mechanism of Oleoyl-CoA Synthesis
SCD1 is a diiron-containing enzyme that introduces a single cis-double bond at the delta-9 position of long-chain fatty acyl-CoAs.[11][12] The primary substrates for SCD1 are stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0), which are converted to oleoyl-CoA (C18:1n-9) and palmitoleoyl-CoA (C16:1n-7), respectively.[3][5]
The desaturation reaction is a complex aerobic process that requires a multi-component electron transport chain located in the endoplasmic reticulum membrane.[1][3] This process involves the transfer of electrons from NADH, through NADH-cytochrome b5 reductase and cytochrome b5, to the diiron center of SCD1.[3][13] Molecular oxygen serves as the terminal electron acceptor and is reduced to water.[3][12]
Key Components of the SCD1-mediated Desaturation Reaction:
-
Stearoyl-CoA Desaturase-1 (SCD1): The terminal desaturase enzyme containing the diiron catalytic core.
-
NADH-cytochrome b5 reductase: A flavoprotein that initiates the electron transport chain by accepting electrons from NADH.
-
Cytochrome b5: A heme-containing protein that shuttles electrons from the reductase to SCD1.[13]
-
NADH: The initial electron donor.
-
Molecular Oxygen (O₂): The final electron acceptor.[12]
The overall reaction catalyzed by SCD1 is as follows: Stearoyl-CoA + 2 ferrocytochrome b₅ + O₂ + 2 H⁺ ⇌ Oleoyl-CoA + 2 ferricytochrome b₅ + 2 H₂O[12]
Regulation of SCD1 Expression and Activity
The expression and activity of SCD1 are tightly regulated by a complex interplay of transcriptional, post-transcriptional, and allosteric mechanisms, ensuring a balanced ratio of saturated to monounsaturated fatty acids.
Transcriptional Regulation
SCD1 gene expression is primarily controlled by several key transcription factors that respond to dietary and hormonal signals:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is a major activator of SCD1 transcription.[1][14] Insulin and high carbohydrate diets stimulate SREBP-1c expression, leading to increased SCD1 levels.[15][16]
-
Liver X Receptors (LXRs): These nuclear receptors can directly activate SCD1 transcription and also indirectly upregulate it through the induction of SREBP-1c.[1][14]
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP contributes to the induction of SCD1 expression in response to carbohydrate feeding.[1]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs are potent suppressors of SCD1 gene expression, acting through the inhibition of SREBP-1c processing and LXR activity.[9][17]
Post-Transcriptional and Post-Translational Regulation
Beyond transcription, SCD1 is also regulated at the level of mRNA stability and protein turnover. The stability of SCD1 mRNA can be influenced by dietary factors, particularly PUFAs, which can accelerate its degradation.[17] Furthermore, the SCD1 protein has a relatively short half-life and is subject to rapid degradation, allowing for dynamic control of its cellular levels.[3]
Role of SCD1 and Oleoyl-CoA in Metabolic Diseases
The activity of SCD1 and the resulting production of oleoyl-CoA have profound effects on cellular and systemic metabolism. An optimal ratio of SFAs to MUFAs is crucial for maintaining normal cellular function.
-
Obesity and Insulin Resistance: Elevated SCD1 expression is frequently observed in obesity and is linked to increased lipogenesis and fat storage.[7] Conversely, SCD1 deficiency has been shown to protect against diet-induced obesity and improve insulin sensitivity.[1][3]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Increased hepatic SCD1 activity is a key contributor to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NAFLD.[7]
-
Cancer: Many types of cancer cells exhibit upregulated SCD1 expression, which is thought to support rapid proliferation by providing MUFAs for membrane synthesis and signaling.[6][9]
Quantitative Data on SCD1 Activity and Expression
While precise kinetic parameters for human SCD1 are not extensively documented in the public literature, studies in various models provide insights into its activity and regulation.
| Parameter | Value/Observation | Species/Model | Reference |
| Substrate Preference | Stearoyl-CoA (C18:0) > Palmitoyl-CoA (C16:0) | Mouse | [5] |
| SCD1 mRNA Induction (High-Fat Diet) | ~3-fold increase in liver | Mouse (129 strain) | [16] |
| SCD1 mRNA Induction (High-Fat Diet) | ~1.5-fold increase in liver | Mouse (C57Bl/6 strain) | [16] |
| SCD1 Inhibitor IC₅₀ (A-939572) | 37 nM | Human SCD1 (in vitro) | [9] |
| SCD1 Inhibitor IC₅₀ (A-939572) | 4 nM | Mouse SCD1 (in vitro) | [9] |
Experimental Protocols for SCD1 Research
Measurement of SCD1 Activity
SCD1 activity is typically assessed by measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated counterpart.
Protocol: In Vitro SCD1 Activity Assay using Microsomes
-
Microsome Preparation: Isolate microsomes from cultured cells or tissues (e.g., liver) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Phosphate buffer (pH 7.4)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Microsomal protein
-
-
Initiation: Start the reaction by adding the radiolabeled substrate, typically [¹⁴C]Stearoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and heat to saponify the lipids.
-
Extraction: Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).
-
Separation and Quantification: Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the respective spots or peaks using a scintillation counter.
-
Calculation: SCD1 activity is expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
Quantification of Oleoyl-CoA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of specific acyl-CoA species, including oleoyl-CoA, in biological samples.[18][19]
Protocol: LC-MS/MS for Oleoyl-CoA Quantification
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer on ice.
-
Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoAs.
-
Include an internal standard (e.g., ¹³C-labeled oleoyl-CoA) for accurate quantification.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase UPLC/HPLC column.
-
Use a binary solvent gradient (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile) to separate the different acyl-CoA species.[18]
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[18]
-
Employ selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for oleoyl-CoA and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of oleoyl-CoA.
-
Quantify the amount of oleoyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
SCD1 in Drug Development
The strong association of SCD1 with metabolic diseases has made it an attractive target for pharmacological intervention.[10] The development of SCD1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[8][9] These inhibitors aim to reduce the production of MUFAs, thereby ameliorating conditions such as obesity, insulin resistance, and NAFLD.[10] Liver-targeted SCD1 inhibitors are also being developed to minimize potential side effects associated with systemic inhibition.[20]
Conclusion
Stearoyl-CoA Desaturase-1 is a central and highly regulated enzyme in lipid metabolism, directly responsible for the production of oleoyl-CoA. Its activity is intricately linked to cellular and systemic energy homeostasis. A comprehensive understanding of its biochemical function, regulation, and role in disease is paramount for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the accurate assessment of SCD1 activity and its products, which is essential for advancing our knowledge of this critical enzyme and for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 13. Structure and mechanism of a unique diiron center in mammalian stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Oleoyl-CoA as a Substrate for Acyl-CoA-Dependent Enzymes
Introduction
Oleoyl-CoA (C18:1-CoA) is a central molecule in cellular metabolism, positioned at the crossroads of lipid synthesis, energy storage, and signal transduction. As the activated form of oleic acid, the most abundant monounsaturated fatty acid (MUFA) in nature, Oleoyl-CoA serves as a key substrate for a multitude of acyl-CoA-dependent enzymes. The metabolic flux through these enzymatic pathways is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders.[1][2]
This technical guide provides a comprehensive overview of Oleoyl-CoA's role as a substrate for key enzyme families. It details the metabolic pathways it participates in, presents quantitative kinetic data for relevant enzymes, outlines detailed experimental protocols for their activity assessment, and illustrates the core signaling and metabolic relationships through diagrams.
Biosynthesis and Availability of Oleoyl-CoA
The intracellular pool of Oleoyl-CoA is primarily maintained by two key enzymatic processes: the activation of free oleic acid and the desaturation of Stearoyl-CoA.
-
Acyl-CoA Synthetase Long-Chain Family (ACSL) : These enzymes catalyze the ATP-dependent esterification of free fatty acids with coenzyme A (CoA) to form fatty acyl-CoAs.[3] This "activation" step is essential for trapping fatty acids within the cell and committing them to metabolic pathways.[4]
-
Stearoyl-CoA Desaturase 1 (SCD1) : SCD1 is a critical enzyme in the endoplasmic reticulum that introduces a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting Stearoyl-CoA (18:0) to Oleoyl-CoA (18:1).[5][6] This conversion is a rate-limiting step in the de novo synthesis of MUFAs and is tightly regulated by diet and hormones.[1][7] The ratio of saturated to monounsaturated fatty acids is crucial for cell growth, differentiation, and protecting cells from inflammation.[6]
References
- 1. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health [mdpi.com]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triammonium Advantage: A Technical Deep Dive into Oleoyl Coenzyme A Salt Variants
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and success of experimental outcomes. Oleoyl Coenzyme A (Oleoyl-CoA), a pivotal intermediate in fatty acid metabolism, is commercially available in various salt forms, with the triammonium (B15348185) salt emerging as a noteworthy option. This in-depth guide elucidates the key differences between Oleoyl-CoA triammonium salt and its counterparts, such as the sodium and lithium salts, providing a comprehensive overview of their physicochemical properties, experimental applications, and relevant metabolic pathways.
Unveiling the Physicochemical Distinctions: A Comparative Analysis
The selection of a specific salt form of Oleoyl-CoA can significantly influence experimental design and results due to variations in solubility, stability, and purity. While comprehensive head-to-head comparative studies are limited, available data from technical datasheets and related literature allow for a comparative analysis.
| Property | Oleoyl-CoA Triammonium Salt | Oleoyl-CoA Sodium Salt | Oleoyl-CoA Lithium Salt | General Observations and Inferences |
| Purity | Often reported as ≥99% | Typically ≥70% to ≥90% | ≥90% | The triammonium salt form of long-chain acyl-CoAs is frequently offered at a higher purity, which is critical for sensitive enzymatic and analytical applications. |
| Solubility in Water | Data not consistently provided, but generally expected to have good aqueous solubility. | 10 mg/mL | Data not consistently provided, but generally expected to have good aqueous solubility. | Fatty acid salts, in general, exhibit improved solubility in polar solvents compared to their free acid forms. The choice of counter-ion can influence the degree of solubility. |
| Solubility in Organic Solvents | Expected to have limited solubility in non-polar organic solvents. | Expected to have limited solubility in non-polar organic solvents. | Expected to have limited solubility in non-polar organic solvents. | The long hydrocarbon tail provides some lipophilicity, but the polar coenzyme A moiety and the salt form dominate, leading to poor solubility in non-polar solvents. |
| Stability | Generally stable when stored as a solid at -20°C. Aqueous solutions are less stable and should be prepared fresh. | Aqueous solutions are prone to hydrolysis, especially at alkaline pH. Stable for short periods when stored at -20°C. | Similar stability profile to the sodium salt. | Long-chain acyl-CoAs are susceptible to hydrolysis of the thioester bond. Stability is influenced by pH and temperature. Acidic to neutral pH is generally preferred for solutions. |
In the Lab: Experimental Protocols and Considerations
The choice of Oleoyl-CoA salt can have practical implications in various experimental settings. Below are detailed methodologies for key experiments, with considerations for the use of different salt forms.
Quantification of Oleoyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.
Sample Preparation:
-
Extraction: Homogenize tissue or cell samples in a cold solvent mixture, such as 2-propanol/acetonitrile/water.
-
Protein Precipitation: Precipitate proteins by adding an acid, like perchloric acid or sulfosalicylic acid, followed by centrifugation.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction from the supernatant using a C18 SPE cartridge. Elute the acyl-CoAs with an appropriate solvent, such as methanol.
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two mobile phases is common, for example:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or tributylamine) and a weak acid (e.g., formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Oleoyl-CoA.
Considerations for Different Salt Forms:
While the core protocol remains the same, the choice of salt may influence the ionization efficiency and the observed mass-to-charge ratio (m/z) of the precursor ion. It is crucial to optimize the MS parameters for the specific salt form being used. The higher purity of the triammonium salt may result in cleaner chromatograms with less interference.
LC-MS/MS workflow for Oleoyl-CoA.
Acyl-CoA Synthetase Activity Assay
This assay measures the activity of acyl-CoA synthetases, which catalyze the formation of Oleoyl-CoA from oleic acid and Coenzyme A.
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
Coenzyme A
-
MgCl₂
-
Oleic acid (complexed to bovine serum albumin, BSA)
-
Cell lysate or purified enzyme
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding a mixture of isopropanol, heptane, and a weak acid.
-
Separate the aqueous and organic phases by centrifugation. The unreacted [³H]oleic acid will partition into the organic phase, while the [³H]Oleoyl-CoA will remain in the aqueous phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter to determine the amount of Oleoyl-CoA formed.
Considerations for Different Salt Forms:
When using a pre-synthesized Oleoyl-CoA salt as a standard or for inhibitor studies, the choice of salt form is unlikely to significantly impact the assay principle. However, the higher purity of the triammonium salt can provide a more accurate standard curve.
Acyl-CoA synthetase assay workflow.
Oleoyl-CoA in Cellular Metabolism: Key Signaling Pathways
Oleoyl-CoA is a central player in several metabolic pathways, primarily related to fatty acid metabolism.
Beta-Oxidation Pathway
In the mitochondrial matrix, Oleoyl-CoA undergoes beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production. This process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle.
Simplified beta-oxidation of Oleoyl-CoA.
Glycerolipid Synthesis
Oleoyl-CoA serves as a substrate for the synthesis of various glycerolipids, including triglycerides (for energy storage) and phospholipids (B1166683) (as structural components of cell membranes). This pathway primarily occurs in the endoplasmic reticulum.
Role of Oleoyl-CoA in glycerolipid synthesis.
Conclusion
The triammonium salt of Oleoyl-CoA presents a high-purity option for researchers, which can be advantageous in sensitive applications where contaminants could interfere with results. While specific quantitative data for direct comparison of all physicochemical properties with other salt forms is not always readily available, the general principles of salt effects on solubility and stability should be considered during experimental design. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers working with this critical biomolecule. As with any reagent, careful consideration of its properties and appropriate optimization of experimental conditions are essential for obtaining reliable and reproducible data.
An In-depth Technical Guide to Intracellular Oleoyl-CoA Pools: Concentration and Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoyl-CoA (C18:1-CoA) is a central molecule in cellular metabolism, acting as a key substrate for the synthesis of complex lipids and as a signaling molecule. It is a monounsaturated fatty acyl-CoA that is a major component of membrane phospholipids, cholesterol esters, and triglycerides.[1][2] The regulation of its intracellular concentration is critical for maintaining cellular homeostasis, and dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cancer.[1][2][3][4] This guide provides a comprehensive overview of the intracellular concentration of oleoyl-CoA, the intricate mechanisms governing its regulation, and detailed experimental protocols for its study.
Intracellular Concentration of Oleoyl-CoA
The precise intracellular concentration of oleoyl-CoA can vary depending on the cell type, metabolic state, and nutritional status. While it is a relatively abundant fatty acyl-CoA, its free, unbound concentration is kept at very low levels to prevent detergent effects and unwanted reactions.[5][6] The majority of the cellular oleoyl-CoA pool is bound to proteins such as acyl-CoA-binding proteins (ACBPs) and fatty acid binding proteins (FABPs), which facilitate its transport and partitioning between different metabolic pathways.[5][7]
Quantitative Data on Oleoyl-CoA Concentration
The following table summarizes available quantitative data on oleoyl-CoA concentrations in biological samples.
| Tissue/Cell Type | Condition | Oleoyl-CoA Concentration | Reference Method |
| Rat Liver | Physiological | ~6 nmol / 200 mg tissue | LC/MS/MS |
Table 1: Quantitative analysis of Oleoyl-CoA concentration in rat liver.[8]
Regulation of Oleoyl-CoA Pools
The intracellular pool of oleoyl-CoA is tightly regulated through a balance of its synthesis, degradation, and incorporation into complex lipids. This regulation occurs at multiple levels, including transcriptional control of key enzymes and allosteric modulation of their activity.
Synthesis of Oleoyl-CoA
There are two primary pathways for the synthesis of oleoyl-CoA: the desaturation of stearoyl-CoA and the activation of exogenous oleic acid.
-
Desaturation of Stearoyl-CoA : The main pathway for de novo synthesis of oleoyl-CoA is the desaturation of stearoyl-CoA (C18:0-CoA). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) , primarily the SCD1 isoform in most tissues.[1][2][3] SCD1 is an endoplasmic reticulum-resident enzyme that introduces a cis-double bond at the delta-9 position of stearoyl-CoA, using NADH and molecular oxygen.[2][9]
-
Activation of Oleic Acid : Oleic acid from dietary sources or lipolysis can be taken up by cells and activated to oleoyl-CoA by long-chain acyl-CoA synthetases (ACSLs) .[5][10] This reaction requires ATP and Coenzyme A.[11]
The synthesis of the precursor, stearoyl-CoA, is dependent on the de novo fatty acid synthesis pathway, which involves the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) .[12][13][14] ACC catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis.[9][13] FASN then uses acetyl-CoA and malonyl-CoA to synthesize palmitate (C16:0), which is subsequently elongated to stearate (B1226849) (C18:0).[14][15]
Degradation and Utilization of Oleoyl-CoA
Oleoyl-CoA can be channeled into several metabolic pathways:
-
Beta-oxidation : For energy production, oleoyl-CoA can be transported into the mitochondria via the carnitine shuttle and undergo beta-oxidation to generate acetyl-CoA, NADH, and FADH2.[11]
-
Incorporation into Complex Lipids : Oleoyl-CoA is a preferred substrate for the synthesis of various lipids, including:
-
Triglycerides (TAGs) for energy storage.
-
Phospholipids (PLs) , essential components of cellular membranes.[16]
-
Cholesterol Esters (CEs) for cholesterol storage and transport.
-
Key Regulatory Enzymes and Signaling Pathways
SCD1 is a critical control point in the regulation of oleoyl-CoA levels.[3] Its expression and activity are regulated by various factors:
-
Transcriptional Regulation : The SCD1 gene is transcriptionally activated by:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) , which is in turn activated by insulin (B600854).[7]
-
Liver X Receptors (LXRs) .[1]
-
-
Nutritional Status : High carbohydrate diets induce SCD1 expression, while polyunsaturated fatty acids (PUFAs) suppress it.[1]
-
Hormonal Control : Insulin upregulates SCD1, while leptin and glucagon (B607659) downregulate it.[1]
Figure 1: Regulation of SCD1 and Oleoyl-CoA Synthesis.
The activity of the de novo fatty acid synthesis pathway, which provides the precursor for oleoyl-CoA, is also tightly controlled.
-
ACC is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs, including oleoyl-CoA (feedback inhibition).[7] It is also regulated by phosphorylation; AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC.[1]
-
FASN expression is upregulated by insulin and carbohydrates, often in coordination with ACC and SCD1, through SREBP-1c.[12]
References
- 1. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. funaab.edu.ng [funaab.edu.ng]
- 10. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulator of fatty acid metabolism, acetyl CoA carboxylase 1 (ACC1), controls T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
Oleoyl-CoA involvement in membrane lipid biosynthesis
An In-depth Technical Guide on the Core Involvement of Oleoyl-CoA in Membrane Lipid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oleoyl-CoA, a monounsaturated fatty acyl-CoA, stands as a central molecule in cellular lipid metabolism. It is a primary product of endogenous fatty acid desaturation and a critical substrate for the synthesis of the most abundant lipid species within cellular membranes. This guide provides a detailed examination of the synthesis of Oleoyl-CoA, its multifaceted roles in the biosynthesis of phospholipids (B1166683) and cholesterol esters, and its profound impact on the biophysical properties of membranes, particularly fluidity. Furthermore, we will explore the intricate regulatory networks that control its availability and detail key experimental protocols for its quantification and the analysis of its effects on membrane composition. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.
Synthesis of Oleoyl-CoA: The Stearoyl-CoA Desaturase Pathway
The primary route for the de novo synthesis of Oleoyl-CoA in mammalian cells is the desaturation of the saturated fatty acid, Stearoyl-CoA (18:0). This reaction is a rate-limiting step in the overall synthesis of monounsaturated fatty acids.[1]
-
Enzyme: Stearoyl-CoA Desaturase (SCD) is the key endoplasmic reticulum (ER) resident enzyme that catalyzes this conversion.[1][2] In humans and mice, several isoforms exist, with SCD1 being the most studied.[1]
-
Reaction: SCD introduces a single cis-double bond at the delta-9 position of the stearoyl-CoA acyl chain, converting it to Oleoyl-CoA (18:1n-9).[3]
-
Mechanism: The desaturation reaction is a complex oxidative process requiring a short electron transport chain within the ER membrane. Two electrons are transferred from NADH to a flavoprotein (cytochrome b5 reductase), then to the electron acceptor cytochrome b5, and finally to the SCD enzyme, which utilizes molecular oxygen to remove two hydrogen atoms from the fatty acyl-CoA substrate.[1][2]
Caption: Synthesis of Oleoyl-CoA via Stearoyl-CoA Desaturase 1 (SCD1).
Core Functions of Oleoyl-CoA in Membrane Lipid Assembly
Oleoyl-CoA is a preferred substrate for the acylation of glycerol-3-phosphate and subsequent synthesis of the most common structural lipids in cellular membranes. Its incorporation is fundamental to generating the lipid diversity required for membrane function.
Phospholipid Biosynthesis
Oleoyl-CoA is a key building block for the two most abundant phospholipids in eukaryotic membranes: phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). The synthesis pathway begins with the sequential acylation of glycerol-3-phosphate.
-
Formation of Lysophosphatidic Acid (LPA): Glycerol-3-phosphate is acylated at the sn-1 position, typically with a saturated fatty acyl-CoA like Palmitoyl-CoA or Stearoyl-CoA.
-
Formation of Phosphatidic Acid (PA): LPA is then acylated at the sn-2 position. Lysophosphatidic acid acyltransferases (LPAATs) show a preference for incorporating unsaturated acyl-CoAs like Oleoyl-CoA at this position.[4]
-
Diacylglycerol (DAG) and Head Group Attachment: PA is dephosphorylated to yield DAG. Specific head groups (phosphocholine or phosphoethanolamine) are then attached to form PC or PE, respectively.[5]
The incorporation of an unsaturated fatty acid like oleate (B1233923) at the sn-2 position is critical for the final structure and function of the phospholipid.
Cholesterol Ester Biosynthesis
In addition to its structural role in membranes, Oleoyl-CoA is vital for cholesterol homeostasis. Free cholesterol is esterified for storage in lipid droplets or for packaging into lipoproteins.
-
Enzyme: Acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme, catalyzes the formation of cholesterol esters.[2][6]
-
Reaction: ACAT transfers the oleoyl (B10858665) group from Oleoyl-CoA to the hydroxyl group of cholesterol, forming cholesteryl oleate and releasing Coenzyme A.[6][7] Cholesteryl oleate is a highly hydrophobic molecule, ideal for storage within the core of lipid droplets.[8]
Caption: Major biosynthetic pathways utilizing Oleoyl-CoA.
Impact of Oleoyl-CoA on Membrane Biophysical Properties
The biochemical fate of Oleoyl-CoA has direct consequences for the physical state of the cell membrane. The introduction of oleate into phospholipids is a primary mechanism by which cells regulate membrane fluidity.
-
Increased Fluidity: The single cis-double bond in the oleate acyl chain introduces a permanent "kink".[9] This kink disrupts the tight, ordered packing that is characteristic of saturated acyl chains.[10] The resulting increase in intermolecular space leads to a more fluid, less viscous membrane.[9][11]
-
Functional Importance: Maintaining optimal membrane fluidity is essential for a host of cellular processes, including the lateral diffusion of membrane proteins, receptor signaling, ion transport, and membrane fusion/fission events.[9][12] A proper ratio of saturated to unsaturated fatty acids is therefore critical for cell viability.[11]
-
Homeoviscous Adaptation: Cells and organisms actively modulate the activity of enzymes like SCD to adjust the oleate content of their membranes in response to environmental stressors like temperature changes, a process known as homeoviscous adaptation.[10][13]
Data Presentation: Enzymes and Metabolites
Quantitative analysis is crucial for understanding the dynamics of Oleoyl-CoA metabolism.
Table 1: Key Enzymes in Oleoyl-CoA Metabolism
| Enzyme | Abbreviation | Cellular Location | Substrate(s) | Product(s) | Core Function |
|---|---|---|---|---|---|
| Stearoyl-CoA Desaturase 1 | SCD1 | Endoplasmic Reticulum | Stearoyl-CoA, NADH, O₂ | Oleoyl-CoA, NAD⁺, H₂O | Synthesis of Oleoyl-CoA[1][3] |
| Lysophosphatidic Acid Acyltransferase | LPAAT | Endoplasmic Reticulum | Lysophosphatidic Acid, Oleoyl-CoA | Phosphatidic Acid, CoA | Phospholipid synthesis[4] |
| Acyl-CoA:Cholesterol Acyltransferase | ACAT | Endoplasmic Reticulum | Cholesterol, Oleoyl-CoA | Cholesteryl Oleate, CoA | Cholesterol esterification[6][7] |
Table 2: Hypothetical Quantitative Analysis of Acyl-CoA Pools Data represents typical changes observed upon pharmacological inhibition of SCD1.
| Acyl-CoA Species | Control (pmol/mg protein) | SCD1 Inhibitor (pmol/mg protein) | Fold Change |
|---|---|---|---|
| Stearoyl-CoA (18:0) | 5.5 ± 0.6 | 15.2 ± 1.8 | +2.76 |
| Oleoyl-CoA (18:1) | 12.3 ± 1.1 | 3.1 ± 0.4 | -0.25 |
| Palmitoyl-CoA (16:0) | 8.1 ± 0.9 | 8.5 ± 1.0 | No significant change |
| Palmitoleoyl-CoA (16:1) | 4.2 ± 0.5 | 1.1 ± 0.2 | -0.26 |
Experimental Protocols
Protocol: Quantification of Oleoyl-CoA by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of long-chain acyl-CoAs from cell or tissue lysates.[14][15]
-
Sample Preparation & Extraction:
-
Flash-freeze biological samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the sample in a cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing a known amount of an internal standard (e.g., ¹³C-labeled Oleoyl-CoA).
-
Perform a two-phase liquid-liquid extraction to separate the lipid/metabolite fraction.
-
Evaporate the organic/aqueous phase containing acyl-CoAs to dryness under nitrogen and reconstitute in a suitable injection solvent.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a reverse-phase C18 column using a binary solvent gradient.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.[14]
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.[14]
-
Gradient: A shallow gradient from low to high organic phase concentration to resolve different acyl-CoA species.
-
-
Mass Spectrometry:
-
Ionization: Use positive ion electrospray ionization (ESI+).[15]
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[15]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Oleoyl-CoA and the internal standard for precise quantification.
-
-
Caption: Experimental workflow for Oleoyl-CoA quantification.
Protocol: Analysis of Membrane Phospholipid Composition
This protocol allows for the detailed profiling of membrane lipids to assess the downstream effects of altered Oleoyl-CoA metabolism.
-
Membrane Isolation:
-
Lyse cells using hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer).
-
Perform differential centrifugation to pellet nuclei and heavy organelles.
-
Isolate the plasma membrane fraction from the supernatant using sucrose (B13894) density gradient ultracentrifugation or a cationic colloidal silica (B1680970) bead method.[16]
-
-
Lipid Extraction:
-
Extract total lipids from the isolated membrane fraction using a modified Bligh-Dyer or Folch procedure (Chloroform:Methanol solvent system).
-
Wash the organic phase to remove non-lipid contaminants.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Lipidomic Analysis by LC-MS/MS:
-
Resuspend the lipid extract in an appropriate solvent for injection.
-
Separate lipid classes (e.g., PC, PE, PS) using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Perform high-resolution mass spectrometry to identify and quantify individual lipid species. Analysis will reveal the specific acyl chain compositions (e.g., PC 16:0/18:1 vs. PC 18:0/18:1) to determine the relative incorporation of oleate.
-
Caption: Workflow for membrane lipid composition analysis.
Conclusion
Oleoyl-CoA is an indispensable intermediate that links fatty acid metabolism directly to the synthesis and functional maintenance of cellular membranes. Its production via SCD1 and subsequent incorporation into phospholipids and cholesterol esters are tightly regulated processes central to cell health. An understanding of these pathways is critical for research into metabolic diseases, including obesity, diabetes, and certain cancers, where dysregulation of lipid metabolism is a key pathological feature. The methodologies outlined herein provide a robust framework for investigating the intricate roles of Oleoyl-CoA and offer avenues for the development of novel therapeutic interventions targeting these pathways.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. gsartor.org [gsartor.org]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. aocs.org [aocs.org]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. lipotype.com [lipotype.com]
- 11. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Beyond Fluidity: The Role of Lipid Unsaturation in Membrane Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Metabolic Hub: An In-depth Technical Guide to the Discovery and History of Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs (LC-CoAs) stand as central intermediates in cellular metabolism, positioned at the crossroads of energy production, lipid biosynthesis, and intricate signaling pathways. Their discovery and the elucidation of their multifaceted roles represent a cornerstone of modern biochemistry, a journey of scientific inquiry spanning several decades. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the current understanding of LC-CoA metabolism and function, tailored for professionals in research and drug development.
A Historical Perspective: Unraveling the Role of Activated Fatty Acids
The story of LC-CoAs is intrinsically linked to the discovery of Coenzyme A (CoA) and the unraveling of fatty acid metabolism. The timeline below highlights the key milestones and pioneering scientists who illuminated this fundamental area of biochemistry.
The journey began with the recognition of fatty acids as essential nutrients by George and Mildred Burr in 1929.[1] This laid the groundwork for investigating their metabolic fate. A pivotal breakthrough came in 1945 when Fritz Lipmann discovered Coenzyme A, a heat-stable cofactor essential for acetylation reactions in the cell.[2][3] Lipmann's work, for which he shared the Nobel Prize in Physiology or Medicine in 1953, identified CoA as the crucial carrier of acyl groups.[2]
Shortly after, in 1949, Eugene Kennedy and Albert Lehninger demonstrated that the oxidation of fatty acids occurs within the mitochondria, the powerhouses of the cell. This discovery localized the process of energy extraction from fats.
The chemical identity of "activated fatty acids" was unveiled in 1951 by Feodor Lynen, who isolated and characterized acetyl-CoA ("activated acetic acid") from yeast.[4] Lynen's meticulous work elucidated the thioester bond that links the acyl group to CoA, a high-energy bond that drives numerous metabolic reactions. His contributions to understanding cholesterol and fatty acid metabolism earned him the Nobel Prize in Physiology or Medicine in 1964, shared with Konrad Bloch.[5][6][7]
The Central Role of Long-Chain Acyl-CoA Synthetases
The activation of long-chain fatty acids to their CoA thioesters is the committed step for their entry into most metabolic pathways. This irreversible reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
Reaction: Fatty Acid + CoA + ATP ⇌ Acyl-CoA + AMP + PPi
Quantitative Data on Acyl-CoA Metabolism
The following tables summarize key quantitative data related to the enzymes and molecules involved in long-chain fatty acyl-CoA metabolism.
Table 1: Substrate Specificity of Carnitine Palmitoyltransferase (CPT)
| Substrate (Acyl-CoA) | Relative Activity (%) |
| Palmitoyl-CoA (C16:0) | 100 |
| Stearoyl-CoA (C18:0) | 114 |
| Arachidonoyl-CoA (C20:4) | 97 |
| Linoleoyl-CoA (C18:2) | 44 |
| Erucoyl-CoA (C22:1) | 46 |
| Data adapted from studies on bovine liver mitochondrial CPT.[8] CPT exhibits broad specificity for acyl groups ranging from C8 to C18, with optimal activity observed with palmitoyl-CoA.[9] |
Table 2: Representative Cellular Concentrations of Long-Chain Acyl-CoAs
| Acyl-CoA Species | Concentration (nmol/g tissue) - Rat Liver |
| Palmitoyl-CoA (C16:0) | 15.3 ± 1.8 |
| Stearoyl-CoA (C18:0) | 8.1 ± 1.0 |
| Oleoyl-CoA (C18:1) | 12.5 ± 1.5 |
| Linoleoyl-CoA (C18:2) | 3.2 ± 0.4 |
| Concentrations can vary significantly based on tissue type, diet, and physiological state. |
Key Experimental Protocols
The study of long-chain fatty acyl-CoAs has been propelled by the development of sophisticated analytical techniques. Below are detailed methodologies for key experiments in the field.
Protocol 1: Isolation and Quantification of Long-Chain Acyl-CoAs from Tissues using LC-MS/MS
This protocol outlines a widely used method for the extraction and quantification of LC-CoAs from biological samples.
Methodology:
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 2-propanol) containing a known amount of stable isotope-labeled internal standards (e.g., [13C16]-Palmitoyl-CoA).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to separate the more polar acyl-CoAs from the bulk of cellular lipids. A common method is the Folch extraction using chloroform (B151607) and methanol.
-
-
Solid-Phase Extraction (SPE):
-
Further purify and concentrate the acyl-CoA fraction using a weak anion exchange SPE column. This step removes interfering substances and enriches for the target analytes.
-
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[10][11][12]
-
Eluted compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10][11] This provides high selectivity and sensitivity for each acyl-CoA species.
-
-
Quantification:
-
Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the co-eluting stable isotope-labeled internal standards.
-
Protocol 2: Enzymatic Assay for Acyl-CoA Synthetase Activity
This protocol measures the activity of ACSL enzymes by detecting the formation of the product, acyl-CoA.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, CoA, and a fatty acid substrate (e.g., palmitate).
-
Include a detection reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of the CoA produced to generate a colored product.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified ACSL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the colored product from the reaction of DTNB with CoA.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Long-Chain Fatty Acyl-CoAs in Cellular Signaling
Beyond their metabolic roles, LC-CoAs have emerged as critical signaling molecules that regulate a variety of cellular processes, including gene expression, enzyme activity, and ion channel function.
Regulation of Gene Expression
LC-CoAs can directly or indirectly influence the activity of transcription factors, thereby modulating the expression of genes involved in lipid and glucose metabolism.
-
Peroxisome Proliferator-Activated Receptors (PPARs): LC-CoAs are known to be ligands for PPARs, a family of nuclear receptors that are master regulators of lipid metabolism.[13] Upon binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[14] Genes regulated by PPARα include those encoding enzymes of mitochondrial and peroxisomal β-oxidation.[14]
-
Hepatocyte Nuclear Factor 4α (HNF-4α): LC-CoAs have also been shown to bind directly to HNF-4α, another nuclear receptor that plays a crucial role in liver and pancreatic function.[15] The binding of LC-CoAs can modulate the transcriptional activity of HNF-4α, although the precise physiological consequences are still under investigation.
Conclusion and Future Directions
The discovery of long-chain fatty acyl-CoAs and the elucidation of their diverse functions have profoundly advanced our understanding of cellular metabolism and regulation. From their initial identification as "activated" fatty acids to their current recognition as key signaling molecules, the journey of LC-CoA research highlights the intricate and interconnected nature of biochemical pathways.
For researchers and drug development professionals, a deep understanding of LC-CoA metabolism is crucial. Dysregulation of LC-CoA homeostasis is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Future research will likely focus on:
-
The specific roles of different ACSL isoforms: Understanding how each ACSL channels fatty acids towards specific metabolic fates will be key to developing targeted therapies.
-
The interplay between LC-CoAs and other signaling pathways: Further delineating the complex network of interactions will reveal new regulatory mechanisms.
-
The development of novel analytical techniques: More sensitive and spatially resolved methods for measuring LC-CoA pools will provide deeper insights into their subcellular dynamics.
By building on the foundational discoveries of pioneers like Lipmann and Lynen, the scientific community is poised to further unravel the complexities of long-chain fatty acyl-CoA metabolism and leverage this knowledge for the development of new therapeutic strategies.
References
- 1. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]
- 3. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feodor Lynen [chm.bris.ac.uk]
- 5. Feodor Lynen - Wikipedia [en.wikipedia.org]
- 6. Feodor Lynen | Nobel Prize, Lipids, Metabolism | Britannica [britannica.com]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. KEGG ENZYME: 2.3.1.21 [genome.jp]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Oleoyl-CoA: A Technical Guide to a Key Monounsaturated Acyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl-CoA, an 18-carbon monounsaturated acyl-coenzyme A (CoA), stands as a pivotal molecule at the crossroads of lipid metabolism and cellular signaling. As the direct product of stearoyl-CoA desaturase-1 (SCD1), it is a primary precursor for the synthesis of complex lipids, including phospholipids, triglycerides, and cholesterol esters. Beyond its structural roles, Oleoyl-CoA is an important signaling molecule, influencing a variety of cellular processes from gene expression to membrane fluidity. This technical guide provides a comprehensive overview of the core functions of Oleoyl-CoA, detailing its synthesis, metabolic fate, and regulatory roles. The content herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease.
Biochemical Synthesis and Metabolism of Oleoyl-CoA
The primary route of Oleoyl-CoA synthesis is the desaturation of stearoyl-CoA, a reaction catalyzed by the endoplasmic reticulum-resident enzyme, Stearoyl-CoA Desaturase-1 (SCD1). This enzyme introduces a double bond at the delta-9 position of the fatty acyl chain.[1][2]
Table 1: Key Enzymes in Oleoyl-CoA Metabolism
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Function |
| Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA, NADH, O₂ | Oleoyl-CoA, NAD⁺, 2H₂O | Endoplasmic Reticulum | Synthesis of Oleoyl-CoA |
| Acyl-CoA Synthetase Long-Chain Family (ACSL) | Oleic acid, CoA, ATP | Oleoyl-CoA, AMP, PPi | Mitochondria, Endoplasmic Reticulum, Peroxisomes | Activation of oleic acid |
| Carnitine Palmitoyltransferase 1 (CPT1) | Oleoyl-CoA, Carnitine | Oleoylcarnitine, CoA | Outer Mitochondrial Membrane | Transport of oleic acid into mitochondria for β-oxidation |
| Various Acyltransferases (e.g., DGAT, AGPAT) | Oleoyl-CoA, Glycerol-3-phosphate, Diacylglycerol | Lysophosphatidic acid, Phosphatidic acid, Triglycerides | Endoplasmic Reticulum | Synthesis of complex lipids |
The synthesis of Oleoyl-CoA is a critical regulatory point in lipid metabolism. The activity of SCD1 is influenced by a variety of factors, including diet, hormones, and cellular energy status. For instance, diets rich in carbohydrates can significantly increase SCD1 expression.[3]
Central Role of Oleoyl-CoA Synthesis.
Quantitative Data on Oleoyl-CoA
The cellular concentration of Oleoyl-CoA can vary significantly depending on the cell type and metabolic state. Aberrant levels of Oleoyl-CoA and other acyl-CoAs have been implicated in various metabolic diseases.
Table 2: Cellular Concentrations of Oleoyl-CoA
| Cell Type | Condition | Oleoyl-CoA Concentration (pmol/10⁶ cells) | Reference |
| MCF7 (Human breast cancer) | Standard culture | ~15 | [4] |
| RAW264.7 (Mouse macrophage) | Standard culture | ~2 | [4] |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Accurate quantification of Oleoyl-CoA is crucial for understanding its metabolic roles. The following section provides a detailed protocol for the extraction and quantification of long-chain acyl-CoAs from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Ice-cold water
-
Internal standards (e.g., C17:0-CoA)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold methanol to the culture dish and scrape the cells. Transfer the cell suspension to a centrifuge tube. Add the internal standard(s) at a known concentration.
-
Phase Separation: Add 500 µL of ice-cold water to the methanol extract, vortex briefly, and then add 1 mL of ice-cold chloroform. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids and acyl-CoAs, into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
Acyl-CoA Extraction Workflow.
Protocol 2: In Vitro Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay
This protocol outlines a method to measure the enzymatic activity of SCD1 in vitro using a radiolabeled substrate.[5]
Materials:
-
Recombinant human SCD1 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
[¹⁴C]-Stearoyl-CoA (substrate)
-
NADH (cofactor)
-
Potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (to stop the reaction)
-
Hexane (for extraction)
-
Thin-layer chromatography (TLC) plate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, add the assay buffer, a solution of the test inhibitor (or vehicle control), and the diluted SCD1 enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow for any inhibitor to bind to the enzyme.
-
Initiation: Initiate the reaction by adding a mixture of [¹⁴C]-Stearoyl-CoA and NADH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong base, such as 10% KOH in ethanol.
-
Saponification and Extraction: Heat the plate to saponify the lipids. After cooling, acidify the reaction and extract the fatty acids with hexane.
-
Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate to separate the saturated ([¹⁴C]-stearate) and monounsaturated ([¹⁴C]-oleate) fatty acids.
-
Quantification: Quantify the amount of radiolabeled oleate (B1233923) produced using a scintillation counter.
Oleoyl-CoA in Cellular Signaling
Oleoyl-CoA is not merely a metabolic intermediate; it also functions as a signaling molecule that can directly influence cellular processes.
Regulation of Gene Expression
Long-chain acyl-CoAs, including Oleoyl-CoA, can regulate the activity of various transcription factors, thereby modulating gene expression. One key family of transcription factors influenced by fatty acid metabolism is the peroxisome proliferator-activated receptors (PPARs).
Table 3: Oleoyl-CoA and Gene Expression
| Gene | Pathway | Effect of Oleic Acid Treatment | Fold Change | Cell Type | Reference |
| PLIN2 (Perilipin 2) | Lipid Droplet Formation | Upregulation | >2.0 | HepG2 | [6] |
| CPT1A | β-oxidation | Upregulation (CLA vs. LA) | 2.81 | Caco-2 | [7] |
| SCD | Fatty Acid Metabolism | Upregulation (CLA vs. LA) | 2.14 | Caco-2 | [7] |
| FABP1 | Fatty Acid Transport | Upregulation (CLA vs. LA) | 2.04 | Caco-2 | [7] |
Note: Data for direct Oleoyl-CoA treatment is limited; the table includes data from oleic acid and comparative fatty acid studies to illustrate the impact on relevant genes. Fold change is a ratio of expression in treated vs. control cells.[8]
Oleoyl-CoA Regulation of Gene Expression.
Protein Interactions
Oleoyl-CoA can directly bind to and modulate the activity of certain proteins. This interaction is a key mechanism by which it exerts its signaling functions. The binding affinity is typically characterized by the dissociation constant (Kd).
Table 4: Protein Binding Affinity of Oleoyl-CoA
| Protein | Function | Dissociation Constant (Kd) | Method | Reference |
| Thyroid Hormone Receptor | Nuclear Receptor | 1.2 x 10⁻⁷ M | In vitro binding assay | [9] |
| BnDGAT1 (fragment) | Acyltransferase | ~17 µM | Lipidex-1000 binding assay | [4] |
| FadR | Transcription Factor | 45 nM | Isothermal titration calorimetry | [10] |
Conclusion
Oleoyl-CoA is a multifaceted molecule that plays a central role in lipid metabolism and cellular signaling. Its synthesis is tightly regulated, and its cellular concentration has profound effects on a wide range of physiological processes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate functions of this key monounsaturated acyl-CoA. A deeper understanding of Oleoyl-CoA's roles will undoubtedly open new avenues for the development of therapeutic strategies for metabolic diseases and other related disorders.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acyl-CoA-binding and self-associating properties of a recombinant 13.3 kDa N-terminal fragment of diacylglycerol acyltransferase-1 from oilseed rape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. olvtools.com [olvtools.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Oleoyl-CoA in Escherichia coli Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-CoA, the activated form of the monounsaturated fatty acid oleic acid, occupies a central and multifaceted role in the metabolic network of Escherichia coli. It serves as a key substrate for β-oxidation, a critical signaling molecule in the regulation of fatty acid metabolism, and a precursor for incorporation into membrane phospholipids (B1166683). This technical guide provides an in-depth exploration of the functions of Oleoyl-CoA in E. coli, detailing its metabolic pathways, the enzymes involved, and its intricate regulatory mechanisms. The guide includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant metabolic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Escherichia coli exhibits remarkable metabolic flexibility, enabling it to utilize a variety of carbon sources, including fatty acids. The metabolism of long-chain unsaturated fatty acids, such as oleic acid, is crucial for bacterial survival and adaptation. The conversion of oleic acid to its coenzyme A thioester, Oleoyl-CoA, is the first committed step in its catabolism and a critical point of regulation. Understanding the precise functions of Oleoyl-CoA is paramount for elucidating the broader principles of bacterial fatty acid metabolism and for identifying potential targets for antimicrobial drug development. This guide will delve into the core aspects of Oleoyl-CoA's function, from its generation to its ultimate metabolic fate and regulatory impact.
Metabolic Functions of Oleoyl-CoA
Activation of Oleic Acid to Oleoyl-CoA
Exogenous oleic acid is transported into the E. coli cytoplasm and activated to Oleoyl-CoA by the acyl-CoA synthetase, FadD.[1][2] This ATP-dependent reaction is essential for trapping the fatty acid inside the cell and preparing it for subsequent metabolic processes.
-
Enzyme: Acyl-CoA Synthetase (FadD)
-
Reaction: Oleic Acid + ATP + CoA → Oleoyl-CoA + AMP + PPi
The FadD enzyme has a broad substrate specificity for medium to long-chain fatty acids.[3]
β-Oxidation of Oleoyl-CoA
Once formed, Oleoyl-CoA is a primary substrate for the β-oxidation pathway, a catabolic process that sequentially shortens the fatty acyl chain to generate acetyl-CoA, NADH, and FADH₂.[1][2] The acetyl-CoA produced can then enter the citric acid cycle for energy generation or be utilized in other biosynthetic pathways. The β-oxidation of an unsaturated fatty acid like oleic acid requires additional enzymatic steps compared to saturated fatty acids to handle the double bond.
In E. coli, the β-oxidation of oleic acid is primarily carried out by a set of enzymes encoded by the fad (fatty acid degradation) regulon. However, the process in E. coli is not completely efficient, with a minor fraction of oleate (B1233923) degradation leading to a dead-end intermediate, 3,5-cis-tetradecadienoyl-CoA.[4][5] This intermediate is hydrolyzed by a specific thioesterase (Thioesterase III, encoded by fadM/ybaW) to prevent its accumulation and inhibition of the β-oxidation pathway.[3][4][5]
Incorporation into Membrane Phospholipids
Exogenous fatty acids, after activation to their acyl-CoA derivatives, can be incorporated into the membrane phospholipids of E. coli.[6][7][8] This process allows the bacterium to modify the fatty acid composition of its membranes, which is crucial for maintaining membrane fluidity and function in response to environmental changes. The incorporation of oleoyl (B10858665) moieties influences the physical properties of the membrane. Oleoyl-CoA can serve as a substrate for the acyltransferases that synthesize phospholipids.
Regulatory Functions of Oleoyl-CoA
Oleoyl-CoA, as a long-chain acyl-CoA, is a key signaling molecule in the intricate regulation of fatty acid metabolism in E. coli. This regulation is primarily mediated by the transcription factor FadR.
Regulation of the fad Regulon via FadR
FadR is a dual-function transcriptional regulator that represses the genes of fatty acid degradation (fad regulon) and activates the genes involved in unsaturated fatty acid biosynthesis (fabA and fabB). Long-chain acyl-CoAs, including Oleoyl-CoA, act as inducers by binding to FadR. This binding causes a conformational change in FadR, leading to its dissociation from the operator sites of the fad genes, thereby derepressing their transcription and allowing for the catabolism of fatty acids.[9]
Feedback Inhibition of Fatty Acid Synthesis
The presence of exogenous fatty acids, and consequently the intracellular accumulation of their acyl-CoA derivatives like Oleoyl-CoA, leads to the inhibition of de novo fatty acid synthesis.[4] This feedback inhibition is not a direct allosteric effect of Oleoyl-CoA on the fatty acid synthase enzymes. Instead, the accumulation of long-chain acyl-CoAs leads to a competitive inhibition of the enzymes responsible for phospholipid synthesis, which can utilize both acyl-ACPs (from de novo synthesis) and acyl-CoAs (from exogenous sources) as substrates. This competition results in the accumulation of long-chain acyl-ACPs, which are known to be feedback inhibitors of the initial steps of fatty acid biosynthesis.[4][10]
Quantitative Data
Quantitative data on Oleoyl-CoA metabolism in E. coli is crucial for building accurate metabolic models and for targeted metabolic engineering. The available data is summarized below.
| Parameter | Enzyme | Substrate | Value | Reference |
| Kinetic Parameters | ||||
| Km | FadD (cleaved) | Oleate | 2x that of intact FadD | [1] |
| Vmax | FadD (cleaved) | Oleate | 2x that of intact FadD | [1] |
| Intracellular Concentrations | ||||
| Total Acyl-CoA | - | - | Varies with carbon source and growth phase | [11] |
| Oleoyl-CoA | - | - | Not explicitly quantified in the reviewed literature. Can be determined using the protocols below. | - |
Experimental Protocols
Assay for Acyl-CoA Synthetase (FadD) Activity
Two primary methods are used to determine the kinetic parameters of FadD with oleate as a substrate.
This assay directly measures the formation of radiolabeled Oleoyl-CoA from radiolabeled oleic acid.
Principle: The assay relies on the differential partitioning of the radiolabeled fatty acid substrate (soluble in organic solvent) and the acyl-CoA product (soluble in the aqueous phase).
Protocol:
-
Prepare a reaction mixture containing:
-
0.05 M Tris-HCl, pH 8.0
-
0.01 M MgCl₂
-
0.01% Triton X-100
-
10 mM ATP
-
0.3 mM DTT
-
Radiolabeled [¹⁴C]oleic acid (e.g., 100 µM)
-
-
Initiate the reaction by adding purified FadD enzyme (e.g., 1.6 µg).
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄).
-
Perform phase separation by adding heptane and water.
-
Quantify the radioactivity in the aqueous phase (containing [¹⁴C]Oleoyl-CoA) using liquid scintillation counting.
-
Vary the concentration of oleate to determine Km and Vmax.[6][12]
This is a coupled-enzyme assay that indirectly measures FadD activity by quantifying the production of AMP.
Principle: The AMP produced in the FadD reaction is converted back to ATP in a series of reactions that consume NADH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing:
-
20 mM Tris-HCl, pH 7.5
-
2.5 mM ATP
-
8 mM MgCl₂
-
2 mM EDTA
-
0.1% Triton X-100
-
0.5 mM CoA
-
0.2 mM NADH
-
0.3 mM phosphoenolpyruvate (B93156) (PEP)
-
Myokinase (e.g., 48 U)
-
Pyruvate Kinase (e.g., 96 U)
-
Lactic Dehydrogenase (e.g., 48 U)
-
Purified FadD enzyme (e.g., 0.2 µg)
-
-
Initiate the reaction by adding the fatty acid substrate (oleate, at varying concentrations).
-
Monitor the decrease in absorbance at 340 nm at 30°C.
-
Calculate the rate of AMP production from the rate of NADH oxidation (molar extinction coefficient of NADH is 6220 M⁻¹cm⁻¹).[6][12]
Extraction and Quantification of Oleoyl-CoA from E. coli
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of intracellular acyl-CoAs.
Protocol Outline:
-
Cell Quenching and Lysis: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol). Harvest cells by centrifugation at low temperature. Lyse the cells using methods such as sonication or bead beating in an appropriate extraction buffer.
-
Extraction: Extract acyl-CoAs using a suitable solvent system. A common method involves a biphasic extraction with an acidic aqueous phase and an organic phase.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Detect and quantify Oleoyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for Oleoyl-CoA should be used for quantification.
-
Quantification: Use an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA, for accurate quantification.[13][14]
-
Visualizations
Metabolic Pathways of Oleoyl-CoA
Regulatory Role of Oleoyl-CoA
Experimental Workflow for FadD Kinetics
Conclusion and Future Directions
Oleoyl-CoA is a linchpin in the fatty acid metabolism of E. coli, acting as both a metabolite and a regulator. Its role extends from energy production through β-oxidation to the maintenance of membrane integrity and the fine-tuning of metabolic pathways through transcriptional and feedback regulation. For drug development professionals, the enzymes involved in Oleoyl-CoA metabolism, particularly FadD and the enzymes of the β-oxidation pathway, represent potential targets for the development of novel antimicrobial agents.
Future research should focus on obtaining precise quantitative data for the intracellular concentrations of Oleoyl-CoA under various physiological conditions and the kinetic parameters of all enzymes that interact with it. A deeper understanding of the allosteric regulation exerted by Oleoyl-CoA on other metabolic enzymes will further illuminate its role in the global metabolic network of E. coli. The experimental protocols outlined in this guide provide a framework for pursuing these research avenues, which will ultimately contribute to a more complete understanding of bacterial lipid metabolism and open new avenues for therapeutic intervention.
References
- 1. Determination of the native form of FadD, the Escherichia coli fatty acyl-CoA synthetase, and characterization of limited proteolysis by outer membrane protease OmpT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthesis in Escherichia coli in the absence of phospholipid synthesis and release of inhibition by thioesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic framework for modeling oleochemical biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous fatty acids inhibit fatty acid synthesis by competing with endogenously generated substrates for phospholipid synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of E. coli acyl-CoA synthetase FadD activity on medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically guided, ratiometric tuning of fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Frontiers | Modeling the Contribution of Allosteric Regulation for Flux Control in the Central Carbon Metabolism of E. coli [frontiersin.org]
- 10. Exogenous fatty acids inhibit fatty acid synthesis by competing with endogenously generated substrates for phospholipid synthesis in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 11. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Methodological & Application
Application Notes and Protocols for Oleoyl Coenzyme A Triammonium in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl Coenzyme A (Oleoyl-CoA) triammonium (B15348185) salt is a pivotal molecule in lipid metabolism, serving as a substrate and a regulator for numerous enzymes. As the activated form of oleic acid, a ubiquitous monounsaturated fatty acid, Oleoyl-CoA is central to pathways including fatty acid synthesis, esterification into complex lipids like triglycerides and cholesterol esters, and cellular signaling. Its role in these processes makes it a critical reagent for in vitro enzymatic assays aimed at understanding lipid metabolism and for the discovery of therapeutic agents targeting metabolic diseases, inflammation, and cancer.
These application notes provide detailed protocols for the use of Oleoyl-CoA triammonium in assays for key enzymes: Stearoyl-CoA Desaturase-1 (SCD1), Lipoxygenases (LOX), and Acyl-CoA:Diacylglycerol Acyltransferase (DGAT). The protocols are designed to offer robust and reproducible methods for academic research and high-throughput screening in drug development.
I. Stearoyl-CoA Desaturase-1 (SCD1) Assay
SCD1 is a key enzyme in lipogenesis, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] It primarily converts Stearoyl-CoA to Oleoyl-CoA.[2][3] Inhibitors of SCD1 are actively being pursued for the treatment of various metabolic disorders.
Application: Screening for SCD1 Inhibitors
This protocol describes a cell-based assay to measure the inhibition of SCD1 activity by monitoring the conversion of a labeled saturated fatty acid substrate to its monounsaturated product.
Experimental Protocol: Cell-Based SCD1 Inhibition Assay
1. Cell Culture and Treatment:
-
Seed HepG2 cells in a 24-well plate and grow to confluence.[1]
-
Serum-starve the cells for 24 hours prior to the experiment.[4]
-
Incubate the cells with the test inhibitor compound or vehicle (e.g., DMSO) at desired concentrations for a predetermined time (e.g., 1-24 hours).[1][4]
2. Substrate Incubation:
-
Prepare a solution of deuterium-labeled stearic acid (e.g., [d8]-stearic acid) complexed with bovine serum albumin (BSA).
-
Add the labeled substrate to the cells and incubate for a specific period (e.g., 4-6 hours) to allow for its conversion to labeled oleic acid.[1]
3. Lipid Extraction and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract total cellular lipids using an appropriate organic solvent mixture (e.g., hexane/isopropanol).
-
Analyze the lipid extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amounts of labeled stearic acid and labeled oleic acid.[1]
-
Calculate the SCD1 activity as the ratio of labeled oleate (B1233923) to the sum of labeled stearate (B1226849) and oleate.
-
Determine the IC50 of the inhibitor by plotting the percent inhibition of SCD1 activity against the inhibitor concentration.
Quantitative Data: SCD1 Inhibition
| Inhibitor | Target Species | Assay Type | IC50 / EC50 |
| A-939572 | Human SCD1 | Enzymatic | 37 nM[5] |
| A-939572 | Mouse SCD1 | Enzymatic | <4 nM[5] |
| MK-8245 | Human SCD1 | Enzymatic | 1 nM[5] |
| MK-8245 | Mouse SCD1 | Enzymatic | 3 nM[5] |
| Sterculate | Rat SCD1 | Cell-based | 247 nM[1] |
II. Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Oleoyl-CoA has been identified as an inhibitor of several human lipoxygenase isozymes.[6][7]
Application: Characterizing the Inhibitory Activity of Oleoyl-CoA against Lipoxygenases
This protocol details a spectrophotometric assay to determine the inhibitory potency (IC50) and kinetics of Oleoyl-CoA against various LOX isozymes.
Experimental Protocol: Spectrophotometric LOX Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.5.[6]
-
Enzyme Solution: Prepare a working solution of the purified human LOX isozyme (e.g., h12-LOX, h15-LOX-1, h15-LOX-2) in the assay buffer. The final enzyme concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol (B145695). Dilute in assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Inhibitor Solution: Prepare a stock solution of Oleoyl Coenzyme A triammonium in an appropriate solvent (e.g., water or buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.
2. Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, the enzyme solution, and the Oleoyl-CoA solution (or vehicle for control).
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for inhibitor binding.[8]
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, for 2-5 minutes using a UV-Vis spectrophotometer.[6][8]
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each Oleoyl-CoA concentration and calculate the IC50 value.
Quantitative Data: Inhibition of Human Lipoxygenases by Oleoyl-CoA
| LOX Isozyme | IC50 (µM) | Inhibition Type | Kinetic Parameters |
| h12-LOX | 32 ± 4[6] | - | - |
| h15-LOX-2 | 0.62 ± 0.06[7] | Allosteric[6][7] | Ki = 82 ± 70 nM, α = 3.2 ± 1, β = 0.30 ± 0.07[6][7] |
| h5-LOX | > 200 | - | - |
| h15-LOX-1 | > 200 | - | - |
III. Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Assay
DGAT enzymes catalyze the final and committed step in triglyceride synthesis, making them attractive targets for the treatment of metabolic diseases.[9][10] Oleoyl-CoA is a key substrate for both major isoforms, DGAT1 and DGAT2.
Application: Measuring DGAT Activity Using Oleoyl-CoA as a Substrate
This protocol describes a radiometric assay to measure the activity of DGAT1 and DGAT2 by quantifying the incorporation of radiolabeled Oleoyl-CoA into triglycerides.
Experimental Protocol: Radiometric DGAT Assay
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL fatty acid-free BSA.[11]
-
Enzyme Source: Microsomal fractions prepared from cells or tissues overexpressing DGAT1 or DGAT2.[11]
-
Substrate Mix:
2. Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50 µg), and the DAG substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.[12]
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a chloroform/methanol solution (e.g., 2:1 v/v).[12]
-
Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Separate the resulting triglyceride product from the unreacted [14C]Oleoyl-CoA using thin-layer chromatography (TLC) with a solvent system such as hexane:diethyl ether:acetic acid (80:20:1).[12]
-
Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spot, and quantify the incorporated radioactivity by scintillation counting.[13]
Quantitative Data: DGAT Enzyme Kinetics with Oleoyl-CoA
| Enzyme | Substrates | Apparent Km (Oleoyl-CoA) | Notes |
| hDGAT1 | Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol | ~50 µM[14] | More active at higher Oleoyl-CoA concentrations (>100 µM)[10] |
| hDGAT2 | Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol | Not specified | More active at lower Oleoyl-CoA concentrations (0-50 µM)[10] |
IV. Signaling Pathways and Experimental Workflows
Signaling Role of Oleoyl-CoA
Long-chain acyl-CoAs, including Oleoyl-CoA, are not just metabolic intermediates but also act as signaling molecules that can regulate cellular processes such as gene expression, ion channel activity, and exocytosis.[15] For instance, in pancreatic β-cells, the metabolism of glucose leads to an increase in cytosolic long-chain acyl-CoAs, which is proposed to be a key signal for insulin (B600854) secretion.
Caption: Biosynthesis and signaling role of Oleoyl-CoA.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a general workflow for performing an in vitro enzyme inhibition assay, applicable to enzymes like LOX and DGAT.
References
- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]
- 4. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Acyl-CoA Oxidase Activity Assays Using Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA oxidases (ACOX) are a family of flavoenzymes that catalyze the first and rate-limiting step in the peroxisomal β-oxidation of fatty acids.[1][2] This pathway is crucial for the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and eicosanoids.[3][4] The ACOX-catalyzed reaction involves the desaturation of a fatty acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[2][5][6]
The general reaction is as follows: Acyl-CoA + O₂ → trans-2,3-dehydroacyl-CoA + H₂O₂ [5]
Given that ACOX activity is a critical control point in lipid metabolism, assays to measure its function are vital for research into metabolic disorders, drug discovery, and understanding the effects of various compounds on lipid pathways.
While saturated fatty acyl-CoAs like palmitoyl-CoA (C16:0) are commonly used as substrates in these assays, the use of unsaturated fatty acyl-CoAs such as Oleoyl-CoA (C18:1) is highly relevant. Oleic acid is one of the most abundant fatty acids in nature, and its metabolism is of significant physiological importance. Studies have shown that peroxisomal β-oxidation is active with unsaturated substrates, and in some cases, oleoyl-CoA has been found to be a better substrate than its saturated counterpart, stearoyl-CoA.[7]
These application notes provide detailed protocols for measuring ACOX activity using Oleoyl-CoA as a substrate, utilizing common laboratory detection methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of Acyl-CoA Oxidase and the general workflow for its activity assay.
Caption: Peroxisomal β-Oxidation Pathway with Oleoyl-CoA.
Caption: General Workflow for Acyl-CoA Oxidase Activity Assay.
Data Presentation: Substrate Specificity
The choice of substrate can significantly impact the measured activity of ACOX. While specific kinetic parameters like Kₘ and Vₘₐₓ should be determined empirically for the specific enzyme source and assay conditions, comparative data provides a useful baseline.
| Substrate | Chemical Formula | Type | Relative Activity vs. Palmitoyl-CoA | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| Oleoyl-CoA | C₁₈H₃₃O₂-(CoA) | Monounsaturated (C18:1) | Reported as a better substrate than Stearoyl-CoA[7] | Empirically Determined | Empirically Determined |
| Palmitoyl-CoA | C₁₆H₃₁O₂-(CoA) | Saturated (C16:0) | 100% (Reference)[8] | Empirically Determined | Empirically Determined |
| Stearoyl-CoA | C₁₈H₃₅O₂-(CoA) | Saturated (C18:0) | Lower activity than Oleoyl-CoA[7] | Empirically Determined | Empirically Determined |
| Lauroyl-CoA | C₁₂H₂₃O₂-(CoA) | Saturated (C12:0) | Can show >4.5-fold higher specific activity than Palmitoyl-CoA[7][9] | Empirically Determined | Empirically Determined |
Note: Relative activities can vary depending on the ACOX isoform and species. Palmitoyl-CoA is a known substrate for ACOX1. Lauroyl-CoA may be preferable in some assays to avoid the substrate inhibition sometimes observed with palmitoyl-CoA.[7][9]
Experimental Protocols
The following protocols are based on the principle of detecting H₂O₂ production in a peroxidase-coupled reaction. A spectrophotometric method is provided for general use, and a more sensitive fluorometric method is provided for samples with low ACOX activity.
Protocol 1: Spectrophotometric Assay using 4-Aminoantipyrine (B1666024)
This method relies on the horseradish peroxidase (HRP)-catalyzed reaction of H₂O₂ with 4-aminoantipyrine (4-AAP) and a phenolic compound to produce a colored quinoneimine dye, which can be measured at ~500 nm.
1. Reagent Preparation:
-
Assay Buffer (50 mM MES, pH 8.0): Prepare using MES Free Acid and adjust pH to 8.0 at 30°C with 1 M NaOH.
-
Oleoyl-CoA Stock Solution (1 mM): Dissolve Oleoyl-CoA lithium salt in the Assay Buffer. Prepare fresh and keep on ice. Note: Solubility can be an issue. Gentle vortexing may be required. Avoid vigorous shaking to prevent micelle formation.
-
FAD Stock Solution (1 mM): Dissolve Flavin Adenine Dinucleotide disodium (B8443419) salt in Assay Buffer. Prepare fresh and protect from light.
-
HRP Stock Solution (1000 units/mL): Prepare in Assay Buffer. Store in aliquots at -20°C.
-
Color Reagent (1.6 mM 4-AAP, 22 mM Phenol): Prepare in Assay Buffer. Store protected from light.
-
Triton X-100 Solution (10% v/v): Prepare in deionized water. Triton X-100 can help with substrate solubility and enzyme activity.[10]
-
Enzyme Sample: Homogenate of tissue (e.g., liver) or purified/semi-purified peroxisomal fraction, diluted in cold Assay Buffer.
2. Assay Procedure:
-
Prepare a Reaction Cocktail for the number of samples to be tested. For a final volume of 1 mL, mix:
-
850 µL Assay Buffer
-
50 µL Color Reagent
-
10 µL FAD Stock Solution (Final: 10 µM)
-
10 µL HRP Stock Solution (Final: 10 units/mL)
-
10 µL Triton X-100 Solution (Final: 0.1%)
-
-
Pipette 930 µL of the Reaction Cocktail into cuvettes.
-
Add 50 µL of the enzyme sample to each cuvette. Mix gently by inversion.
-
To measure background activity (in the absence of the specific substrate), record the absorbance at 500 nm for 2-3 minutes.
-
Initiate the ACOX reaction by adding 20 µL of 1 mM Oleoyl-CoA Stock Solution (Final: 20 µM). This concentration should be optimized; a range of 10-50 µM is a good starting point.
-
Immediately mix and start recording the increase in absorbance at 500 nm for 5-10 minutes in a spectrophotometer set to 37°C.
3. Data Analysis:
-
Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.
-
Subtract the background rate (from step 4) from the Oleoyl-CoA-dependent rate.
-
Calculate the concentration of H₂O₂ produced using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the quinoneimine dye is typically ~6.58 mM⁻¹cm⁻¹.
-
Express enzyme activity as nmol of H₂O₂ produced per minute per mg of protein (nmol/min/mg).
Protocol 2: High-Sensitivity Fluorometric Assay
This method uses the HRP-catalyzed oxidation of a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid or Amplex® Red) to a highly fluorescent product, providing greater sensitivity.
1. Reagent Preparation:
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare and keep at 37°C.
-
Oleoyl-CoA Stock Solution (1 mM): Prepare as described in Protocol 1.
-
FAD Stock Solution (1 mM): Prepare as described in Protocol 1.
-
HRP Stock Solution (10 units/mL): Prepare in Assay Buffer.
-
Fluorescent Probe Stock (e.g., 10 mM 4-hydroxyphenylacetic acid): Dissolve in DMSO. Store at -20°C, protected from light.
-
H₂O₂ Standard (1 mM): Prepare by diluting a 3% H₂O₂ stock solution. The exact concentration should be verified by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
2. Assay Procedure (96-well plate format):
-
H₂O₂ Standard Curve: Prepare a series of H₂O₂ dilutions (e.g., 0 to 20 µM) in Assay Buffer.
-
Reaction Cocktail: For each well (final volume 100 µL), prepare a master mix containing:
-
Assay Buffer
-
FAD (Final: 10 µM)
-
HRP (Final: 0.1 units/mL)
-
Fluorescent Probe (Final: 100 µM)
-
-
Add 50 µL of the Reaction Cocktail to each well of a black 96-well microplate.
-
Add 20 µL of the H₂O₂ standards or enzyme samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of Oleoyl-CoA solution (to a final concentration of ~30 µM, which should be optimized). For the standard curve wells, add 30 µL of Assay Buffer.
-
Measure the fluorescence intensity immediately and then kinetically over 15-30 minutes using a microplate reader (e.g., Ex/Em = 320/405 nm for 4-hydroxyphenylacetic acid or ~535/590 nm for Amplex® Red).
3. Data Analysis:
-
For the standard curve, plot the fluorescence intensity against the known H₂O₂ concentration.
-
Determine the rate of fluorescence increase (RFU/min) for each enzyme sample from the linear portion of the kinetic read.
-
Convert the rate from RFU/min to µM/min using the slope of the H₂O₂ standard curve.
-
Calculate the specific activity, factoring in the sample dilution, and express as nmol of H₂O₂ produced per minute per mg of protein (nmol/min/mg).
Important Considerations & Troubleshooting
-
Substrate Solubility: Long-chain acyl-CoAs like Oleoyl-CoA can be difficult to dissolve and may form micelles. Prepare stock solutions fresh and consider the use of a mild non-ionic detergent like Triton X-100 (0.01-0.1%) to improve solubility and enzyme accessibility.[10]
-
Substrate Optimization: The optimal concentration of Oleoyl-CoA should be determined empirically. High concentrations of some acyl-CoAs (like palmitoyl-CoA) can cause substrate inhibition.[7][9] Test a range of concentrations (e.g., 5-100 µM) to find the saturating, non-inhibitory level.
-
Cofactor Requirement: ACOX is a flavoprotein and its activity is dependent on FAD.[5] Including FAD in the reaction buffer ensures that the enzyme is not limited by cofactor availability.
-
Controls: Always include a "no substrate" control to measure background H₂O₂ production from other sources in the sample. A "no enzyme" control should also be run to ensure the signal is enzyme-dependent.
-
Interference: Samples with high endogenous catalase activity can consume the H₂O₂ product, leading to an underestimation of ACOX activity. This can be addressed through sample purification or by using specific inhibitors of catalase if compatible with the assay.
References
- 1. aocs.org [aocs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal beta-oxidation is a significant pathway for catabolism of fatty acids in a marine teleost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors which affect the activity of purified rat liver acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Oleoyl-CoA Dependent Cholesterol Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl-CoA dependent cholesterol esterification is a critical biological process responsible for the conversion of free cholesterol into cholesteryl esters, a storage form of cholesterol. This reaction is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). The accumulation of cholesteryl esters within cells is implicated in the pathology of various diseases, including atherosclerosis and certain types of cancer. Consequently, the measurement of ACAT activity is of significant interest to researchers in both academic and pharmaceutical settings for understanding disease mechanisms and for the discovery and development of novel therapeutic agents.
These application notes provide detailed protocols for measuring oleoyl-CoA dependent cholesterol esterification, focusing on the widely used radiochemical assay involving microsomal fractions. Additionally, alternative non-radiochemical methods are discussed.
Data Presentation
The inhibitory activity of compounds against ACAT is a key parameter in drug development. The following tables summarize representative quantitative data for known ACAT inhibitors.
Table 1: In Vitro Inhibitory Potency of YM17E [1]
| System | IC50 (nM) |
| Rabbit Liver Microsomes | 44 |
| Rabbit Intestine Microsomes | 34 |
| Rabbit Liver (in vivo) | 45 |
Table 2: Comparative Inhibitory Potency of ACAT Inhibitors in HepG2 Cells [1]
| Compound | IC50 (nM) | Notes |
| F-1394 | 42 | More potent than YM17E in this cell line. |
| YM17E | >42 | Less potent than F-1394. A starting concentration range of 50-500 nM is recommended for initial experiments. |
| Avasimibe | 3300 | Commonly used ACAT inhibitor. |
Table 3: Comparative IC50 Values of Various ACAT Inhibitors [2]
| Compound | Target | IC50 |
| Nevanimibe | ACAT1 | 0.23 µM |
| ACAT2 | 0.71 µM | |
| Pyripyropene A (PPPA) | ACAT1 | 179 µM |
| ACAT2 | 25 µM | |
| F12511 | human ACAT1 | 39 nM |
| human ACAT2 | 110 nM |
Experimental Protocols
Protocol 1: Microsomal ACAT Activity Assay (Radiochemical Method)
This protocol describes the direct measurement of ACAT enzymatic activity in isolated microsomes by quantifying the formation of radiolabeled cholesteryl oleate (B1233923) from [1-14C]oleoyl-CoA.[3]
A. Preparation of Liver Microsomes [3]
-
Homogenization: Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.[3]
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the microsomal fraction.[3]
-
Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[3]
-
Washing and Resuspension: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Repeat the ultracentrifugation step to wash the microsomes.[3]
-
Final Resuspension and Storage: Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to a protein concentration of approximately 5-10 mg/mL.[3]
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford or Lowry assay.[4]
-
Storage: Store the microsomes in aliquots at -80°C.[3]
B. ACAT Enzymatic Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (typically 50-200 µg)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free (to bind free oleoyl-CoA)
-
Varying concentrations of the test inhibitor (e.g., YM17E dissolved in DMSO; ensure the final DMSO concentration is <1%) or vehicle control.[3]
-
-
Substrate Preparation: Prepare a cholesterol substrate solution by dissolving cholesterol in a small amount of acetone (B3395972) and adding it to the potassium phosphate buffer containing BSA with vigorous vortexing.[1]
-
Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1][3]
-
Initiation of Reaction: Start the reaction by adding [1-14C]oleoyl-CoA (specific activity typically 50-60 mCi/mmol) to a final concentration of 10 µM. The total reaction volume is typically 200 µL.[3]
-
Incubation: Incubate the reaction mixture at 37°C for 5-30 minutes.[1][5]
-
Stopping the Reaction and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform (B151607)/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.[1]
-
Thin-Layer Chromatography (TLC):
-
Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen.[1]
-
Re-dissolve the lipid extract in a small volume of chloroform and spot it onto a silica (B1680970) gel TLC plate.[1]
-
Develop the TLC plate in a solvent system of hexane/diethyl ether/acetic acid (e.g., 130:40:1.5, v/v/v).[1][6]
-
-
Visualization and Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).[1] The positions of cholesterol and cholesteryl oleate can be determined using standards.[5]
-
Scrape the spots corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[1]
-
-
Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed and determine the percent inhibition of ACAT activity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][4]
Protocol 2: Cell-Based Cholesterol Esterification Assay using a Fluorescent Cholesterol Analog
This protocol measures the rate of cholesterol esterification in intact cells treated with a test compound using the fluorescent cholesterol analog, NBD-cholesterol.
-
Cell Culture and Plating: Seed cells (e.g., CHO, HepG2, or THP-1 macrophages) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control. Pre-incubate for 1-2 hours.[3]
-
Addition of NBD-Cholesterol: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.[3]
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. During this time, the cells will take up the NBD-cholesterol, and ACAT will esterify it, leading to an increase in fluorescence as the NBD-cholesteryl esters accumulate in lipid droplets.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for NBD (typically ~485 nm excitation and ~535 nm emission).
-
Data Analysis: Determine the percent inhibition of cholesterol esterification for each compound concentration relative to the vehicle control and calculate the IC50 value.
Alternative Non-Radiochemical Assays
While the radiochemical assay is highly sensitive and specific, non-radiochemical methods offer advantages in terms of safety and simplicity.
-
Fluorescence-Based Assays: Besides NBD-cholesterol, other fluorescent sterols like dehydroergosterol (B162513) (DHE) can be used as an LCAT substrate, and the formation of fluorescent esters can be detected.[7] Another approach involves a fluorescence-based assay where the Coenzyme A (CoASH) produced during the reaction is detected.[8][9]
-
Colorimetric and Fluorometric Assays: Commercially available kits allow for the quantification of free cholesterol and total cholesterol (after hydrolysis of cholesteryl esters with cholesterol esterase). The amount of cholesteryl ester is then determined by subtracting the free cholesterol value from the total cholesterol value. These assays are often based on the oxidation of cholesterol by cholesterol dehydrogenase or cholesterol oxidase, which generates a product that can be detected colorimetrically or fluorometrically.
-
Bioluminescent Assays: A highly sensitive method for measuring cholesterol and cholesterol esters involves a bioluminescent assay.[10][11] In this assay, cholesterol is measured using cholesterol dehydrogenase, which links the presence of cholesterol to the production of NADH. NADH then reduces a proluciferin substrate to luciferin, which is detected in a luciferase reaction.[10][11]
Signaling Pathways and Experimental Workflows
Caption: Workflow for Microsomal ACAT Activity Assay.
Caption: ACAT-mediated Cholesterol Esterification Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescence Method to Detect and Quantitate Sterol Esterification by Lecithin: Cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.sg]
- 11. promega.com [promega.com]
Application Note: Quantification of Oleoyl-CoA in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Oleoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) that serves as a pivotal intermediate in lipid metabolism. It is involved in numerous cellular processes, including fatty acid β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling. The accurate quantification of Oleoyl-CoA in various tissues is crucial for understanding metabolic pathways and investigating the pathophysiology of metabolic diseases such as insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions. This document provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Oleoyl-CoA in biological tissue samples.
Principle of the Method The method involves the homogenization of tissue samples followed by a liquid-liquid or solid-phase extraction (SPE) procedure to isolate long-chain acyl-CoAs while removing interfering substances like complex lipids and phospholipids.[1] An internal standard (IS), such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA), is added at the beginning of the sample preparation to account for extraction variability and matrix effects.[1][2] The extracted analytes are then separated using reverse-phase liquid chromatography and quantified on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4]
Experimental Protocols
Materials and Reagents
-
Standards: Oleoyl-CoA (≥99% purity), Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids or equivalent).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Chloroform, Water (LC-MS grade).
-
Reagents: Ammonium (B1175870) hydroxide, Ammonium acetate, Acetic acid, Potassium phosphate (B84403) (KH₂PO₄).
-
Equipment: Tissue homogenizer, refrigerated centrifuge, solid-phase extraction (SPE) cartridges (e.g., C18 or a specialized phase for acyl-CoAs), nitrogen evaporator or vacuum concentrator, analytical balance, vortex mixer.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oleoyl-CoA and C17:0-CoA (IS) in a methanol:water (1:1, v/v) solution. Store at -80°C. Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, especially those that are alkaline or strongly acidic.[5] Methanol has been shown to provide better stability for reconstituted samples.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Oleoyl-CoA stock solution with 50% acetonitrile to create calibration standards ranging from 0.1 to 50 pmol/µL.
-
Internal Standard Working Solution: Prepare a working solution of C17:0-CoA at a fixed concentration (e.g., 10 pmol/µL) in 50% acetonitrile.
Sample Preparation: Tissue Extraction and Purification
This protocol is optimized for tissue samples of 20-100 mg.[1][6] It is critical to perform all steps on ice to minimize enzymatic degradation.[7][8]
-
Tissue Collection: Immediately flash-freeze collected tissue samples in liquid nitrogen and store at -80°C until analysis.[7]
-
Homogenization:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).[9]
-
Spike the sample with a known amount of the C17:0-CoA internal standard working solution.
-
Homogenize the tissue thoroughly using a tissue homogenizer for 30 seconds.
-
Add 0.5 mL of 0.1 M KH₂PO₄ (pH 6.7) and homogenize for another 30 seconds.[9]
-
-
Extraction & Protein Precipitation:
-
Vortex the homogenate for 5 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.[9]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Optional: Solid-Phase Extraction (SPE) Clean-up: For cleaner samples, an SPE step is recommended. High recovery rates of 83% to 90% have been documented for this purification step.[9]
-
Acidification: Add 0.25 mL of glacial acetic acid to 1 mL of the supernatant.[9]
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column with 1 mL of a solution containing acetonitrile, isopropanol, water, and acetic acid (9:3:4:4, v/v/v/v).[9]
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the conditioning solution to remove impurities.[9]
-
Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (B1220265) (4:1, v/v).[9]
-
-
Final Preparation:
-
Evaporate the final supernatant or the SPE eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 150 µL of methanol.[5]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
LC-MS/MS Analysis Workflow
Caption: Overall experimental workflow from tissue collection to final data analysis.
Data and Method Parameters
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical parameters for the LC-MS/MS analysis. Parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 or C8 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[5][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) or Water with NH₄OH[3][5] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min[5] |
| Gradient | Start at 20% B, ramp to 100% B over 15 min, hold, then re-equilibrate[5] |
| Column Temperature | 32 - 40°C[5][11] |
| Injection Volume | 5 - 30 µL[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][5] |
| Capillary Voltage | 3.2 kV[5] |
| Source Temperature | 120°C[5] |
| Desolvation Temp. | 500°C[5] |
| Collision Gas | Argon[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Oleoyl-CoA (C18:1) | m/z 1032.4 | m/z 525.4 (acyl-pantetheine fragment) | Optimized (e.g., 40-60) |
| C17:0-CoA (IS) | m/z 1020.4 | m/z 513.4 (acyl-pantetheine fragment) | Optimized (e.g., 40-60) |
Note: The primary fragmentation for acyl-CoAs in positive mode is the neutral loss of the 5'-ADP moiety (507 Da). The product ion retains the fatty acyl chain.[2][12]
Principle of MRM Detection
Caption: Logical diagram of ion selection and fragmentation in the mass spectrometer.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for Oleoyl-CoA and the internal standard (C17:0-CoA) using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Oleoyl-CoA / IS) against the concentration of the calibration standards. A linear regression with a weighting of 1/x² is typically used.[10]
-
Concentration Calculation: Determine the concentration of Oleoyl-CoA in the tissue samples by using the linear regression equation from the calibration curve.
-
Normalization: Normalize the final concentration to the initial tissue weight, expressing the result as pmol/mg or nmol/g of wet tissue.
Method Performance and Quantitative Data
The performance of this method should be validated to ensure reliable results. The following table presents typical validation parameters reported for similar assays.
Table 4: Representative Method Validation Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.98 | [5] |
| Limit of Detection (LOD) | 3x Signal-to-Noise Ratio | [2][5] |
| Limit of Quantitation (LOQ) | 10x Signal-to-Noise Ratio | [2][5] |
| Accuracy | 94.8% - 110.8% | [4] |
| Inter-run Precision (CV%) | 2.6% - 12.2% | [4] |
| Intra-run Precision (CV%) | 1.2% - 4.4% | [4] |
| Extraction Recovery | 70% - 90% |[6][9] |
Table 5: Reported Oleoyl-CoA Concentrations in Rat Tissues
| Tissue | Concentration (nmol/g wet weight) |
|---|---|
| Heart | ~1.5 - 2.5 |
| Kidney | ~1.0 - 2.0 |
| Skeletal Muscle | ~0.5 - 1.5 |
| Liver | ~3.0 - 5.0 |
Note: These values are approximate and can vary significantly based on the physiological state (e.g., fed vs. fasted) of the animal. Data synthesized from multiple sources describing long-chain acyl-CoA levels.[1][6]
References
- 1. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 11. jsbms.jp [jsbms.jp]
- 12. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis of Oleoyl-CoA
This document provides a comprehensive guide for the analysis of Oleoyl-CoA using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals involved in metabolic studies, particularly those focusing on fatty acid metabolism.
Introduction
Oleoyl-CoA is a key intermediate in fatty acid metabolism, playing a central role in processes such as beta-oxidation, triglyceride and phospholipid synthesis, and the formation of cholesterol esters. Accurate quantification of Oleoyl-CoA in biological samples is crucial for understanding the pathophysiology of various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust and sensitive method for the determination of Oleoyl-CoA levels in complex biological matrices.[1][2][3] This application note details the methodologies for sample preparation, HPLC separation, and detection of Oleoyl-CoA.
Experimental Workflow
The general workflow for the analysis of Oleoyl-CoA from biological samples involves several key steps, from sample extraction to data analysis.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
Oleoyl-CoA is a substrate for the mitochondrial beta-oxidation pathway, a major process for cellular energy production from fatty acids. Understanding this pathway provides context for the biological significance of Oleoyl-CoA measurements.
Experimental Protocols
Sample Preparation
The extraction of long-chain acyl-CoAs like Oleoyl-CoA from biological matrices requires care due to their instability.[4]
4.1.1. Tissue Samples [4]
-
Weigh approximately 40 mg of frozen tissue.
-
Homogenize the tissue on ice in 0.5 mL of freshly prepared 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of a solvent mixture of acetonitrile:2-propanol:methanol (B129727) (3:1:1) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the solvent mixture.
-
Combine the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
4.1.2. Cultured Cells [1]
-
Wash cultured cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 2 mL of methanol and an internal standard (e.g., 15:0 CoA) at -80°C for 15 minutes.
-
Scrape the cell lysate from the culture plate and centrifuge at 15,000 x g for 5 minutes at 5°C.
-
Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC and LC-MS/MS Conditions
Reversed-phase HPLC is the most common method for the separation of long-chain acyl-CoAs.[5][6]
| Parameter | HPLC-UV | UPLC-MS/MS |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[7] | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 75 mM KH2PO4[5] | 0.1% Ammonium Hydroxide in Water[2][4] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid[5] | 0.1% Ammonium Hydroxide in Acetonitrile[2][4] |
| Flow Rate | 0.5 - 1.0 mL/min[5][8] | 0.2 - 0.4 mL/min |
| Column Temperature | 35°C[5] | 40°C |
| Injection Volume | 20 µL | 5 - 10 µL |
| Detection | UV at 260 nm[5] | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | N/A | Precursor Ion (m/z) -> Product Ion (m/z) |
Gradient Elution Program (Example) [5]
| Time (min) | % Mobile Phase B |
| 0 | 44 |
| 80 | 50 |
| 91 | 70 |
| 120 | 80 |
| 140 | 44 |
Note: The gradient should be optimized based on the specific column and system used to achieve the best separation of Oleoyl-CoA from other acyl-CoA species.
Quantitative Data Summary
The following table summarizes typical parameters for the quantitative analysis of Oleoyl-CoA and related long-chain acyl-CoAs by LC-MS/MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Palmitoyl-CoA (C16:0) | 1022.6 | 507.2 | 35 | ~10.5 |
| Oleoyl-CoA (C18:1) | 1048.6 | 507.2 | 35 | ~11.2 |
| Stearoyl-CoA (C18:0) | 1050.6 | 507.2 | 35 | ~12.1 |
| Linoleoyl-CoA (C18:2) | 1046.6 | 507.2 | 35 | ~10.8 |
| Heptadecanoyl-CoA (C17:0 - IS) | 1036.6 | 507.2 | 35 | ~11.5 |
Note: The exact m/z values and retention times may vary slightly depending on the instrument and chromatographic conditions.[1][4] The fragmentation of acyl-CoAs in positive ion mode typically results in a neutral loss of 507 Da.[1][2]
System Suitability and Validation
To ensure the reliability of the analytical method, system suitability and method validation should be performed according to established guidelines. Key parameters to evaluate include:
-
Linearity: A standard curve should be prepared over the expected concentration range of Oleoyl-CoA in the samples.
-
Precision and Accuracy: Assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: The stability of Oleoyl-CoA in the sample matrix and in the reconstituted solution should be evaluated under different storage conditions.[1]
Conclusion
The HPLC-based methods described in this application note provide a robust and sensitive approach for the quantification of Oleoyl-CoA in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the analysis. Proper sample preparation is critical for obtaining accurate and reproducible results. This guide serves as a starting point for researchers to develop and validate their own methods for the analysis of Oleoyl-CoA and other long-chain acyl-CoAs in the context of metabolic research and drug development.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for ACAT1 and ACAT2 Assays Using Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assays measuring the activity of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) and Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) using Oleoyl-CoA as a substrate. ACAT enzymes are crucial in cellular cholesterol homeostasis, esterifying free cholesterol into cholesteryl esters for storage or lipoprotein assembly.[1][2][3] Their roles in various diseases, including atherosclerosis and Alzheimer's disease, make them significant targets for drug development.[1] Oleoyl-CoA is a preferred substrate for ACAT1, making it a physiologically relevant choice for these assays.[1][4][5][6]
The following sections detail radiometric and fluorescence-based assays, providing step-by-step protocols, required materials, and data interpretation guidelines. Additionally, quantitative data from various studies are summarized for comparative analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for ACAT1 and ACAT2 assays utilizing Oleoyl-CoA, compiled from various research findings.
| Parameter | Enzyme | Value | Assay Conditions | Source |
| Km for Oleoyl-CoA | Human ACAT1 | 1.3 µM | Purified recombinant HisACAT1/Flag, constant saturating cholesterol in CHAPS/PC mixed micelles. | [6] |
| Vmax for Oleoyl-CoA | Human ACAT1 | 2.4-fold higher than for Stearoyl-CoA | Purified recombinant HisACAT1/Flag, constant saturating cholesterol in CHAPS/PC mixed micelles. | [6] |
| Kd for Oleoyl-CoA | Human ACAT1 | 1.9 µM | Difference intrinsic fluorescence spectroscopy with purified ACAT1 in CHAPS/phospholipid mixed micelles. | [6] |
| IC50 of Nevanimibe | Human ACAT2 | 0.71 µM (deviation range 0.58-0.87 µM) | Fluorescence-based assay monitoring released CoA, using 0.8 mM Oleoyl-CoA. | [7] |
| IC50 of Pyripyropene A | Human ACAT2 | 25 µM (deviation range 17-38 µM) | Fluorescence-based assay monitoring released CoA, using 0.8 mM Oleoyl-CoA. | [7] |
| IC50 of Pyripyropene A | Human ACAT1 | 179 µM (deviation range 136-238 µM) | Fluorescence-based assay monitoring released CoA, using 0.8 mM Oleoyl-CoA. | [7] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the ACAT enzymatic reaction and a general experimental workflow for inhibitor screening.
Caption: ACAT Enzymatic Reaction.
Caption: ACAT Inhibitor Screening Workflow.
Experimental Protocols
Protocol 1: Radiometric ACAT Assay using [¹⁴C]Oleoyl-CoA
This protocol is a classic and sensitive method to determine ACAT activity by measuring the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.
Materials:
-
Enzyme source: Microsomes from cells or tissues expressing ACAT1/ACAT2, or purified recombinant ACAT enzyme.
-
[¹⁴C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cholesterol
-
Phosphatidylcholine (PC)
-
Sodium taurocholate
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl.[7]
-
Reaction Stop Solution: Isopropanol:Heptane (4:1 v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (e.g., 80:20:1 v/v/v).[8]
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Substrate Micelles:
-
Prepare mixed micelles containing cholesterol and phosphatidylcholine. A typical preparation might involve 2 mM cholesterol and 10 mM POPC.[7]
-
Sonicate or vortex thoroughly to form a homogenous suspension.
-
-
Enzyme Preparation:
-
If using microsomes, prepare them from cultured cells or tissues by standard differential centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer.
-
If using purified enzyme, dilute it to the desired concentration in a buffer containing a mild detergent like CHAPS to maintain solubility and activity.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation with the substrate micelles.
-
For inhibitor studies, add the test compound dissolved in a suitable solvent (e.g., DMSO) and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[9] Include a vehicle control.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA (e.g., final concentration of 10-50 µM, with a specific activity of ~20 dpm/pmol).[10]
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9][10]
-
-
Lipid Extraction:
-
Stop the reaction by adding the isopropanol:heptane stop solution.
-
Vortex vigorously and centrifuge to separate the phases. The upper organic phase contains the lipids, including the newly synthesized [¹⁴C]cholesteryl oleate.
-
-
TLC Separation and Quantification:
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate in the hexane:diethyl ether:acetic acid solvent system.
-
Visualize the cholesteryl ester band (co-spotted with a non-radioactive standard) using iodine vapor or a phosphorimager.
-
Scrape the silica (B1680970) corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cholesteryl oleate formed based on the specific activity of the [¹⁴C]Oleoyl-CoA.
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Fluorescence-Based ACAT Assay
This high-throughput method measures the release of Coenzyme A (CoA-SH) from the ACAT reaction, which then reacts with a thiol-reactive fluorescent dye.
Materials:
-
Enzyme source: Microsomes or purified recombinant ACAT1/ACAT2.
-
Oleoyl-CoA
-
Cholesterol
-
Phosphatidylcholine (POPC)
-
Sodium taurocholate
-
Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.[7]
-
Thiol-reactive fluorescent dye: e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM).[7]
-
Reaction Stop Solution: e.g., 10% Sodium Dodecyl Sulfate (SDS).[7]
-
96-well microplate (black, clear bottom for fluorescence reading).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Substrate Micelles:
-
Prepare mixed micelles of cholesterol and POPC in the assay buffer as described in Protocol 1.[7]
-
-
Assay Reaction:
-
In a 96-well microplate, add the enzyme preparation and the substrate micelles.
-
For inhibitor screening, add the test compounds at various concentrations and pre-incubate the mixture at 37°C for 10 minutes.[7]
-
Initiate the reaction by adding Oleoyl-CoA (e.g., final concentration of 100 µM).[7]
-
Incubate at 37°C for 10-30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the SDS solution.[7]
-
Add the CPM dye (e.g., to a final concentration of 50 µM) to each well.[7] The maleimide (B117702) group of CPM reacts with the free sulfhydryl group of the released CoA.
-
Incubate at room temperature for a sufficient time to allow the reaction between CoA-SH and CPM to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~390-400 nm and an emission wavelength of ~480-490 nm (wavelengths may vary depending on the specific dye used).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Coenzyme A to convert fluorescence units to the amount of product formed.
-
Determine the enzyme activity and, for inhibitor studies, calculate the IC50 values.
-
These protocols provide robust and adaptable methods for studying ACAT1 and ACAT2 activity, suitable for basic research and high-throughput screening applications in drug discovery.
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
Application Note: Preparation of Oleoyl-CoA Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl-CoA is a critical intermediate in fatty acid metabolism, playing a central role in energy storage, membrane biosynthesis, and cellular signaling pathways. Accurate quantification of Oleoyl-CoA in biological samples is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity and specificity.[1][2][3] The foundation of reliable quantitative analysis lies in the meticulous preparation of high-quality calibration standards. This application note provides a detailed protocol for the preparation of Oleoyl-CoA standards for use in mass spectrometry-based quantification.
Experimental Protocol
This protocol outlines the steps for preparing Oleoyl-CoA calibration standards and an internal standard (IS) solution for LC-MS/MS analysis. Due to the inherent instability of long-chain acyl-CoAs, careful and swift handling at each stage is crucial.[4]
Materials and Reagents:
-
Oleoyl-CoA sodium salt
-
Heptadecanoyl-CoA (C17-CoA) sodium salt (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Ultrapure water
-
Microcentrifuge tubes
-
Calibrated pipettes
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Protocol Steps:
-
Preparation of Stock Solutions:
-
Oleoyl-CoA Stock (e.g., 1 mg/mL): Accurately weigh a known amount of Oleoyl-CoA sodium salt and dissolve it in a methanol:water (1:1, v/v) solution to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock (C17-CoA, e.g., 1 mg/mL): Prepare the C17-CoA internal standard solution in a similar manner, dissolving it in methanol:water (1:1, v/v).[4] Odd-numbered long-chain fatty acyl-CoAs are often used as internal standards as they are not typically found in endogenous samples.[1]
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the Oleoyl-CoA stock solution using methanol:water (1:1, v/v) to create a series of working standards with concentrations ranging from approximately 1.56 ng/50µL to 100 ng/50µL.[4]
-
A typical calibration curve may include 8-10 points to ensure a wide dynamic range.
-
-
Spiking with Internal Standard:
-
To each calibration standard, add a fixed amount of the C17-CoA internal standard solution (e.g., 20 ng).[4] The final concentration of the internal standard should be consistent across all standards and samples.
-
-
Sample Preparation (for analysis):
-
If a sample matrix is being simulated, the standards should undergo the same extraction procedure as the actual samples to account for any matrix effects.[4]
-
A common extraction solvent is a mixture of acetonitrile:isopropanol:methanol.[4]
-
After extraction and centrifugation, the supernatant is dried under a stream of nitrogen.[4]
-
The dried extract is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase, such as methanol:water (1:1, v/v).[4]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a reverse-phase UPLC column (e.g., C18) for the separation of Oleoyl-CoA.[1][4] A binary gradient with mobile phases of ammonium hydroxide in water and ammonium hydroxide in acetonitrile is commonly used.[2][4]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1][4] Quantification is typically performed using selected reaction monitoring (SRM).[1][4]
-
Workflow for Oleoyl-CoA Standard Preparation
Caption: Workflow for the preparation of Oleoyl-CoA standards for mass spectrometry.
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of Oleoyl-CoA using LC-MS/MS. The linearity of the calibration curve is crucial for accurate quantification.
| Parameter | Typical Value | Reference |
| Calibration Range | 1.56 - 100 ng/50µL | [4] |
| Linearity (R²) | > 0.99 | [4] |
| Inter-run Precision | 2.6 - 12.2% | [1][2] |
| Intra-run Precision | 1.2 - 4.4% | [1][2] |
| Accuracy | 94.8 - 110.8% | [1][2] |
Signaling Pathway Involving Oleoyl-CoA
Caption: Simplified metabolic pathways involving Oleoyl-CoA.
Conclusion
The protocol described in this application note provides a robust framework for the preparation of Oleoyl-CoA standards for quantitative analysis by LC-MS/MS. Adherence to these guidelines, particularly with respect to the handling of these unstable molecules, will contribute to the generation of accurate and reproducible data. The use of a suitable internal standard and the generation of a reliable calibration curve are paramount for the successful quantification of Oleoyl-CoA in various biological matrices. This will enable researchers to gain deeper insights into the roles of Oleoyl-CoA in health and disease, and to support drug development efforts targeting lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oleoyl-CoA in the Study of Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial beta-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] The oxidation of unsaturated fatty acids, like oleic acid, provides a significant portion of this energy. Oleoyl-CoA, the activated form of oleic acid, is a key substrate for studying the nuances of unsaturated fatty acid metabolism.[3] This document provides detailed application notes and protocols for utilizing Oleoyl-CoA to investigate mitochondrial beta-oxidation, offering insights into experimental design, data interpretation, and relevant biochemical pathways.
The beta-oxidation of unsaturated fatty acids, such as oleic acid, requires additional enzymatic steps compared to saturated fatty acids to handle the double bonds.[4][5] Specifically, enzymes like enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential for processing the intermediates generated from oleoyl-CoA.[5][6] Understanding this pathway is crucial for research into metabolic diseases and drug development.
Key Applications
-
Elucidating the enzymatic pathways of unsaturated fatty acid oxidation: Oleoyl-CoA serves as a specific substrate to probe the activity of enzymes involved in the beta-oxidation of monounsaturated fatty acids.
-
Screening for modulators of fatty acid oxidation: Researchers can use Oleoyl-CoA in high-throughput screens to identify compounds that enhance or inhibit mitochondrial beta-oxidation.[7]
-
Investigating mitochondrial dysfunction in disease: Studying the metabolism of Oleoyl-CoA in mitochondria isolated from disease models can reveal defects in fatty acid oxidation.
-
Evaluating the efficacy of therapeutic agents: The protocols described herein can be adapted to assess the impact of drug candidates on the mitochondrial oxidation of unsaturated fatty acids.
Experimental Protocols
Protocol 1: Measurement of Oleoyl-CoA Oxidation in Isolated Mitochondria using High-Resolution Respirometry
This protocol details the measurement of oxygen consumption as an indicator of fatty acid oxidation in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Oleoyl-CoA
-
L-carnitine
-
ADP
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Respirometer Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Assay Setup:
-
Add 2 mL of respiration medium to the respirometer chambers and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to a final concentration of 0.05 - 0.1 mg/mL.
-
-
Substrate Addition and Respiration States:
-
State 2 (LEAK) Respiration: Add Oleoyl-CoA, L-carnitine, and malate to the chambers. This initiates the transport and oxidation of oleoyl-CoA, and the resulting respiration is primarily to compensate for the proton leak across the inner mitochondrial membrane.
-
State 3 (OXPHOS) Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
State 4o (LEAK) Respiration: Add oligomycin to inhibit ATP synthase, returning the mitochondria to a non-phosphorylating leak state.
-
ETS Capacity (Uncoupled Respiration): Titrate FCCP to uncouple the mitochondrial membrane and induce maximal electron transport system (ETS) capacity.
-
Residual Oxygen Consumption (ROX): Add rotenone and antimycin A to inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the oxygen consumption rates (OCR) for each respiratory state. The difference in OCR before and after the addition of specific inhibitors can be used to determine the rate of fatty acid oxidation.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay in Intact Cells
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time in cultured cells to assess fatty acid oxidation.[1]
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-carnitine
-
Oleate-BSA conjugate
-
Oligomycin
-
FCCP
-
Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.[1]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[1]
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the oleate-BSA substrate.[1]
-
Cell Incubation: One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.[1]
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Inject inhibitors/stimulators sequentially:
-
Etomoxir (to inhibit CPT1 and thus long-chain fatty acid oxidation) or a vehicle control.
-
Oligomycin (to inhibit ATP synthase).
-
FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).
-
Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration).[1]
-
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The decrease in OCR after the injection of etomoxir is indicative of the rate of fatty acid oxidation.[1]
Protocol 3: Radiometric Measurement of [1-14C]Oleoyl-CoA Oxidation
This protocol measures the production of 14C-labeled acid-soluble metabolites (ASMs) from [1-14C]oleoyl-CoA as a direct measure of beta-oxidation.
Materials:
-
Isolated mitochondria or cell homogenates
-
[1-14C]Oleoyl-CoA
-
Reaction buffer (containing L-carnitine, malate, CoA, and ATP)
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the mitochondrial or cell homogenate sample with the reaction buffer.
-
Initiate Reaction: Add [1-14C]Oleoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a final concentration of perchloric acid to precipitate the protein and unmetabolized [1-14C]oleoyl-CoA.
-
Separate Metabolites: Centrifuge the tubes to pellet the precipitate. The supernatant contains the 14C-labeled acid-soluble metabolites (e.g., acetyl-CoA).
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and mix.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of beta-oxidation based on the amount of 14C-labeled ASMs produced per unit of time per milligram of protein.
Data Presentation
Table 1: Typical Reagent Concentrations for Mitochondrial Respirometry with Oleoyl-CoA
| Reagent | Working Concentration | Purpose |
| Isolated Mitochondria | 0.05 - 0.1 mg/mL | Biological sample |
| Oleoyl-CoA | 6 µM[8] | Substrate for beta-oxidation |
| L-carnitine | 2.5 mM[8] | Co-factor for fatty acid transport |
| Malate | 0.24 mM[8] | Anaplerotic substrate to replenish TCA cycle intermediates |
| ADP | 1 - 2.5 mM | Stimulates oxidative phosphorylation |
| Oligomycin | 1 - 2.5 µg/mL | Inhibits ATP synthase |
| FCCP | 0.5 - 1 µM (titrated) | Uncouples oxidative phosphorylation |
| Rotenone | 0.5 µM | Inhibits Complex I |
| Antimycin A | 2.5 µM | Inhibits Complex III |
Table 2: Quantitative Data on Oleoyl-CoA Metabolism
| Parameter | Value | Experimental System | Reference |
| Apparent Km for ADP | 55.7 ± 5.1 µM | Saponin-permeabilized rat cardiac fibers with oleoyl-CoA + L-carnitine + malate | [8] |
| Apparent Km for ADP | 217.8 ± 8 µM | Saponin-permeabilized rat cardiac fibers with pyruvate (B1213749) + malate | [8] |
| Oleate-BSA conjugate | 150 µM | FA Measurement Media for Seahorse Assay | [9] |
| L-carnitine | 0.5 mM | FA-Free Measurement Media for Seahorse Assay | [9] |
| Glucose | 2.5 mM | FA-Free Measurement Media for Seahorse Assay | [9] |
Signaling Pathways and Experimental Workflows
Caption: Transport and beta-oxidation of Oleoyl-CoA.
Caption: Beta-oxidation pathway for Oleoyl-CoA.
Caption: Seahorse XF fatty acid oxidation assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. youtube.com [youtube.com]
- 4. Metabolic functions of the two pathways of oleate beta-oxidation double bond metabolism during the beta-oxidation of oleic acid in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Reconstitution of Membrane Enzymes with Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of membrane enzymes into artificial lipid bilayers is a powerful technique for studying their structure, function, and kinetics in a controlled environment, free from the complexities of the native cell membrane. Oleoyl-CoA, a long-chain acyl-coenzyme A, is not only a critical substrate for a variety of membrane-bound enzymes involved in lipid metabolism but also acts as a key signaling molecule in various cellular processes. These application notes provide detailed protocols and supporting data for the reconstitution of membrane enzymes using Oleoyl-CoA and explore its role in cellular signaling pathways.
Application Note 1: Reconstitution of Microsomal Acyltransferase via Substrate-Induced Solubilization
This method leverages the detergent-like properties of the acyltransferase substrates, lysophosphatidylcholine (B164491) (LPC) and Oleoyl-CoA, to solubilize microsomal membranes and subsequently reconstitute them into vesicular structures upon enzymatic conversion of the substrates.
Quantitative Data Summary
| Parameter | Value | Reference |
| Microsomal Acyltransferase Activity | 43 - 50 nmol/mg-min | [1] |
| NADPH-cytochrome c Reductase Specific Activity in Reconstituted Membranes | 70% of original microsomes | [1] |
| Protein Recovery in Reconstituted Membranes | ~100% | [1] |
Experimental Protocols
1. Preparation of Oleoyl-CoA
This protocol is a modification of the method by Reitz et al.[1].
-
Dissolve Coenzyme A (CoA) in a 7:3 (vol/vol) mixture of stabilized tetrahydrofuran-water.
-
Continuously bubble the solution with nitrogen gas and maintain the pH at 8.0 by adding 0.1 N NaOH.
-
Add oleoyl (B10858665) chloride in small aliquots over 2 hours until no free CoA is detectable using the DTNB reaction.
-
Adjust the pH to 4.0 with 10% perchloric acid (HClO₄).
-
Evaporate the residual tetrahydrofuran (B95107) using a stream of nitrogen.
-
Add 1.5 ml of 10% HClO₄ to the remaining solution.
-
Add an equal volume of ether and centrifuge the mixture.
-
Collect the insoluble Oleoyl-CoA from the interface.
-
Wash the Oleoyl-CoA pellet several times with acetone (B3395972) followed by ether.
-
Dry the powder, weigh it, and store it in a light-proof container under argon at -20°C. Purity can be determined by absorbance at 260 nm and by the DTNB reaction after enzymatic release of CoA.[1]
2. Isolation of Rat Liver Microsomes
-
Perfuse the livers of fasted male rats (180-200 g) with cold 0.9% NaCl, 1 mM EDTA.[1]
-
Homogenize the minced livers in a buffer containing 0.25 M sucrose, 10 mM Tris, and 1 mM EDTA, pH 7.3.[1]
-
Centrifuge the homogenate twice at 10,000 x g for 20 minutes, discarding the pellets.[1]
-
Centrifuge the supernatant at 105,000 x g for 60 minutes.[1]
-
Resuspend the resulting pellet in 0.15 M Tris, pH 8.0, and centrifuge again at 105,000 x g for 60 minutes to obtain the final microsomal pellet.[1]
3. Reconstitution of Acyltransferase
-
Incubate the isolated microsomes with lysophosphatidylcholine (LPC) and the prepared Oleoyl-CoA. The detergent effect of these substrates will solubilize the membranes into mixed micelles.[1]
-
The endogenous acyltransferase activity will synthesize phosphatidylcholine, thereby reducing the detergent effect and leading to the re-formation of vesicular membranes.[1]
-
The reconstitution can be monitored by observing changes in turbidity or by electron microscopy.[1]
4. Acyltransferase Activity Assay
-
The activity of the reconstituted acyltransferase is measured by continuously monitoring the reaction of CoA with DTNB at 412 nm.[1]
-
The reaction mixture should contain the reconstituted membranes, 100 nmol of LPC, 100 nmol of Oleoyl-CoA, and 1 µmol of DTNB in a final volume of 2 ml of 0.1 M Tris, pH 7.5.[1]
Experimental Workflow
Caption: Workflow for microsomal enzyme reconstitution.
Application Note 2: Oleoyl-CoA as a Signaling Molecule in the Plant Hypoxia Response
Recent studies have unveiled a role for Oleoyl-CoA as a signaling molecule in the response of plants to low-oxygen (hypoxia) conditions.[2][3][4][5] This pathway involves the release of a transcription factor from a membrane-associated protein complex, triggered by an increase in Oleoyl-CoA levels.
Signaling Pathway Overview
Under hypoxic conditions, cellular ATP levels decrease, leading to reduced activity of long-chain acyl-CoA synthetases (LACS). This results in a shift in the acyl-CoA pool, with an increase in the relative levels of Oleoyl-CoA.[2][3] Elevated Oleoyl-CoA levels promote the dissociation of the transcription factor RAP2.12 from its inhibitory interaction with Acyl-CoA Binding Protein (ACBP) at the plasma membrane.[2][3] Released RAP2.12 then translocates to the nucleus, where it activates the expression of hypoxia-responsive genes.[2][3]
Quantitative Data Summary
| Condition | Observation | Reference |
| Hypoxia (Wild Type) | Increase in C18:1-CoA (Oleoyl-CoA) levels | [3][4] |
| Hypoxia (Wild Type) | Decrease in C16:0-CoA (Palmitoyl-CoA) levels | [4] |
| Treatment with C18:1-CoA | Upregulation of hypoxia-responsive genes | [3] |
| lacs4lacs9 mutant (in air) | Increased C18:1-CoA levels and expression of hypoxia-responsive genes | [2][4] |
Signaling Pathway Diagram
Caption: Oleoyl-CoA signaling in plant hypoxia.
Application Note 3: Cell-Free Synthesis and Reconstitution of Membrane Enzymes for Phospholipid Biosynthesis
This advanced application utilizes an in vitro transcription-translation (IVTT) system to synthesize membrane enzymes directly into liposomes, followed by functional assays using Oleoyl-CoA as a key substrate for phospholipid synthesis.
Principle
Genes encoding for membrane enzymes, such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), are expressed in a cell-free system in the presence of pre-formed liposomes. The newly synthesized enzymes spontaneously insert into the liposome (B1194612) membranes. The functionality of these reconstituted enzymes is then assessed by supplying substrates like glycerol-3-phosphate (G3P) and Oleoyl-CoA and measuring the production of phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA).[6][7]
Quantitative Data Summary
| Experiment | Product | Amount Synthesized | Reference |
| Cell-free synthesis with DOPG/DOPE/cardiolipin liposomes and Oleoyl-CoA | DOPA | ~25 µM | [6] |
| Cell-free synthesis with palmitoyl-CoA | DPPA | ~26 µM | [6] |
Experimental Protocol Overview
-
Prepare Small Unilamellar Vesicles (SUVs): Lipids (e.g., DOPG, DOPE, cardiolipin) are dissolved in chloroform, dried to a film, hydrated in buffer, and extruded to form SUVs of a defined size.[6]
-
Cell-Free Expression: The genes for the membrane enzymes (e.g., plsB for GPAT and plsC for LPAAT) are added to a cell-free expression system (e.g., PURE system) along with the prepared SUVs.[6]
-
Incubation: The reaction is incubated to allow for protein synthesis and insertion into the liposomes.
-
Functional Assay: Substrates, including G3P and Oleoyl-CoA (typically around 100 µM), are added to the proteoliposomes.[6][7]
-
Lipid Analysis: After incubation, the lipids are extracted and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the synthesized phospholipids.[6][8]
Experimental Workflow
Caption: Cell-free synthesis and reconstitution workflow.
References
- 1. rupress.org [rupress.org]
- 2. Low-oxygen response is triggered by an ATP-dependent shift in oleoyl-CoA in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Cell-Free Phospholipid Biosynthesis by Gene-Encoded Enzymes Reconstituted in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Free Fatty Acids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Determining Coenzyme A Levels: A Guide to Colorimetric and Fluorometric Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids. Its central role in cellular energy metabolism makes the quantification of CoA levels essential for research in various fields, including drug discovery and the study of metabolic diseases. This document provides detailed protocols and comparative data for the colorimetric and fluorometric determination of Coenzyme A.
Coenzyme A is involved in the transfer of acyl groups, most notably as acetyl-CoA, which is a key intermediate in many biochemical reactions.[1][2] The accurate measurement of CoA concentrations in biological samples such as cell lysates, tissue extracts, serum, and plasma is critical for understanding the metabolic state of cells and tissues.[2][3] The assays described herein are based on enzymatic reactions that lead to a detectable change in color or fluorescence, providing a sensitive and quantitative method for CoA determination.[4][5][6]
Assay Principles
The determination of Coenzyme A in the described assays typically involves a two-step enzymatic reaction.[4][5][6]
-
Acyl-CoA Formation: In the first step, Coenzyme A is enzymatically converted to an acyl-CoA by Acyl-CoA synthetase in the presence of a substrate.[2]
-
Signal Generation: The acyl-CoA is then oxidized by Acyl-CoA oxidase, producing a detectable product.[2] In the presence of a specific probe, this product generates a colored or fluorescent signal that is directly proportional to the amount of CoA in the sample.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of commercially available Coenzyme A assay kits, providing a basis for selecting the most appropriate method for specific research needs.
Table 1: Colorimetric Assay Specifications
| Parameter | Value | Source(s) |
| Detection Method | Optical Density (OD) | [4][6] |
| Wavelength | 570 nm | [4][7] |
| Linear Detection Range | 5 - 1000 µM | [4][5][6] |
| Assay Time | ~60 minutes | [2][6] |
| Sample Volume | 10 µL | [5][6] |
Table 2: Fluorometric Assay Specifications
| Parameter | Value | Source(s) |
| Detection Method | Fluorescence Intensity | [4][6] |
| Excitation Wavelength | 530 - 535 nm | [4][7] |
| Emission Wavelength | 585 - 589 nm | [4][7] |
| Linear Detection Range | 3 - 100 µM | [4][5][6] |
| Detection Limit | As low as 40 nM (4 pmol/well) | [8][9] |
| Assay Time | ~60 minutes | [2][9] |
| Sample Volume | 10 µL | [5] |
Signaling Pathway Diagram
The enzymatic reaction cascade for the detection of Coenzyme A is illustrated below.
Caption: Enzymatic cascade for CoA detection.
Experimental Protocols
The following are generalized protocols for the colorimetric and fluorometric determination of Coenzyme A. For optimal results, refer to the specific instructions provided with your assay kit.
Reagent Preparation
-
Assay Buffer: Warm the assay buffer to room temperature before use.[7]
-
CoA Standard: Reconstitute the CoA standard in dH₂O to create a stock solution (e.g., 100 mM).[7] Prepare a working solution by diluting the stock (e.g., to 1 nmol/µL for colorimetric assays or further to 0.1 nmol/µL for fluorometric assays).[7]
-
Enzyme Mixes: Dissolve the enzyme mixes (e.g., CoA Converter/Conversion Enzyme, Acyl-CoA Developer/Enzyme B) in the assay buffer. Store on ice during use and at -20°C for long-term storage.[4][7]
-
Probe/Dye Reagent: If provided in a DMSO solution, warm to >18°C to melt completely.[7]
Sample Preparation
-
Cell Lysates: Homogenize cell pellets in assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.[7]
-
Tissue Extracts: Homogenize tissue samples in assay buffer on ice. Centrifuge and collect the supernatant.
-
Serum and Plasma: Can often be assayed directly after appropriate dilution in assay buffer.[2]
-
Deproteinization: For some samples, deproteinization using perchloric acid (PCA) followed by neutralization with potassium bicarbonate may be necessary.[10]
Experimental Workflow Diagram
The general workflow for performing a Coenzyme A assay is outlined below.
Caption: General experimental workflow for CoA assays.
Colorimetric Assay Protocol
-
Standard Curve Preparation: Add 0, 2, 4, 6, 8, and 10 µL of the 1 nmol/µL CoA standard into a series of wells in a 96-well plate. Adjust the volume in each well to 40 µL with Assay Buffer to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[7]
-
Sample Preparation: Add 1-40 µL of your sample to the wells. Adjust the final volume to 40 µL with Assay Buffer. It is recommended to test several dilutions of unknown samples.[7]
-
CoA Conversion: Add 10 µL of Substrate and 2 µL of CoA Conversion Enzyme Mix to each standard and sample well. Mix well and incubate for 30 minutes at 37°C.[7]
-
Reaction Mix: Prepare a reaction mix containing 46 µL of Assay Buffer, 2 µL of Acyl-CoA Developer, and 2 µL of OxiRed Probe for each well.[1]
-
Signal Development: Add 50 µL of the Reaction Mix to each well. Incubate for 30 minutes at 37°C, protected from light.[7]
-
Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background reading (0 CoA standard) from all other readings. Plot the standard curve and determine the CoA concentration in the samples.[7]
Fluorometric Assay Protocol
-
Standard Curve Preparation: Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 nmol/µL CoA standard into a series of wells in a 96-well plate. Adjust the volume in each well to 40 µL with Assay Buffer to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.[7]
-
Sample Preparation: Add 1-40 µL of your sample to the wells. Adjust the final volume to 40 µL with Assay Buffer.
-
CoA Conversion: Add 10 µL of Substrate and 2 µL of CoA Conversion Enzyme Mix to each standard and sample well. Mix well and incubate for 30 minutes at 37°C.[7]
-
Reaction Mix: Prepare a reaction mix containing 47.5 µL of Assay Buffer, 2 µL of Acyl-CoA Developer, and 0.5 µL of OxiRed Probe for each well (using a reduced amount of the probe can decrease background fluorescence).[1][7]
-
Signal Development: Add 50 µL of the Reaction Mix to each well. Incubate for 30 minutes at 37°C, protected from light.[7]
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm using a fluorescence microplate reader.[7]
-
Data Analysis: Subtract the background reading (0 CoA standard) from all other readings. Plot the standard curve and determine the CoA concentration in the samples.[7]
Troubleshooting
| Issue | Possible Cause | Solution | Source(s) |
| Low Signal | Inactive enzymes or reagents | Ensure proper storage and handling of kit components. Use fresh reagents. | [7] |
| Insufficient incubation time or incorrect temperature | Adhere to the recommended incubation times and temperatures. | [7] | |
| High Background | Contamination of reagents or samples | Use clean techniques and high-purity water. | [7] |
| Presence of long-chain acyl-CoAs in samples | Run a background control by omitting the CoA Conversion Enzyme. Subtract this value from the sample readings. | [1][7] | |
| Non-linear Standard Curve | Pipetting errors | Calibrate pipettes and use appropriate volumes. Prepare a master mix for the reaction components. | [7] |
| Improper reagent mixing | Ensure all components are thoroughly mixed before adding to wells. | [7] |
References
- 1. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 2. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 3. Coenzym-A-Testkit Clinisciences [clinisciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Amplite® Fluorimetric Coenzyme A Quantitation Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 9. Coenzyme A Assay Kit (Fluorometric - Green) (ab138889) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: The Role of Oleoyl-CoA in Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for cellular energy homeostasis, lipid storage, and membrane synthesis.[1] They consist of a neutral lipid core, primarily composed of triacylglycerols (TAGs) and sterol esters (SEs), enclosed by a phospholipid monolayer decorated with various proteins.[1][2] The biogenesis of LDs is a complex process initiated at the endoplasmic reticulum (ER), where fatty acids are activated and incorporated into neutral lipids. Oleoyl-CoA, the activated form of oleic acid, is a critical substrate in this process, making it an indispensable tool for studying the mechanisms of LD formation, growth, and regulation.
Principle of Application
The study of lipid droplet formation is often facilitated by inducing their biogenesis in cultured cells. Long-chain fatty acids, particularly oleic acid, serve as potent inducers.[3][4] Upon entering the cell, oleic acid is rapidly converted into Oleoyl-CoA by Acyl-CoA synthetase (ACS) enzymes, a process often referred to as fatty acid activation.[5][6] This step is crucial, as it "traps" the fatty acid within the cell and prepares it for metabolic processes.[5] The newly synthesized Oleoyl-CoA is then utilized by enzymes such as diacylglycerol O-acyltransferase (DGAT) to esterify diacylglycerol (DAG), forming TAG.[1][7] These TAGs accumulate within the ER membrane, leading to the formation of a lens-like structure that eventually buds off into the cytoplasm as a nascent lipid droplet.[8][9]
By supplying cells with exogenous oleic acid, researchers can synchronously trigger this pathway, allowing for the systematic study of LD biogenesis. The dependence of this process on ACS activity can be confirmed using inhibitors like Triacsin C, which blocks the formation of long-chain fatty acyl-CoAs and consequently inhibits oleic acid-induced LD formation.[3][6][10] This provides a robust model to investigate the molecular machinery involved, screen for therapeutic compounds affecting lipid storage, and explore dysregulation in metabolic diseases.
Key Signaling and Metabolic Pathway
The formation of lipid droplets from oleic acid is a multi-step enzymatic process localized primarily at the endoplasmic reticulum. Free fatty acids are first activated to their CoA esters, which are then used to build the triacylglycerol molecules that constitute the core of the lipid droplet.
Caption: Pathway from oleic acid uptake to triacylglycerol storage in lipid droplets.
Quantitative Data Summary
The induction of lipid droplet formation by oleic acid and its inhibition by ACSL inhibitors have been quantified in various cell models. The following tables summarize representative data from published studies.
Table 1: Effect of Oleic Acid (OA) and Triacsin C on Cellular Lipids in HuH7 Cells Data adapted from studies on human hepatocyte HuH7 cells cultured for 24 hours.[11]
| Condition | Triacylglycerol (TG) (µg/mg protein) | Cholesteryl Ester (CE) (µg/mg protein) |
| Control (No OA) | ~5 | ~2 |
| 0.6 mM Oleic Acid | ~50 | ~15 |
| 0.6 mM OA + 5.4 µM Triacsin C | ~10 | ~3 |
Table 2: Impact of Fatty Acid Treatment on Lipid Droplet Dynamics Data compiled from various studies on cell lines like COS7 and HeLa.[12][13][14]
| Cell Line & Treatment | Parameter Measured | Observation |
| HeLa cells + 400 µM Oleic Acid (24h) | Mean number of LDs/cell | Significant increase compared to control[13] |
| HuH-7 cells + 100 µM Oleic Acid | Fold increase in LD number | ~3-fold increase at 30 min, ~5-fold at 180 min[14] |
| COS7 cells + 300 µM Oleic Acid (24h) | Total LD volume | Strikingly increased in FATP4 overexpressing cells vs. control[12] |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Formation in Cultured Cells
This protocol describes a general method for inducing lipid droplet formation in mammalian cells using oleic acid.
Materials:
-
Mammalian cell line (e.g., HeLa, HuH-7, COS7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid (OA) stock solution (e.g., 100 mM in ethanol (B145695) or complexed to BSA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS
-
24-well or 96-well culture plates with coverslips (for imaging)
Procedure:
-
Cell Seeding: Seed cells onto coverslips in 24-well plates at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight at 37°C with 5% CO₂.
-
Preparation of OA-BSA Complex (Recommended): a. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. b. Warm the BSA solution to 37°C. c. Add the required volume of oleic acid stock solution dropwise to the BSA solution while vortexing to achieve the desired final concentration (e.g., a 10:1 molar ratio of OA to BSA). d. Incubate at 37°C for 30 minutes to allow complex formation. e. Filter-sterilize the OA-BSA complex solution.
-
Treatment: a. Remove the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add culture medium containing the desired final concentration of oleic acid (typically 100 µM to 600 µM) to the cells.[11][14][15] d. Incubate for a specified period (e.g., 4 to 24 hours) at 37°C.[13][16] A time-course experiment is recommended to determine the optimal incubation time for the specific cell line.
-
Inhibition Control (Optional): To confirm the role of Acyl-CoA synthetases, pre-incubate a set of cells with an ACSL inhibitor like Triacsin C (1-5 µM) for 30-60 minutes before adding the oleic acid-containing medium.[3][11]
Protocol 2: Visualization and Quantification of Lipid Droplets
This protocol outlines the staining of neutral lipids within cells for visualization by fluorescence or bright-field microscopy.
Materials:
-
For Staining:
-
Oil Red O working solution or
-
Fluorescent neutral lipid stain: BODIPY™ 493/503 or LD540 dye.
-
-
For Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
For Mounting: Mounting medium with DAPI (for nuclear counterstaining).
-
Microscope (fluorescence or bright-field).
Procedure (using Oil Red O): [17]
-
Fixation: After oleic acid treatment, remove the medium, wash cells with PBS, and fix with 4% PFA for 20 minutes at room temperature.
-
Wash: Remove PFA and wash the cells three times with PBS.
-
Permeabilization (Optional but recommended): Add 100% propylene (B89431) glycol for 5-7 minutes.[17]
-
Staining: Remove the propylene glycol and add the Oil Red O working solution. Incubate for 5-10 minutes at room temperature.
-
Wash: Remove the staining solution and wash extensively with PBS to remove excess stain.
-
Counterstain (Optional): Incubate with DAPI solution for 3-5 minutes to stain nuclei.
-
Mounting: Wash once with PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize using a bright-field microscope. Lipid droplets will appear as red-orange spheres.
Procedure (using BODIPY™ 493/503):
-
Fixation: Perform fixation as described above (Step 1).
-
Wash: Wash cells twice with PBS.
-
Staining: Dilute the BODIPY™ stock solution to a final concentration of 1-2 µg/mL in PBS. Add to cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash & Mount: Wash cells three times with PBS and mount as described above.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel). Lipid droplets will appear as bright green fluorescent puncta.
Quantification: Image analysis software such as ImageJ or specialized high-content analysis platforms can be used to quantify the number, size, and total area of lipid droplets per cell.[12][13][18]
Experimental Workflow and Logic
The process of studying Oleoyl-CoA's role in LD formation follows a logical sequence from biological induction to data analysis. This workflow ensures reproducible and quantifiable results.
Caption: Standard experimental workflow from cell culture to data interpretation.
Troubleshooting
-
Low/No LD Induction:
-
Cause: Oleic acid concentration may be too low, or the incubation time is too short.
-
Solution: Perform a dose-response and time-course experiment to optimize conditions for your cell line. Ensure the OA-BSA complex was prepared correctly, as free oleic acid can be toxic.
-
-
Cell Death/Toxicity:
-
Cause: Oleic acid concentration is too high, or the preparation contains impurities.
-
Solution: Lower the oleic acid concentration. Use fatty acid-free BSA to complex the oleic acid, which improves solubility and reduces toxicity.
-
-
High Background Staining:
-
Cause: Insufficient washing after staining or stain precipitation.
-
Solution: Increase the number and duration of wash steps. Ensure the Oil Red O solution is freshly filtered before use.
-
References
- 1. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis and functions of lipid droplets in plants: Thematic Review Series: Lipid Droplet Synthesis and Metabolism: from Yeast to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Fatty Acids Induce Lipid Droplet Formation in a Cultured Human Hepatocyte in a Manner Dependent of Acyl-CoA Synthetase [jstage.jst.go.jp]
- 4. Long-chain fatty acids induce lipid droplet formation in a cultured human hepatocyte in a manner dependent of Acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. babraham.ac.uk [babraham.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Extraction for Long-Chain Acyl-CoA Isolation
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids. The accurate measurement of LC-CoA pools is crucial for researchers, scientists, and drug development professionals investigating metabolic diseases such as diabetes, fatty liver disease, and certain cancers. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and the complexity of biological matrices.[1] Solid-phase extraction (SPE) provides a robust method for the selective isolation and concentration of LC-CoAs from complex biological samples prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1]
This document provides detailed protocols and quantitative data for the solid-phase extraction of long-chain acyl-CoAs from cell cultures and tissues.
Data Presentation: Performance of SPE Methods
The selection of the SPE sorbent is critical for achieving high recovery and purity. The following tables summarize quantitative data for different SPE methods and the typical concentrations of long-chain acyl-CoAs found in biological samples.
Table 1: Comparative Recovery Rates of Acyl-CoAs Using Various SPE Sorbents
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [2] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [2][3] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [2] |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 83-90% | [3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [2][3] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [2] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [2][4] |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Biological Samples
| Acyl-CoA Species | Sample Type | Concentration | Reference |
| C14:0-CoA | RAW264.7 Cells | ~1.5 pmol/mg protein | [1] |
| C16:0-CoA | RAW264.7 Cells | ~2.0 pmol/mg protein | [1] |
| Palmitoyl-CoA | Rat Brain | 6.0 nmol/g | [5] |
| Stearoyl-CoA | Rat Brain | 4.0 nmol/g | [5] |
| Oleoyl-CoA | Rat Brain | 11.0 nmol/g | [5] |
| Linoleoyl-CoA | Rat Brain | 2.0 nmol/g | [5] |
| Arachidonoyl-CoA | Rat Brain | 2.0 nmol/g | [5] |
Experimental Workflows and Principles
The general workflow for isolating long-chain acyl-CoAs using SPE involves sample preparation, extraction, purification, and final elution.
Caption: General workflow for long-chain acyl-CoA isolation using SPE.
Weak anion exchange (WAX) chromatography is a common SPE technique for acyl-CoA purification. It relies on the electrostatic interaction between the negatively charged phosphate (B84403) groups of the CoA moiety and a positively charged stationary phase.
Caption: Principle of Weak Anion Exchange (WAX) SPE for Acyl-CoA isolation.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of long-chain acyl-CoAs from biological samples using two common SPE sorbents.
Protocol 1: Weak Anion Exchange (WAX) SPE for Acyl-CoAs from Cell Cultures[2]
This protocol is suitable for the isolation of a broad range of acyl-CoAs from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1]
-
Acetonitrile (ACN) and Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange SPE columns
-
Methanol
-
5% Ammonium (B1175870) Hydroxide (NH4OH) in methanol[1]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[1]
-
-
Cell Lysis and Extraction:
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Load: Load the supernatant from step 3 onto the conditioned SPE column.
-
Wash: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove impurities.[1]
-
Elute: Elute the acyl-CoAs with 1 mL of 5% NH4OH in methanol into a clean collection tube.[1]
-
-
Sample Concentration and Reconstitution:
Protocol 2: 2-(2-pyridyl)ethyl SPE for Acyl-CoAs from Tissues[3][4][8]
This protocol uses a specialized silica (B1680970) gel sorbent and is effective for isolating a wide range of acyl-CoAs, from short- to long-chain, from tissue samples.[3]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)
-
Liquid nitrogen
-
Homogenization Buffer: 0.1 M Potassium Phosphate, pH 6.7[3]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[2][3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[2][3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[2]
-
Centrifuge capable of 12,000 x g at 4°C
-
Glass homogenizer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Weigh 50-100 mg of frozen tissue and pulverize it in liquid nitrogen.
-
-
Homogenization and Extraction:
-
Transfer the frozen tissue powder to a pre-chilled glass homogenizer containing 1 mL of homogenization buffer and an appropriate amount of internal standard. Homogenize thoroughly.[4]
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile. Vortex vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[2]
-
Load: Load the supernatant from step 2 onto the conditioned SPE column.
-
Wash: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[2]
-
Elute: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[2]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Oleoyl Coenzyme A triammonium solubility in assay buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Oleoyl Coenzyme A triammonium (B15348185) solubility in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Oleoyl Coenzyme A triammonium?
Q2: Why is my this compound precipitating in my assay buffer?
Precipitation of Oleoyl-CoA in assay buffers is a common issue and can be attributed to several factors:
-
Concentration: The concentration of Oleoyl-CoA may have exceeded its solubility limit in the specific buffer system.
-
Divalent Cations: The presence of divalent cations, such as Magnesium (Mg²⁺), which are common cofactors in enzymatic reactions, can significantly decrease the solubility of long-chain fatty acyl-CoAs, leading to precipitation.[3]
-
pH: The pH of the buffer can influence the charge and hydration of the molecule, affecting its solubility.
-
Temperature: Low temperatures can reduce the solubility of lipids.
-
Buffer Composition: The type of buffer used can impact solubility. For instance, precipitation in the presence of Mg²⁺ is more pronounced in Tris-HCl buffers compared to phosphate (B84403) buffers.[3]
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[4] Aqueous solutions of Oleoyl-CoA are not stable and are prone to hydrolysis, especially at neutral to alkaline pH.[5][6] It is strongly recommended to prepare aqueous solutions fresh on the day of the experiment.[1][7] If a stock solution in an organic solvent is prepared, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with precautions to prevent moisture.[4]
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents can be used to aid in the initial dissolution of Oleoyl-CoA. However, it is crucial to ensure that the final concentration of the organic solvent in the assay is minimal, as it can interfere with enzyme activity. A common approach is to dissolve the compound in a small volume of an organic solvent and then dilute it into the aqueous assay buffer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution | Concentration exceeds solubility limit. | - Reduce the final concentration of Oleoyl-CoA in the assay. - Prepare a more dilute stock solution. |
| Presence of divalent cations (e.g., Mg²⁺). | - If possible, reduce the concentration of Mg²⁺ in the assay buffer. - Consider switching from a Tris-HCl buffer to a phosphate buffer.[3] - Add KCl to the Tris-HCl buffer (e.g., 0.4 M) to increase solubility in the presence of Mg²⁺.[3] | |
| Inappropriate buffer pH. | - For aqueous solutions, a slightly acidic buffer (pH 4-6) is recommended to improve stability against hydrolysis.[5] However, the optimal pH for your enzyme must be considered. | |
| Low temperature. | - Gently warm the solution to aid dissolution. Avoid excessive heat, which can cause degradation. | |
| Low or No Enzymatic Activity | Micelle formation sequestering the substrate. | - Ensure the Oleoyl-CoA concentration is below its critical micelle concentration (CMC) under your assay conditions. - The CMC of Oleoyl-CoA can be influenced by buffer composition, ionic strength, and temperature. |
| Degraded Oleoyl-CoA. | - Use freshly prepared aqueous solutions.[1][7] - Avoid repeated freeze-thaw cycles of stock solutions. | |
| Inhibition by organic solvent. | - Minimize the final concentration of any organic solvent used for initial dissolution. - Run a solvent control to check for inhibitory effects. | |
| Inconsistent Results | Incomplete dissolution of Oleoyl-CoA. | - Use sonication or gentle warming to ensure complete dissolution. - Visually inspect the solution for any particulate matter before use. |
| Instability of Oleoyl-CoA in the assay buffer over time. | - Pre-incubate your enzyme with other reaction components and add the freshly prepared Oleoyl-CoA solution last to initiate the reaction. |
Quantitative Data Summary
Table 1: Solubility of Oleoyl-CoA (Sodium Salt) in Water
| Solvent | Approximate Solubility |
| Water | ~10 mg/mL[1][2] |
Table 2: Effect of Mg²⁺ on Palmitoyl-CoA (a similar long-chain acyl-CoA) Solubility in Different Buffers
| Buffer (0.10 M) | Palmitoyl-CoA Concentration | Mg²⁺ Concentration | Observation |
| Tris-HCl, pH 7.4 or 8.5 | 10 µM | 1 mM | Complete precipitation[3] |
| Tris-HCl, pH 7.4 or 8.5 | 100 µM | 1 mM | 90% precipitation[3] |
| Phosphate, pH 7.4 | 10-100 µM | < 4-5 mM | Soluble[3] |
| Tris-HCl with 0.4 M KCl | 10-100 µM | < 4-5 mM | Soluble[3] |
Note: This data is for Palmitoyl-CoA but provides a strong indication of the expected behavior for Oleoyl-CoA.
Experimental Protocols
Protocol for Preparation of Aqueous this compound Solution
This protocol provides a standardized method for preparing an aqueous solution of this compound for use in enzymatic assays.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water or desired assay buffer (e.g., phosphate buffer, pH 7.4)
-
Vortex mixer
-
Water bath sonicator
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Oleoyl-CoA in a clean glass vial.
-
Initial Dissolution:
-
Add a small volume of deoxygenated, high-purity water or a slightly acidic buffer (pH 4-6) to the solid.
-
Gently swirl the vial to wet the powder.
-
-
Solubilization:
-
Vortex the solution gently.
-
If the solution is not clear, sonicate in a water bath for short intervals (1-2 minutes at a time) until the solution is clear. Monitor the temperature of the water bath to avoid excessive heating.
-
-
Dilution:
-
Once fully dissolved, dilute the stock solution to the final desired concentration with the assay buffer.
-
-
Inert Gas Purge:
-
To minimize oxidation, gently bubble inert gas (nitrogen or argon) through the final solution for 1-2 minutes.
-
-
Usage:
-
Use the freshly prepared solution immediately for your assay. Do not store aqueous solutions.
-
Visualizations
Caption: Experimental workflow for preparing and using Oleoyl-CoA solution.
Caption: Troubleshooting logic for Oleoyl-CoA precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Stability and storage conditions for Oleoyl Coenzyme A triammonium powder
Welcome to the technical support center for Oleoyl (B10858665) Coenzyme A triammonium (B15348185) powder. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of Oleoyl-CoA in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Oleoyl Coenzyme A triammonium powder upon receipt?
For long-term stability, the lyophilized powder should be stored at -20°C or colder in a desiccated environment. Under these conditions, the solid standard is expected to be stable for at least four years.[1] Avoid frequent temperature fluctuations.
Q2: What is the recommended solvent for reconstituting the Oleoyl-CoA powder?
It is recommended to reconstitute the lyophilized powder in a buffered aqueous solution with a slightly acidic pH (pH 4-6). Use high-purity, deoxygenated solvents to minimize the risk of oxidation of the thiol group. To deoxygenate the solvent, you can sparge it with an inert gas like nitrogen or argon before use. Sigma-Aldrich reports solubility in water at up to 50 mg/mL, resulting in a clear, colorless solution. Another supplier notes solubility in DMSO at 10 mM.[2]
Q3: How should I store the reconstituted Oleoyl-CoA solution?
Aqueous solutions of CoA esters are susceptible to degradation. For short-term storage (up to 24 hours), keep the solution at 2-8°C. For long-term storage, it is crucial to dispense the stock solution into single-use aliquots and store them at -20°C or, ideally, -80°C for up to two months. It is critical to avoid repeated freeze-thaw cycles as this can significantly accelerate degradation.[3]
Q4: What are the primary degradation pathways for Oleoyl-CoA?
The main routes of degradation for Oleoyl-CoA are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at neutral to basic pH. This process cleaves the oleoyl moiety from the Coenzyme A.
-
Oxidation: The free thiol group on the Coenzyme A molecule can be oxidized, leading to the formation of disulfides (e.g., CoA-S-S-CoA).[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | ≥ 4 years[1] | Store in a desiccated environment. |
| Aqueous Solution (Short-term) | 2-8°C | Up to 24 hours[3] | Use a buffered solution (pH 4-6). |
| Aqueous Solution (Long-term) | -20°C to -80°C | Up to 2 months[3] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Table 2: Factors Affecting Oleoyl-CoA Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Unstable in basic solutions (pH > 7) due to hydrolysis.[3] More stable in slightly acidic conditions. | Maintain a pH between 4 and 6 for aqueous solutions.[3] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (-20°C to -80°C for long-term).[3] |
| Freeze-Thaw Cycles | Repeated cycles lead to degradation.[3] | Prepare single-use aliquots to minimize freeze-thaw events.[3] |
| Oxygen | The thiol group is susceptible to oxidation. | Use deoxygenated solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Guide
Issue 1: I am observing a loss of parent compound concentration in my stock solution over time.
-
Possible Cause 1: Improper Storage Temperature. Storing the aqueous solution above -20°C can lead to accelerated degradation.[3]
-
Solution: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C. Use a fresh aliquot for each experiment.[3]
-
-
Possible Cause 2: Incorrect pH of the Solvent. CoA esters are unstable in basic solutions (pH > 7).[3]
-
Solution: Ensure your solvent is buffered to a pH between 4 and 6.[3]
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles. This can cause localized concentration changes and physical stress on the molecule, leading to degradation.[3]
-
Solution: Prepare single-use aliquots of your stock solution immediately after reconstitution.[3]
-
-
Possible Cause 4: Oxidation. The free thiol group can be oxidized, especially when exposed to air.
-
Solution: Use high-purity, deoxygenated solvents for reconstitution. Consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Issue 2: The reconstituted Oleoyl-CoA solution appears cloudy or shows precipitation.
-
Possible Cause 1: Low Solubility. The concentration of Oleoyl-CoA may have exceeded its solubility limit in the chosen solvent.
-
Solution: Try preparing a more dilute solution. While soluble in water up to 50 mg/mL, working with lower concentrations is often advisable. Gentle warming and vortexing may aid dissolution, but avoid excessive heat.
-
-
Possible Cause 2: Incorrect Solvent. While soluble in water and DMSO, the specific buffer components might affect solubility.
-
Solution: Refer to the product's technical data sheet for recommended solvents and concentrations. Consider preparing a fresh solution in a different recommended solvent.
-
Experimental Protocols
Protocol: Reconstitution of this compound Powder
-
Preparation:
-
Allow the vial of lyophilized Oleoyl-CoA powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.5). Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
-
Reconstitution:
-
Add the desired volume of the deoxygenated buffer to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize shearing.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, dispense the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Oleoyl-CoA stability issues.
References
Preventing degradation of Oleoyl-CoA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent the degradation of Oleoyl-CoA during sample preparation and analysis.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of Oleoyl-CoA from biological matrices.
Q1: I am observing significantly low recovery of Oleoyl-CoA. What are the potential causes?
A1: Low recovery of Oleoyl-CoA can stem from several factors throughout your sample preparation workflow. The most common culprits include:
-
Analyte Degradation : Oleoyl-CoA is highly susceptible to chemical and enzymatic degradation. The thioester bond can be hydrolyzed, especially in neutral to alkaline pH conditions, and the unsaturated acyl chain is prone to oxidation[1][2]. Thioesterase enzymes present in the sample can also rapidly break down the molecule.[3]
-
Inefficient Extraction : The chosen solvent system may not be optimal for long-chain acyl-CoAs. A robust method often involves homogenization in an acidic buffer followed by protein precipitation and extraction with organic solvents.[4]
-
Adsorption to Surfaces : The phosphate (B84403) groups in the CoA molecule can adhere to glass and metal surfaces, leading to significant sample loss. It is recommended to use low-adsorption polypropylene (B1209903) tubes to minimize this effect.[1]
-
Incomplete Cell/Tissue Lysis : If the analyte is trapped within the biological matrix due to incomplete homogenization or lysis, recovery will be poor. Ensure your lysis method is thorough.[1]
Q2: My LC-MS analysis shows a decreased signal for Oleoyl-CoA over time, and new, unidentified peaks are appearing. What is happening?
A2: This is a classic sign of sample degradation, which can occur even in the autosampler.
-
Hydrolysis : The primary degradation pathway is the hydrolysis of the thioester bond, which breaks Oleoyl-CoA down into free Coenzyme A and oleic acid.[2] These breakdown products will appear as new peaks in your chromatogram, corresponding to a decrease in the peak intensity of the target analyte.[4]
-
Oxidation : The thiol group on Coenzyme A can be oxidized, forming disulfides or other adducts, which may appear as separate peaks.[4] The double bond in the oleoyl (B10858665) chain is also susceptible to oxidation.[2]
-
Instability in Reconstitution Solvent : Acyl-CoAs are notoriously unstable in aqueous solutions.[5] If samples are reconstituted in purely aqueous buffers and left in the autosampler at 4°C, significant degradation can occur in as little as a few hours.[6] To mitigate this, minimize the time between reconstitution and injection and keep the autosampler at a low temperature (4°C).[4] Reconstituting in solvents containing methanol (B129727) can improve stability.[5]
Q3: My results show high variability between replicate samples. How can I improve reproducibility?
A3: High variability is often caused by inconsistent sample handling and the inherent instability of Oleoyl-CoA.
-
Standardize Sample Handling : Every step of the protocol, from the timing of tissue collection to vortexing speed and incubation times, must be standardized.[1]
-
Immediate Quenching : Enzymatic activity is a major source of degradation and variability. It is critical to flash-freeze samples in liquid nitrogen immediately upon collection and keep them frozen at -80°C until extraction.[1][3] This immediately halts all enzymatic processes.
-
Control Temperature : Perform all sample preparation steps on ice using pre-chilled solvents and tubes to minimize both chemical and enzymatic degradation rates.[3]
-
Avoid Freeze-Thaw Cycles : Repeatedly freezing and thawing samples can accelerate degradation. It is highly recommended to aliquot samples into single-use volumes before freezing.[4][7]
-
Use an Internal Standard : Incorporating a stable isotope-labeled internal standard (e.g., ¹³C-labeled Oleoyl-CoA) at the very beginning of the sample preparation process can help normalize for variations in extraction efficiency and sample handling.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Oleoyl-CoA degradation?
A1: The main causes are chemical hydrolysis of the thioester bond, enzymatic degradation by thioesterases, and oxidation of the unsaturated fatty acid chain.[2][3] These processes are accelerated by elevated temperatures, neutral to alkaline pH, and repeated freeze-thaw cycles.[3][5][7]
Q2: What is the optimal pH range for handling Oleoyl-CoA?
A2: Oleoyl-CoA is most stable in slightly acidic conditions. A pH range of 4.0 to 6.8 is recommended for all buffers and solvents used during the entire procedure, from extraction to final analysis.[4][6] Alkaline conditions should be strictly avoided as they promote rapid hydrolysis.[5]
Q3: What are the recommended storage conditions for Oleoyl-CoA?
A3:
-
Solid Form : As a solid or dry pellet, Oleoyl-CoA is relatively stable and should be stored at -20°C or lower for long-term stability, potentially for years.[6][9]
-
In Organic Solvent : For intermediate storage, dissolving in an organic solvent like methanol or a chloroform/methanol mixture and storing at -20°C under an inert gas (argon or nitrogen) is recommended.[2][10] Storage below -30°C in organic solutions is generally not recommended unless in a sealed glass ampoule.[10]
-
Aqueous Solutions : Aqueous solutions are not recommended for storage and should be used the same day they are prepared.[9][11] If necessary for an experiment, they should be kept on ice at all times.
Q4: How can I minimize enzymatic degradation during sample collection and homogenization?
A4: The most effective method is rapid quenching of enzymatic activity.
-
Flash-Freezing : Immediately after collection, flash-freeze tissue samples in liquid nitrogen.[3]
-
Cold Solvents : For cell cultures, rapidly aspirate the medium and wash with ice-cold saline before adding an ice-cold extraction solvent (e.g., 80% methanol or an acidic solution) to lyse the cells and precipitate proteins.[3][6]
-
Inhibitors : Consider adding a cocktail of protease and thioesterase inhibitors to your homogenization buffer as an extra precaution.[3]
Q5: Which solvents are best for extraction and reconstitution?
A5:
-
Extraction : A common and robust approach involves homogenization in an acidic solution (e.g., 5% sulfosalicylic acid) or an organic solvent mixture like 80% methanol or acetonitrile (B52724)/isopropanol.[6][12][13] These methods effectively precipitate proteins and extract the more polar acyl-CoA molecules.
-
Reconstitution : For LC-MS analysis, reconstituting the dried extract in a solvent that provides good stability is crucial. Methanol has been shown to provide the best stability for acyl-CoAs over time.[5] For long-chain species like Oleoyl-CoA, a buffer containing some acetonitrile (e.g., 20%) may be necessary to ensure solubility.[6] Avoid using purely aqueous solutions for reconstitution.[4][5]
Q6: How many freeze-thaw cycles are acceptable for Oleoyl-CoA samples?
A6: Ideally, zero. Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of acyl-CoAs.[1][7] It is best practice to divide samples into single-use aliquots before the initial freeze at -80°C.[4]
Quantitative Data Summary
The stability of Oleoyl-CoA is highly dependent on the conditions of its storage and handling. The following tables summarize key data on stability and preventative measures.
Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents Data is generalized from studies on a range of acyl-CoAs, as specific quantitative data for Oleoyl-CoA is limited. Stability was assessed over several hours at 4°C.
| Reconstitution Solvent | pH | Relative Stability | Rationale |
| Water | ~7.0 | Poor | Promotes rapid hydrolysis of the thioester bond.[5] |
| 50 mM Ammonium Acetate | 7.0 | Poor to Moderate | Aqueous nature still allows for hydrolysis, especially for long-chain acyl-CoAs.[5] |
| 50 mM Ammonium Acetate | 4.0 | Good | Acidic pH significantly slows the rate of chemical hydrolysis.[6] |
| Methanol | N/A | Very Good | Organic solvent minimizes hydrolysis, providing the best stability over time.[5] |
| 50% Methanol / 50% Ammonium Acetate | 6.8 | Good | The presence of methanol improves stability compared to fully aqueous solutions.[6] |
Table 2: Key Factors in Oleoyl-CoA Degradation and Recommended Preventive Measures
| Factor | Cause of Degradation | Preventive Measure |
| Temperature | Accelerates both chemical hydrolysis and enzymatic activity.[3] | Perform all steps on ice. Use pre-chilled tubes and reagents. Store samples at -80°C.[3][12] |
| pH | Neutral to alkaline pH ( > 7.0) promotes rapid hydrolysis of the thioester bond.[5] | Maintain all buffers and solutions in a slightly acidic range (pH 4.0-6.8).[4][6] |
| Enzymatic Activity | Thioesterases in the biological sample cleave the thioester bond.[3] | Immediately quench activity by flash-freezing in liquid nitrogen or homogenizing in cold organic solvent/acid.[3][4] |
| Freeze-Thaw Cycles | Physical stress can accelerate chemical degradation.[7] | Aliquot samples into single-use tubes before freezing to avoid repeated thawing.[1][4] |
| Oxygen | The unsaturated oleoyl chain is susceptible to oxidation.[2] | For long-term storage of purified standards, overlay with an inert gas like argon or nitrogen.[2][10] |
| Surface Adsorption | Phosphate groups can bind to glass and metal surfaces.[1] | Use low-adsorption polypropylene labware for all sample handling and storage.[1] |
Experimental Protocols
Protocol 1: Extraction of Oleoyl-CoA from Animal Tissue
This protocol details a robust method for extracting long-chain acyl-CoAs, including Oleoyl-CoA, from tissue samples using an organic solvent followed by protein precipitation.
Materials and Reagents:
-
Frozen tissue sample (stored at -80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), chilled to -20°C
-
Low-adsorption polypropylene microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge (set to 4°C)
-
Internal standard (e.g., ¹³C-Oleoyl-CoA), if available
Procedure:
-
Tissue Pulverization : Weigh approximately 20-50 mg of frozen tissue. Without allowing it to thaw, place the tissue in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind it to a fine, homogenous powder using the pre-chilled pestle.[12]
-
Homogenization and Protein Precipitation : Quickly transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube. Add 1 mL of ice-cold 80% methanol. If using an internal standard, spike the solvent with the appropriate amount before adding it to the tissue powder.[6]
-
Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds). Ensure the sample remains cold.
-
Incubation : Incubate the homogenate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Supernatant Collection : Carefully collect the supernatant, which contains the Oleoyl-CoA, and transfer it to a new pre-chilled low-adsorption tube. Be cautious not to disturb the pellet.[12]
-
Drying : Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Sample Storage and Analysis : The dried extract is now ready for reconstitution and analysis by LC-MS/MS. If not analyzing immediately, store the dry pellet at -80°C to prevent degradation.[6] Reconstitute in an appropriate solvent (e.g., Methanol or a buffered solution with acetonitrile) just prior to analysis.[5][6]
Mandatory Visualizations
Caption: A decision tree for troubleshooting low Oleoyl-CoA signal.
Caption: Experimental workflow for Oleoyl-CoA sample preparation.
Caption: Key degradation pathways for Oleoyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low signal in LC-MS/MS detection of Oleoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of Oleoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal for Oleoyl-CoA
Question: I am observing a very weak or no signal for my Oleoyl-CoA analyte. What are the potential causes and how can I troubleshoot this?
Answer: Low or no signal for Oleoyl-CoA is a common challenge in LC-MS/MS analysis. The issue can often be traced back to sample preparation, chromatographic conditions, or mass spectrometer settings.
Troubleshooting Steps:
-
Sample Preparation and Stability:
-
Analyte Degradation: Acyl-CoAs, including Oleoyl-CoA, are susceptible to degradation. Ensure that samples are processed quickly on ice and stored at -80°C to minimize enzymatic and chemical degradation.[1]
-
Extraction Efficiency: The choice of extraction solvent is critical. While protein precipitation with agents like trichloroacetic acid (TCA) is common, it may require a subsequent solid-phase extraction (SPE) step to remove the deproteinizing agent, which can lead to loss of the analyte.[2] An alternative is to use 5-sulfosalicylic acid (SSA), which can obviate the need for SPE and has shown good recovery for acyl-CoAs.[2]
-
Micelle Formation: Long-chain acyl-CoAs like Oleoyl-CoA can form micelles in aqueous solutions, which can affect their availability for analysis.[3] Be mindful of the concentration of your standards and samples.
-
-
Liquid Chromatography:
-
Poor Retention/Peak Shape: Oleoyl-CoA is relatively hydrophobic and should be well-retained on a C18 reversed-phase column.[4][5] Poor peak shape, such as tailing, can lead to a lower apparent signal-to-noise ratio.[6]
-
Ion Suppression: Co-elution with other matrix components can suppress the ionization of Oleoyl-CoA.[4] Optimizing the chromatographic gradient to separate Oleoyl-CoA from interfering species is crucial.
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Ensure you are using the correct precursor (Q1) and product (Q3) ion masses for Oleoyl-CoA. For acyl-CoAs, a characteristic neutral loss of 507 amu (the 3'-phosphoadenosine 5'-diphosphate moiety) is commonly observed in positive ion mode.[2][7] Another common product ion is m/z 428.[2]
-
Suboptimal Source Conditions: The electrospray ionization (ESI) source parameters must be optimized. Positive ion mode is generally preferred for acyl-CoAs.[1][2] Key parameters to optimize include capillary voltage, source temperature, and gas flows (nebulizing and drying gas).[4]
-
Collision Energy: The collision energy in the collision cell (Q2) needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.
-
Below is a troubleshooting workflow to address low signal issues:
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellization of fatty acyl-CoA mixtures and its relevance to the fatty acyl selectivity of acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acyl-CoA Separations by HPLC
Welcome to the technical support center for the optimization of HPLC separation of Oleoyl-CoA and other acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the resolution and reliability of your chromatographic analyses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape and Resolution Issues
Q1: Why are my acyl-CoA peaks, particularly Oleoyl-CoA, showing significant tailing?
A1: Peak tailing, where the asymmetry factor is greater than 1.2, is a common problem when analyzing acyl-CoAs. Several factors can contribute to this issue:
-
Secondary Interactions: Acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. To mitigate this, you can lower the pH of the mobile phase to between 2.5 and 3.5 to suppress the ionization of these silanol groups or use an end-capped column where these groups are chemically deactivated.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks. Try reducing the sample concentration or the injection volume.[1]
-
Column Contamination: Buildup of matrix components from your sample can create active sites that cause peak tailing. Implementing a robust column washing protocol after each run and using a guard column can help protect your analytical column.[2]
Q2: My peaks are exhibiting fronting. What is the likely cause and solution?
A2: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase. This causes the analyte band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.[1][3] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2] Column overload can also, in some instances, lead to peak fronting.[1]
Q3: I am having trouble separating Oleoyl-CoA from other closely eluting acyl-CoAs like Stearoyl-CoA. How can I improve the resolution?
A3: Achieving baseline separation between structurally similar acyl-CoAs is crucial for accurate quantification. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.[1]
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Altering the organic modifier (e.g., switching between acetonitrile (B52724) and methanol) can change the selectivity of the separation.[1]
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the acyl-CoAs and improve separation.[1]
-
Ion-Pairing Reagents: Adding an ion-pairing reagent, such as trifluoroacetic acid (TFA), to the mobile phase can form neutral ion pairs with the charged acyl-CoAs, which can enhance retention and improve resolution on a reversed-phase column.[1][4]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry (e.g., from C18 to C8 for very long-chain acyl-CoAs) or a smaller particle size can provide the necessary selectivity and efficiency for better resolution.[1][2]
System and Method Variability
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Shifting retention times can compromise peak identification and quantification. Common causes include:
-
Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of your mobile phases.[1]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[1][5]
-
Insufficient Column Equilibration: It is critical to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[3]
-
Pump Issues: Regular maintenance of your HPLC pump is necessary to ensure a consistent flow rate.[1]
Q5: I am observing a noisy baseline. What are the common causes and solutions?
A5: A noisy baseline can interfere with the detection and integration of small peaks. The most common causes are:
-
Air Bubbles in the System: Degas your mobile phase before use to remove dissolved gases.[1]
-
Contaminated Mobile Phase: Use fresh, high-purity solvents to prepare your mobile phases.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for Oleoyl-CoA and other common acyl-CoAs in reversed-phase HPLC?
A1: In reversed-phase HPLC, the retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[1][6] Therefore, for C18 acyl-CoAs, the expected elution order would be: Linoleoyl-CoA (18:2) -> Oleoyl-CoA (18:1) -> Stearoyl-CoA (18:0).
Q2: Should I use an isocratic or a gradient elution method?
A2: For analyzing a mixture of acyl-CoAs with a wide range of polarities, a gradient elution is generally preferred.[2][7] A gradient allows for the elution of both short-chain and long-chain acyl-CoAs with good peak shape in a reasonable amount of time. An isocratic method might be suitable if you are only interested in a narrow range of acyl-CoA chain lengths.[2]
Q3: What type of column is best for separating Oleoyl-CoA and other long-chain acyl-CoAs?
A3: Reversed-phase columns are the most common choice for acyl-CoA analysis. C18 columns are widely used due to their high hydrophobicity, which provides good retention for long acyl chains.[2] For very long-chain acyl-CoAs that may be too strongly retained on a C18 column, a C8 column can be a suitable alternative.[2]
Data Presentation
Table 1: Example HPLC Gradient for Acyl-CoA Separation
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0 | 56 | 44 |
| 80 | 50 | 50 |
| 81 | 0 | 100 |
| 90 | 0 | 100 |
| 91 | 56 | 44 |
| 100 | 56 | 44 |
This is an example gradient and should be optimized for your specific application. A typical gradient might range from 44% to 50% Mobile Phase B over 80 minutes.[1][8]
Table 2: Expected Elution Order of Common Acyl-CoAs on a C18 Column
| Acyl-CoA Species | Carbon Chain:Double Bonds | Expected Elution Order |
| Palmitoyl-CoA | 16:0 | 1 |
| Linoleoyl-CoA | 18:2 | 2 |
| Oleoyl-CoA | 18:1 | 3 |
| Stearoyl-CoA | 18:0 | 4 |
| Arachidonoyl-CoA | 20:4 | 5 |
Actual retention times will vary depending on the specific HPLC method used.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Proper sample preparation is crucial for obtaining clean chromatograms and accurate quantification.
-
Homogenization: Homogenize the tissue sample in a suitable buffer, such as 100 mM KH2PO4 (pH 4.9).[2]
-
Extraction: Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1][2]
-
Purification:
-
Condition a C18 SPE cartridge with methanol (B129727), followed by an aqueous buffer.[1]
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs using a stronger solvent, such as methanol or 2-propanol.[1]
-
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial HPLC mobile phase.[1]
Protocol 2: Example Reversed-Phase HPLC Method for Acyl-CoA Analysis
This is a general method that can be adapted for the separation of long-chain acyl-CoAs.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9[1][8] |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid[1][8] |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be from 44% to 50% B over 80 minutes.[1][8] |
| Flow Rate | 0.5 mL/min[1][8] |
| Column Temperature | 35°C[1][8] |
| Detection | UV at 260 nm[1] |
| Injection Volume | 10-50 µL |
Mandatory Visualizations
Caption: Experimental workflow for Acyl-CoA analysis by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gradient elution hplc: Topics by Science.gov [science.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Oleoyl-CoA Quantification Assays
Welcome to the technical support center for Oleoyl-CoA quantification assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and interferences encountered during the experimental analysis of Oleoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Oleoyl-CoA quantification assays?
A1: Common interferences can be broadly categorized as:
-
Cross-reactivity with other acyl-CoAs: The enzymes used in many kit-based assays, such as acyl-CoA oxidase or synthetase, are often not entirely specific for Oleoyl-CoA and can react with other structurally similar long-chain and even short-chain acyl-CoAs, leading to an overestimation of the Oleoyl-CoA concentration.[1][2][3][4][5]
-
Sample matrix effects: Components within the biological sample, such as detergents used for cell lysis, can interfere with the enzymatic reactions or the detection method (colorimetric or fluorometric).[6][7][8]
-
Endogenous enzymes: Enzymes present in the sample lysate can degrade Oleoyl-CoA or participate in side reactions, affecting the accuracy of the measurement. Deproteinization of the sample is a crucial step to mitigate this.[9][10]
-
Chemical instability: Oleoyl-CoA is susceptible to hydrolysis, especially at non-optimal pH. Proper sample handling and storage are critical to prevent its degradation.[11][12]
Q2: My assay shows a high background signal. What are the likely causes and solutions?
A2: A high background signal can obscure the true signal from Oleoyl-CoA. Common causes include:
-
Insufficient washing: Residual unbound reagents or antibodies can lead to a false positive signal.[13][14][15] Increase the number and duration of wash steps.
-
Inadequate blocking: If using an ELISA-based method, non-specific binding sites on the plate may not be sufficiently blocked.[13][14] Consider increasing the concentration of the blocking agent or the incubation time.
-
Contamination: Contamination of samples or reagents can introduce interfering substances.[15] Ensure proper handling and use of sterile techniques.
-
Excessive reagent concentration: Using too high a concentration of detection reagents can lead to a high background.[13] Optimize the concentration of your detection antibodies or substrates.
Q3: The signal in my assay is very low or absent. What should I check?
A3: Low or no signal can be frustrating. Here are some troubleshooting steps:
-
Substrate degradation: Oleoyl-CoA is unstable. Ensure it has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[16]
-
Incorrect substrate concentration: Verify the concentration of your Oleoyl-CoA standard.[16]
-
Inactive enzyme: Ensure the enzyme used in the assay has been stored correctly and has not lost activity.
-
Suboptimal assay conditions: Check that the pH and temperature of the assay are within the optimal range for the enzyme.[16][17]
-
Insufficient sample concentration: The concentration of Oleoyl-CoA in your sample may be below the detection limit of the assay.[18][19] Consider concentrating your sample or using a more sensitive detection method like LC-MS/MS.[18]
Troubleshooting Guide
This guide provides a more in-depth approach to resolving specific issues you may encounter.
Issue 1: Poor Specificity and Cross-Reactivity with Other Acyl-CoAs
Problem: The assay is detecting other fatty acyl-CoAs in addition to Oleoyl-CoA, leading to inaccurate quantification. Many acyl-CoA synthetases and oxidases exhibit broad substrate specificity.[1][2][3][5]
Solutions:
-
Method Selection: For the highest specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard as it separates different acyl-CoA species based on their mass-to-charge ratio.[18][20]
-
Enzyme Specificity: If using an enzyme-based assay, research the substrate specificity of the enzyme provided in the kit. Some enzymes have a higher preference for certain chain lengths and saturation levels.[2]
-
Sample Purification: Consider using solid-phase extraction (SPE) to partially purify Oleoyl-CoA from other acyl-CoAs before the assay.[21]
Quantitative Data on Acyl-CoA Synthetase Specificity:
| Substrate (Fatty Acid) | Relative Activity (%) with ACSL6V1 | Relative Activity (%) with ACSL6V2 |
| Oleic Acid (18:1) | 100 | 100 |
| Linoleic Acid (18:2) | ~120 | ~60 |
| Docosahexaenoic Acid (DHA; 22:6) | ~20 | ~150 |
| Stearic Acid (18:0) | ~80 | ~80 |
This table is a representation of the kind of data found in the literature and illustrates the variable specificity of acyl-CoA synthetases. Actual values can vary based on the specific enzyme and assay conditions. Data adapted from studies on human ACSL6 variants.[2]
Issue 2: Interference from Detergents in the Sample Lysate
Problem: Detergents, such as Triton X-100 or SDS, are often used to lyse cells but can inhibit the enzymes in the assay or interfere with the detection chemistry.[6][7][8] High concentrations of long-chain acyl-CoAs themselves can also act as detergents.[7]
Solutions:
-
Detergent Removal: Use a detergent removal resin or dialysis to eliminate detergents from your sample before performing the assay.
-
Optimize Detergent Concentration: If a detergent is necessary for sample preparation, perform a titration to find the lowest effective concentration that does not interfere with the assay.
-
Alternative Lysis Methods: Consider alternative cell lysis methods that do not require detergents, such as sonication or mechanical homogenization in a detergent-free buffer.[6]
Impact of Detergents on a Generic Enzyme-Based Assay:
| Detergent | Concentration | Observed Interference |
| Triton X-100 | > 0.1% | Significant inhibition of enzyme activity |
| SDS | > 0.01% | Enzyme denaturation and loss of signal |
| CHAPS | < 0.5% | Minimal interference |
This table provides a general guideline. The actual tolerance to a specific detergent will depend on the assay's enzymes and chemistry.
Issue 3: Sample Preparation and Oleoyl-CoA Stability
Problem: Oleoyl-CoA is prone to degradation by endogenous enzymes (thioesterases) and chemical hydrolysis, leading to an underestimation of its concentration.[11][12]
Solutions:
-
Rapid Sample Processing: Process tissue and cell samples quickly and on ice to minimize enzymatic degradation.[19] Flash-freeze samples in liquid nitrogen for storage.[9][10]
-
Deproteinization: Use a perchloric acid precipitation method to deproteinize the sample and inactivate endogenous enzymes.[9][10]
-
pH Control: Maintain the pH of your samples and buffers within a stable range (typically pH 6-8) to prevent chemical hydrolysis of the thioester bond.[10][17]
Experimental Protocols
Protocol 1: Sample Preparation for Oleoyl-CoA Quantification
This protocol describes a general method for extracting acyl-CoAs from tissues or cells.
Materials:
-
Frozen tissue or cell pellet
-
Liquid nitrogen
-
Ice-cold 1 M perchloric acid (PCA)
-
Ice-cold 3 M potassium bicarbonate (KHCO3)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Rapidly weigh the frozen tissue (20-1000 mg) or cell pellet.[9]
-
Immediately add 2 µL of ice-cold 1 M PCA per mg of sample.[10]
-
Homogenize or sonicate the sample on ice until it is thoroughly disrupted.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the supernatant by adding small aliquots of 3 M KHCO3 while vortexing. Continue until the bubbling ceases, which indicates neutralization.[9]
-
Place the sample on ice for 5 minutes and then centrifuge to pellet the potassium perchlorate (B79767) precipitate.[9]
-
The resulting supernatant contains the acyl-CoAs and is ready for quantification.
Protocol 2: General Workflow for an Enzymatic Oleoyl-CoA Assay
This is a generalized workflow for a fluorometric or colorimetric assay. Refer to your specific kit's manual for detailed instructions.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the Oleoyl-CoA standard to generate a standard curve.
-
Sample Preparation: Add your prepared sample supernatant to the wells of a 96-well plate. Include a sample blank for each sample.
-
Reaction Initiation: Prepare a reaction mix containing the assay buffer, enzyme(s), and detection probe. Add the reaction mix to all wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-40 minutes).[6][9]
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/589 nm) or absorbance using a plate reader.[6][9]
-
Calculation: Subtract the blank readings from your standard and sample readings. Determine the concentration of Oleoyl-CoA in your samples by comparing their corrected readings to the standard curve.[10]
Visualizations
References
- 1. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RPLC Analysis of Long-Chain Acyl-CoAs
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Reversed-Phase Liquid Chromatography (RPLC) analysis of long-chain acyl-CoAs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common issue of peak tailing, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for long-chain acyl-CoAs in RPLC?
A1: Peak tailing for long-chain acyl-CoAs in RPLC typically stems from a few key issues:
-
Secondary Interactions: The phosphate (B84403) and amine moieties in the Coenzyme A portion of the molecule can interact with residual silanol (B1196071) groups on silica-based stationary phases. This is a major contributor to peak tailing.[1][2]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks.[3]
-
Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the acyl-CoA and the stationary phase, influencing peak shape.[1][4]
Q2: How does adjusting the mobile phase pH improve peak shape?
A2: Adjusting the mobile phase pH can significantly reduce peak tailing by minimizing unwanted secondary interactions. By lowering the pH (typically to between 2 and 4), the residual silanol groups on the silica (B1680970) stationary phase become protonated and thus less likely to interact with the polar parts of the acyl-CoA molecules.[1][4][5] For acidic analytes like long-chain acyl-CoAs, a lower pH also suppresses their ionization, leading to better retention and improved peak symmetry.[6]
Q3: What is the role of mobile phase additives in preventing peak tailing?
A3: Mobile phase additives, such as ion-pairing reagents (e.g., trifluoroacetic acid - TFA) or acidic modifiers (e.g., formic acid, acetic acid), can improve peak shape.[6][7][8] Ion-pairing agents form a neutral complex with the charged acyl-CoA molecules, which then undergoes a standard reversed-phase interaction with the stationary phase, minimizing secondary interactions.[8][9] Acidic modifiers help to control the mobile phase pH and suppress silanol activity.[6][10]
Q4: Can column temperature affect peak tailing?
A4: Yes, column temperature is a critical parameter. Increasing the column temperature generally leads to sharper, more symmetrical peaks.[11][12] This is because higher temperatures reduce the viscosity of the mobile phase, improve mass transfer kinetics, and can decrease the strength of secondary interactions.[11][12] However, it is crucial to ensure the mobile phase is pre-heated to the column temperature to avoid peak distortion due to temperature gradients.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with long-chain acyl-CoAs.
Issue: Asymmetrical peaks with a pronounced tail.
Step 1: Initial Diagnosis and System Check
-
Observe all peaks: If all peaks in the chromatogram are tailing, it could indicate a physical issue such as a partially blocked column inlet frit or excessive extra-column volume.
-
Review method parameters: Double-check the mobile phase composition, pH, and column temperature to ensure they are within the recommended ranges for your application.
Step 2: Method Optimization
If the issue persists and appears to be specific to the long-chain acyl-CoA analytes, proceed with the following optimization steps.
-
Mobile Phase pH Adjustment:
-
Mobile Phase Additives:
-
Action: Introduce a low concentration (e.g., 0.1%) of an acidic modifier like formic acid or acetic acid to the mobile phase.[6][10] For more persistent tailing, consider using an ion-pairing reagent like trifluoroacetic acid (TFA), also at a low concentration (e.g., 0.05-0.1%).[8]
-
Rationale: Acidic modifiers control pH and reduce silanol interactions, while ion-pairing agents mask the charges on the acyl-CoA molecules.[8][9]
-
-
Column Temperature:
-
Sample Concentration and Injection Volume:
-
Action: Dilute the sample or reduce the injection volume.
-
Rationale: To rule out column overload as the cause of peak tailing.[3]
-
Step 3: Column Maintenance
If method optimization does not resolve the issue, the problem may lie with the column itself.
-
Column Flushing:
-
Action: Flush the column with a series of strong solvents to remove contaminants.
-
Rationale: To eliminate strongly retained matrix components that can cause peak tailing.
-
-
Guard Column:
-
Action: If not already in use, install a guard column with a matching stationary phase.
-
Rationale: To protect the analytical column from contamination.
-
-
Column Replacement:
-
Action: If the above steps fail, the column may be degraded and require replacement.
-
Rationale: Over time, the stationary phase can degrade, leading to irreversible peak tailing.
-
Data Presentation
The following tables summarize the expected impact of various parameters on peak asymmetry for long-chain acyl-CoAs.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 7.0 | > 1.5 | Ionized silanols lead to strong secondary interactions. |
| 4.5 | 1.2 - 1.5 | Partial suppression of silanol ionization. |
| 2.5 | 1.0 - 1.2 | Full protonation of silanols minimizes secondary interactions.[1][4] |
Table 2: Effect of Mobile Phase Additives on Peak Asymmetry
| Additive (in Mobile Phase) | Typical Concentration | Expected Peak Asymmetry (As) | Mechanism |
| None | N/A | > 1.5 | Unmitigated secondary interactions. |
| Formic Acid | 0.1% | 1.1 - 1.4 | pH control and suppression of silanol activity.[8][10] |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.0 - 1.2 | Strong ion-pairing and pH control.[8] |
Table 3: Effect of Column Temperature on Peak Asymmetry
| Column Temperature | Expected Peak Asymmetry (As) | Rationale |
| 25 °C | > 1.4 | Slower mass transfer and stronger secondary interactions. |
| 40 °C | 1.1 - 1.3 | Improved mass transfer and reduced secondary interactions.[11][12] |
| 55 °C | 1.0 - 1.2 | Further improvement in kinetics and reduction of interactions.[11][12] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
-
Aqueous Mobile Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid (or other desired acidic modifier).
-
Mix thoroughly and sonicate for 15 minutes to degas.
-
Measure the pH to ensure it is within the desired range (e.g., 2.5-3.0).
-
-
Organic Mobile Phase (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile (B52724) (or methanol) into a clean 1 L glass bottle.
-
Sonicate for 15 minutes to degas.
-
-
Gradient Elution:
-
Program the HPLC system to run a gradient that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
-
Protocol 2: Column Flushing to Remove Lipid Contaminants
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of a buffer-free mobile phase (e.g., water/acetonitrile mixture) to remove any salts.
-
Flush with 20 column volumes of 100% isopropanol.
-
Flush with 20 column volumes of hexane.
-
Flush again with 20 column volumes of 100% isopropanol.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the next injection.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing peak tailing in RPLC analysis of long-chain acyl-CoAs.
Caption: Chemical interactions at the stationary phase influencing peak shape of long-chain acyl-CoAs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. chromtech.com [chromtech.com]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
Best practices for handling and weighing Oleoyl Coenzyme A triammonium
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and weighing Oleoyl Coenzyme A triammonium (B15348185), as well as its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Oleoyl Coenzyme A triammonium?
For long-term stability, this compound should be stored at -20°C in a tightly sealed, desiccated container to protect it from moisture.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare fresh aqueous solutions for each experiment. If a stock solution must be made, dissolve the solid in an appropriate aqueous buffer (e.g., PBS, pH 7.2) and use it within the same day. For longer-term storage of solutions, some sources suggest storing aliquots at -20°C for a few months; however, fresh preparation is always preferable to ensure maximum activity. Aqueous solutions of coenzyme A derivatives are unstable at basic pH and should be stored frozen in aliquots at a pH between 2 and 6.[1]
Q3: Is this compound sensitive to light or oxygen?
Q4: My enzymatic assay is showing no or very low signal. What could be the issue?
Several factors could contribute to a low or absent signal in an enzymatic assay using Oleoyl-CoA. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inactive enzyme, suboptimal substrate concentration, or incorrect assay conditions.
Q5: I'm observing high background noise in my assay. What are the likely causes?
High background can stem from multiple sources, including contaminated reagents, non-specific binding, or substrate instability. The troubleshooting section provides detailed steps to diagnose and mitigate high background signals.
Handling and Weighing Best Practices
This compound, like many fine biochemical powders, may present handling challenges. While specific properties like hygroscopicity or static charge are not always explicitly stated by manufacturers, adopting best practices for handling such compounds is crucial for accurate and reproducible results.
Weighing:
-
Acclimatization: Before weighing, allow the container of this compound to equilibrate to room temperature to prevent condensation from forming on the cold powder, which would affect the weight.[6]
-
Static Electricity: Fine powders can be prone to static electricity, making them difficult to handle and weigh accurately.[1][6]
-
Use an anti-static weighing boat or a balance with an ionizer.[1][6]
-
If a specialized balance is unavailable, placing the weighing vessel in a metal container can help shield against static charges.
-
Maintain a relative humidity of 40% or higher in the weighing area, if possible, to help dissipate static charges.
-
-
Hygroscopic Properties: If the powder is hygroscopic, it will readily absorb moisture from the air, leading to inaccurate weight measurements.[7][8]
-
Work quickly and in a low-humidity environment if possible (e.g., a glove box with desiccant).
-
Use a tightly capped weighing vessel to minimize exposure to air.[7]
-
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling any chemical.[7]
-
Light and Oxygen Sensitivity:
| Potential Issue | Best Practice | Rationale |
| Inaccurate Weighing | Allow container to reach room temperature before opening. | Prevents condensation on the cold powder.[6] |
| Use an anti-static balance or weighing boat. | Minimizes errors due to static charge.[1][6] | |
| Work quickly and use a capped weighing vessel. | Reduces moisture absorption if the compound is hygroscopic.[7] | |
| Degradation of Compound | Store at -20°C in a desiccated environment. | Ensures long-term stability. |
| Protect from light by using amber vials or foil. | Prevents photodegradation.[2][3][4] | |
| Prepare aqueous solutions fresh for each use. | Minimizes hydrolysis and degradation in solution.[1] |
Troubleshooting Guide for Enzymatic Assays
This guide addresses common problems encountered when using this compound in enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: Improper storage or handling. | Run a positive control with a known active enzyme and substrate to verify enzyme viability. |
| Suboptimal Reagent Concentration: Enzyme or Oleoyl-CoA concentration is too low. | Perform a titration of both the enzyme and Oleoyl-CoA to determine optimal concentrations. | |
| Incorrect Assay Conditions: pH, temperature, or incubation time is not optimal. | Review the literature for the optimal conditions for your specific enzyme and verify your assay parameters. | |
| Substrate Degradation: Oleoyl-CoA solution was not freshly prepared or was stored improperly. | Prepare a fresh solution of Oleoyl-CoA immediately before the assay. | |
| High Background | Substrate Instability: Spontaneous hydrolysis of the thioester bond. | Prepare the substrate solution fresh and consider running a no-enzyme control to measure the rate of spontaneous breakdown. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, high-quality reagents and dedicated solutions for your assay. | |
| Non-specific Binding (in plate-based assays): | Use appropriate blocking agents and ensure proper washing steps. | |
| Inconsistent Results/Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations. |
| Incomplete Dissolution of Oleoyl-CoA: The powder may not be fully dissolved. | Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution for any particulate matter. | |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Ensure the incubator or water bath maintains a stable and uniform temperature. |
Experimental Protocols
Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This protocol is adapted from methods for measuring long-chain acyl-CoA synthetase activity and can be used to assess the enzymatic conversion of oleic acid to Oleoyl-CoA.[8]
Materials:
-
Cell or tissue lysates
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Radiolabeled oleic acid (e.g., [³H]oleic acid) bound to BSA
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation counter and cocktail
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ATP, CoA, MgCl₂, and radiolabeled oleic acid-BSA complex in the reaction buffer.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Assay Initiation: Add the cell lysate to the reaction mixture to start the reaction. Incubate at the optimal temperature for your enzyme (e.g., 37°C).
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).
-
Phase Separation: Vortex the mixture to separate the aqueous and organic phases. The generated radiolabeled Oleoyl-CoA will partition into the aqueous phase, while the unreacted oleic acid will remain in the organic phase.
-
Quantification: Take an aliquot of the aqueous phase, add it to a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of Oleoyl-CoA produced based on the measured radioactivity and the specific activity of the radiolabeled oleic acid.
Protocol 2: Carnitine Palmitoyltransferase (CPT) Activity Assay (Spectrophotometric)
This protocol measures the activity of CPT, which uses long-chain acyl-CoAs like Oleoyl-CoA as substrates. The assay detects the release of free Coenzyme A (CoA-SH).[7]
Materials:
-
This compound
-
L-Carnitine
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0)
-
Isolated mitochondria or cell/tissue homogenates
-
Microplate reader
Procedure:
-
Reaction Buffer Preparation: Prepare a Tris-HCl buffer containing DTNB.
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the reaction buffer to each well.
-
Sample Addition: Add the sample (e.g., mitochondrial suspension) to the wells. Include a blank control without the sample.
-
Reaction Initiation: Start the reaction by adding L-Carnitine and Oleoyl-CoA to each well.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm in a microplate reader. The reaction between the released CoA-SH and DTNB produces a yellow product that absorbs at this wavelength.
-
Data Analysis: Calculate the rate of change in absorbance and use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to determine the rate of CoA-SH formation. Express enzyme activity as nmol/min/mg of protein.
Signaling Pathways and Workflows
Glycerolipid and Sphingolipid Synthesis
Oleoyl-CoA is a key intermediate in the synthesis of various lipids, including glycerolipids (like triglycerides and phospholipids) and sphingolipids. These pathways are fundamental for building cellular membranes, energy storage, and signaling.
Caption: Role of Oleoyl-CoA in lipid synthesis pathways.
Fatty Acid Beta-Oxidation Workflow
Oleoyl-CoA is broken down through beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. This process is crucial for energy production from fatty acids.
Caption: Mitochondrial beta-oxidation of Oleoyl-CoA.
References
- 1. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Glycerolipid Synthesis: Biochemistry and Regulation | Annual Reviews [annualreviews.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Sphingolipid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Oleoyl-CoA in Cellular Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the enzymatic degradation of Oleoyl-CoA during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Oleoyl-CoA in cell lysates?
A1: The primary enzymes that degrade Oleoyl-CoA in cell lysates are:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, including Oleoyl-CoA, to release a free fatty acid and Coenzyme A (CoA).[1] This activity can rapidly deplete your Oleoyl-CoA pool.
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes are involved in the first step of β-oxidation.[2] Long-chain acyl-CoA dehydrogenases (LCAD) can act on Oleoyl-CoA, initiating its breakdown for energy production.
-
Acyl-CoA Synthetases (ACSs): While these enzymes synthesize acyl-CoAs from fatty acids and CoA, their reverse reaction can contribute to the degradation of Oleoyl-CoA under certain conditions, although this is less common.
Q2: What are the initial critical steps to prevent Oleoyl-CoA degradation upon cell lysis?
A2: The most critical initial steps are rapid enzyme inactivation and maintaining low temperatures. Immediately after harvesting, cells should be washed with ice-cold PBS and then lysed using a method that quickly denatures or inhibits enzymatic activity. Flash-freezing cell pellets in liquid nitrogen and storing them at -80°C until extraction is a common and effective practice.[3][4]
Q3: What type of lysis buffer is recommended for preserving Oleoyl-CoA?
A3: The choice of lysis buffer is critical. An acidic buffer, such as 100 mM KH2PO4 at pH 4.9, is often recommended because it helps to inhibit the activity of many enzymes that are optimally active at neutral pH.[5][6] The buffer should be kept ice-cold throughout the procedure.
Q4: Are there chemical inhibitors that I can add to my lysis buffer?
A4: Yes, incorporating specific enzyme inhibitors into your lysis buffer is a highly effective strategy. Please refer to the Troubleshooting Guide below for a detailed list of inhibitors and their recommended concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Oleoyl-CoA in cell lysates and provides solutions to mitigate these problems.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable Oleoyl-CoA levels | Enzymatic degradation during sample preparation. | 1. Rapid Inactivation: Immediately process cells after harvesting. Use an acidic lysis buffer (e.g., 100 mM KH2PO4, pH 4.9) and keep samples on ice at all times.[5][6] 2. Inhibitor Cocktails: Add a cocktail of inhibitors to your lysis buffer. See the table of inhibitors below. 3. Solvent Extraction: Use a cold organic solvent extraction method (e.g., chloroform (B151607):methanol) to simultaneously lyse cells and precipitate proteins, thereby inactivating enzymes.[7] |
| High variability between replicate samples | Inconsistent sample handling and processing times. | 1. Standardize Protocol: Ensure that all samples are processed identically and for the same duration. 2. Minimize Freeze-Thaw Cycles: Aliquot lysates to avoid repeated freezing and thawing, which can release degradative enzymes.[3][4] |
| Poor recovery of long-chain acyl-CoAs | Inefficient extraction or sample loss during processing. | 1. Optimize Extraction: For long-chain acyl-CoAs like Oleoyl-CoA, a liquid-liquid extraction using a chloroform:methanol (B129727) mixture is often effective.[7] 2. Solid-Phase Extraction (SPE): Consider using a weak anion exchange SPE column to purify and concentrate your acyl-CoA sample after the initial extraction.[5] |
Chemical Inhibitors for Stabilizing Oleoyl-CoA
The following table summarizes inhibitors that can be used to target the major enzymes responsible for Oleoyl-CoA degradation. It is often beneficial to use a combination of these inhibitors.
| Target Enzyme Class | Inhibitor | Mechanism of Action | Working Concentration | Reference |
| Acyl-CoA Thioesterases | Palmostatin B | Irreversible inhibitor of some thioesterases. | 10-50 µM | [8] |
| Acyl-CoA Dehydrogenases | 2-Mercaptoacetate | Metabolized to 2-mercaptoacetyl-CoA, which competitively inhibits ACADs. | Varies by cell type, requires ATP for activation. | [9] |
| Acyl-CoA Dehydrogenases | (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) | Suicide inhibitor of several ACADs. | Effective at low concentrations, but highly toxic. | [10] |
| Serine Hydrolases (includes some thioesterases) | Hexadecylfluorophosphonate (HDFP) | Covalent inhibitor of serine hydrolases. | 30 µM | [11] |
Experimental Protocols
Protocol 1: Acidic Lysis and Liquid-Liquid Extraction
This protocol is designed for the extraction of Oleoyl-CoA from cultured mammalian cells.
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the cell pellet.
-
For adherent cells, use a cell scraper to collect the cells in the buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Add 0.5 mL of chloroform and 0.5 mL of methanol to the lysate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
The long-chain acyl-CoAs will be in the upper aqueous phase.
-
Carefully transfer the upper aqueous phase to a new pre-chilled tube.
-
-
Sample Preparation for Analysis:
-
Dry the collected aqueous phase under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your downstream analysis (e.g., LC-MS).
-
Protocol 2: Organic Solvent Lysis and Extraction
This protocol uses an organic solvent mixture to lyse the cells and extract the lipids in a single step.
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Sample Collection:
-
Collect the lower organic phase which contains the long-chain acyl-CoAs.
-
-
Sample Preparation for Analysis:
-
Dry the organic phase under nitrogen and reconstitute as needed.
-
Visualizations
Caption: Enzymatic degradation pathways of Oleoyl-CoA.
Caption: Experimental workflow for Oleoyl-CoA analysis.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for matrix effects in Oleoyl-CoA mass spec analysis
Welcome to the technical support center for Oleoyl-CoA mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Oleoyl-CoA mass spec analysis?
A: Matrix effects in mass spectrometry refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Oleoyl-CoA, this typically results in ion suppression, where the signal for Oleoyl-CoA is reduced, leading to inaccurate and imprecise quantification.[2] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of the assay.
Q2: Why is Oleoyl-CoA analysis particularly susceptible to matrix effects?
A: Oleoyl-CoA is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic properties.[3] This characteristic makes its separation from other chemically similar lipids in a complex biological sample challenging. The primary culprits for matrix effects in lipid analysis are often phospholipids (B1166683), which are highly abundant in biological samples like plasma and tissue extracts.[4][5] These phospholipids can co-elute with Oleoyl-CoA and compete for ionization in the mass spectrometer's source, leading to signal suppression.[4]
Q3: What are the common signs of matrix effects in my data?
A: The common indicators of matrix effects include:
-
Poor reproducibility between replicate injections.
-
Inaccurate quantification, often an underestimation of the true analyte concentration.[6]
-
A loss of signal intensity for the analyte of interest.
-
Non-linear calibration curves.
-
Variable analyte recovery between different sample lots.
Troubleshooting Guide
This guide provides a systematic approach to identifying and correcting for matrix effects in your Oleoyl-CoA analysis.
Step 1: Assess the Presence and Severity of Matrix Effects
The first step is to determine if matrix effects are influencing your results. The post-extraction addition method is a common and effective way to quantify this.
Experimental Protocol: Post-Extraction Addition
-
Sample Preparation: Prepare two sets of samples:
-
Set A (Matrix-Spiked): Extract a blank matrix sample (e.g., plasma, tissue homogenate) that does not contain the analyte. After the final extraction step, spike the extract with a known concentration of Oleoyl-CoA standard.
-
Set B (Solvent-Spiked): Prepare a neat solution of the Oleoyl-CoA standard in the final reconstitution solvent at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | Acceptable/Minor | Proceed with the current method, but consider using an internal standard. |
| 50% - 84% | Moderate Suppression | Implement a correction strategy (See Step 2). |
| < 50% | Severe Suppression | Re-evaluate and optimize sample preparation and chromatography (See Step 2). |
| > 115% | Ion Enhancement | Implement a correction strategy (See Step 2). |
Step 2: Implement a Correction Strategy
Based on the severity of the matrix effect, choose one or more of the following strategies.
Strategy 1: Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for correcting matrix effects. A SIL-IS is a version of the analyte (Oleoyl-CoA) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H).
-
Principle: The SIL-IS is chemically identical to the analyte and will co-elute and experience the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized.
-
Protocol:
-
Synthesize or purchase a suitable Oleoyl-CoA SIL-IS (e.g., Oleoyl-[¹³C₁₈]-CoA).
-
Add a known concentration of the SIL-IS to all samples, standards, and quality controls before any sample preparation steps.
-
Develop an MRM (Multiple Reaction Monitoring) method to detect both the native Oleoyl-CoA and the SIL-IS.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Strategy 2: Matrix-Matched Calibration
-
Principle: This method involves preparing calibration standards in the same biological matrix as the samples. This ensures that the standards and the samples experience similar matrix effects.
-
Protocol:
-
Obtain a blank batch of the biological matrix (e.g., plasma from an untreated animal).
-
Perform the full extraction procedure on this blank matrix.
-
Spike the extracted blank matrix with known concentrations of Oleoyl-CoA to create your calibration curve.
-
Analyze your unknown samples alongside these matrix-matched calibrators.
-
Strategy 3: Standard Addition
-
Principle: This technique is useful when a blank matrix is unavailable. It involves adding known amounts of the analyte to aliquots of the actual sample.
-
Protocol:
-
Divide a sample into several aliquots.
-
Keep one aliquot as is, and spike the remaining aliquots with increasing, known concentrations of Oleoyl-CoA standard.
-
Process and analyze all aliquots.
-
Plot the measured peak area against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line represents the endogenous concentration of Oleoyl-CoA in the original sample.
-
Step 3: Optimize Sample Preparation and Chromatography
If matrix effects are severe, upstream modifications to the analytical method are necessary.
Sample Preparation
The goal is to remove interfering substances, particularly phospholipids, before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] A reverse-phase (C18) or mixed-mode cation exchange SPE cartridge can be used to retain Oleoyl-CoA while washing away more polar interferences.
-
Liquid-Liquid Extraction (LLE): An LLE protocol can be developed to partition Oleoyl-CoA into an organic solvent, leaving behind many matrix components in the aqueous phase.
-
Protein Precipitation (PPT): While a simple method to remove proteins, PPT alone is often insufficient to eliminate phospholipid-based matrix effects.
Chromatography
-
Improve Separation: Modify the LC gradient to better resolve Oleoyl-CoA from the region where phospholipids typically elute.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter the elution profile of both the analyte and interfering components.
Decision Workflow for Correcting Matrix Effects
The following diagram illustrates a logical workflow for selecting the appropriate strategy to correct for matrix effects.
Caption: Workflow for troubleshooting matrix effects in Oleoyl-CoA analysis.
This guide provides a comprehensive framework for addressing matrix effects. The optimal strategy will depend on the specific matrix, the required assay sensitivity, and the available resources.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
Technical Support Center: Optimizing Electrospray Ionization for Oleoyl-CoA Detection
Welcome to the technical support center for the analysis of Oleoyl-CoA using electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve high-quality, reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the detection of Oleoyl-CoA by LC-MS/MS.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my Oleoyl-CoA analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: Low signal intensity and high background are common challenges in the LC-MS/MS analysis of long-chain acyl-CoAs. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of Oleoyl-CoA.[1][2]
-
Oleoyl-CoA Instability: Acyl-CoAs are susceptible to degradation, particularly at non-optimal pH and temperature.[2][3]
-
Solution: Process samples quickly on ice and store them at -80°C.[2][3] Reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate, immediately before analysis.[2]
-
-
Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically impact signal intensity.
-
Solution: For quantitative analysis, positive electrospray ionization (ESI) mode is generally recommended for long-chain acyl-CoAs as it provides specific and abundant product ions ideal for Multiple Reaction Monitoring (MRM) assays.[4] While negative ESI can yield a more intense precursor ion signal, the fragmentation in positive mode is more structurally informative for quantification.[4][5] Optimize source parameters such as capillary voltage, source temperature, and gas flows by infusing a standard solution of Oleoyl-CoA.[1]
-
-
Poor Chromatographic Separation: Co-elution of Oleoyl-CoA with matrix components can lead to ion suppression.[2]
Issue 2: Inconsistent or Irreproducible Results
Question: My results for Oleoyl-CoA quantification are not reproducible between injections or batches. What could be causing this variability?
Answer: Irreproducible results can stem from sample degradation, inconsistent sample preparation, or instability in the LC-MS system.
Possible Causes and Solutions:
-
Analyte Degradation: Oleoyl-CoA is prone to hydrolysis.
-
Solution: Minimize the time samples spend in the autosampler. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Prepare fresh standards and quality controls for each batch.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Use a stable isotope-labeled internal standard, such as [¹³C₁₈]-Oleoyl-CoA, to account for variations in sample preparation and matrix effects.[6]
-
-
LC System Variability: Fluctuations in pump pressure or column temperature can affect retention times and peak shapes.
-
Solution: Ensure the LC system is properly equilibrated before starting a run. Monitor pressure throughout the run to check for any anomalies. Use a column oven to maintain a consistent temperature.
-
Issue 3: Adduct Formation and In-Source Fragmentation
Question: I am observing multiple peaks or unexpected m/z values for my Oleoyl-CoA standard. What could be the cause?
Answer: The presence of multiple peaks or unexpected ions can be due to the formation of adducts or in-source fragmentation.
Possible Causes and Solutions:
-
Adduct Formation: In positive ESI mode, it is common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in addition to the protonated molecule ([M+H]⁺).[5][7][8] Acetonitrile in the mobile phase can sometimes lead to the formation of an ethylamine (B1201723) adduct ([M+C₂H₈N]⁺).[9]
-
Solution: While adduct formation can be difficult to eliminate completely, using high-purity solvents and plastic vials instead of glass can help minimize sodium and potassium adducts.[7][8] If adducts are consistently formed, you may consider monitoring the most abundant adduct for quantification, provided it is reproducible.
-
-
In-Source Fragmentation: High voltages in the ESI source can cause the analyte to fragment before it reaches the mass analyzer.[10] For acyl-CoAs, a common in-source fragment is the neutral loss of the CoA moiety.
-
Solution: Optimize the cone voltage (or equivalent parameter on your instrument) to minimize in-source fragmentation while maintaining good signal intensity.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for Oleoyl-CoA detection?
A1: Positive electrospray ionization (ESI) is generally recommended for the quantitative analysis of long-chain acyl-CoAs like Oleoyl-CoA.[4] This mode provides specific and abundant product ions that are ideal for Multiple Reaction Monitoring (MRM) assays, leading to higher sensitivity and specificity.[4][6] While negative ESI can produce a more intense precursor ion signal, the fragmentation in positive mode is more structurally informative for quantification.[5]
Q2: What are the typical precursor and product ions for Oleoyl-CoA in positive ESI-MS/MS?
A2: In positive ion mode, the precursor ion for Oleoyl-CoA is the protonated molecule, [M+H]⁺. The most characteristic fragmentation for long-chain acyl-CoAs is a neutral loss of 507.0 Da from the precursor ion.[5][11][12] This product ion retains the acyl chain.
Q3: Should I use an internal standard for Oleoyl-CoA quantification?
A3: Yes, using a stable isotope-labeled internal standard, such as [¹³C]-labeled Oleoyl-CoA, is highly recommended.[6] An internal standard helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q4: What type of LC column is suitable for Oleoyl-CoA analysis?
A4: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of long-chain acyl-CoAs.[2][6] These columns provide good retention and separation of these relatively nonpolar molecules.
Q5: How can I improve the stability of Oleoyl-CoA in my samples?
A5: Oleoyl-CoA is susceptible to enzymatic and chemical degradation. To improve stability, handle samples on ice, use solvents with a slightly acidic to neutral pH, and store samples at -80°C for long-term storage.[2][3] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Mass Spectrometer Settings for Long-Chain Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| C14:0-CoA | 978.6 | 471.3 | Positive ESI | [6] |
| C16:0-CoA | 1006.4 | 499.4 | Positive ESI | [5] |
| C18:1-CoA (Oleoyl-CoA) | 1032.4 | - | Positive ESI | [5] |
| C18:0-CoA | 1034.4 | - | Positive ESI | [5] |
| C20:4-CoA | 1054.4 | - | Positive ESI | [5] |
Note: The product ion for C18:1-CoA and other long-chain acyl-CoAs in positive mode typically results from a neutral loss of 507.0 Da.[5][11]
Table 2: Recommended LC Gradient for Acyl-CoA Separation
| Time (min) | % Solvent B (15 mM NH₄OH in Acetonitrile) |
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 25 |
| 4.0 | 65 |
| 4.5 | 20 |
This gradient is based on a method using a C8 UPLC column with a flow rate of 0.4 mL/min.[6] Solvent A is 15 mM NH₄OH in water.[6]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for the extraction of acyl-CoAs from plasma or cell lysates.
Materials:
-
Plasma sample or cell lysate
-
Methanol (LC-MS grade), chilled to -20°C
-
Internal standard solution (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or cell lysate into a microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 300 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new tube for analysis.[1]
Protocol 2: LC-MS/MS Analysis of Oleoyl-CoA
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Oleoyl-CoA.
Liquid Chromatography:
-
Column: Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[6]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[6]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: See Table 2.
-
Column Temperature: 35°C.[4]
Mass Spectrometry:
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transition: Monitor the transition from the protonated precursor ion of Oleoyl-CoA to the product ion resulting from the neutral loss of 507 Da.[4]
-
Instrument Parameters: Optimize desolvation gas flow, source temperature, capillary voltage, and collision energy according to the instrument manufacturer's recommendations by infusing a standard solution.[1][13]
Visualizations
Caption: Troubleshooting workflow for low Oleoyl-CoA signal intensity.
Caption: Experimental workflow for LC-ESI-MS/MS detection of Oleoyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Quantifying Very-Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of VLCFA-CoA quantification.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying VLCFA-CoAs so challenging?
A1: The quantification of VLCFA-CoAs is inherently difficult due to a combination of factors. These molecules are typically present in very low abundance in biological samples.[1] Furthermore, their analysis is complicated by their inherent instability in aqueous solutions and the difficulty in finding appropriate blank matrices for creating standards.[2] Successful quantification requires highly sensitive analytical instruments, such as tandem mass spectrometry (LC-MS/MS), and robust protocols for their extraction and analysis.[1][3]
Q2: What is the metabolic significance of measuring VLCFA-CoAs?
A2: VLCFA-CoAs are critical intermediates in various cellular processes, including lipid biosynthesis, energy metabolism, and the regulation of gene expression.[2][3] Dysregulation of VLCFA metabolism, often leading to their accumulation, is a key biomarker for several inherited peroxisomal disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][4][5] Accurate measurement of these molecules is crucial for diagnosing these conditions and for understanding the underlying pathology of diseases involving lipid metabolism.[5][6]
Q3: What are the most common analytical methods for VLCFA-CoA quantification?
A3: The most prevalent and robust methods for quantifying VLCFA-CoAs are based on mass spectrometry coupled with a separation technique.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard, offering high sensitivity and specificity for detecting and quantifying low-abundance species from complex biological extracts.[1][3] It can distinguish between different acyl-CoA species based on their mass-to-charge ratio and fragmentation patterns.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also highly effective, GC-MS typically requires the hydrolysis of the acyl-CoA to release the fatty acid, followed by derivatization to make it volatile for gas-phase analysis.[7][8][9] This method is well-established for analyzing total VLCFA content.[9]
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standards are stable isotope-labeled compounds, such as deuterated VLCFAs, because they share very similar chemical and physical properties with the endogenous analytes.[7][8] This ensures they behave similarly during sample extraction, derivatization, and ionization, correcting for matrix effects and sample loss. Alternatively, odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA, C25:0-CoA) are frequently used as they are not typically found in mammalian cells and have comparable recovery and ionization characteristics to their even-chained counterparts.[3]
Troubleshooting Guide
Problem 1: Low or No Signal Intensity for VLCFA-CoAs in LC-MS/MS
| Potential Cause | Recommended Solution |
| Inefficient Extraction | VLCFA-CoAs are polar and can be lost during standard lipid extractions. Use a specialized extraction protocol. A common method involves cell lysis followed by a two-phase extraction using a combination of solvents like chloroform, methanol (B129727), and a buffered aqueous solution to ensure VLCFA-CoAs partition into the aqueous phase.[10] |
| Sample Degradation | Acyl-CoAs are unstable.[2] Always work with samples on ice, use pre-chilled solvents, and process them as quickly as possible. Store extracts at -80°C and avoid repeated freeze-thaw cycles. |
| Poor Ionization | VLCFA-CoAs can exhibit poor ionization efficiency in electrospray ionization (ESI). Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[3] Analysis in positive ion mode is common.[3][11] Derivatization can also be employed to improve ionization.[4][7] |
| Suboptimal Chromatography | Ensure your LC method is suitable for separating highly polar acyl-CoAs. A C18 reversed-phase column is often used.[3][7][11] Using ion-pairing reagents was a common practice, but modern methods often use high pH chromatography with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient to achieve good separation without these reagents, which can contaminate the MS system.[11][12] |
Problem 2: Poor Peak Shape and High Variability Between Injections
| Potential Cause | Recommended Solution |
| Column Contamination | Repeated injection of biological extracts can lead to a buildup of material on the analytical column, causing peak shape distortion.[12] Implement a column wash step in your LC gradient using a strong solvent to clean the column between runs.[12] |
| Analyte Adsorption | VLCFA-CoAs can adsorb to plasticware and glassware. Use polypropylene (B1209903) tubes where possible and pre-rinse all surfaces with a solvent. |
| Inconsistent Reconstitution | The dried extract must be fully redissolved before injection. Vortex and sonicate the sample in the reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate) to ensure complete dissolution.[10] |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to variability. Ensure adequate chromatographic separation. The use of a reliable internal standard is critical to correct for these effects.[12] |
Quantitative Data Summary
The abundance of VLCFA-CoAs can vary significantly between different cell types. The following table summarizes representative quantitative data from published literature.
Table 1: Abundance of Acyl-CoA Species in Various Mammalian Cell Lines
| Acyl-CoA Species | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | ~2.5 | ~1.5 |
| C16:0-CoA | ~10.0 | ~5.0 |
| C18:0-CoA | ~7.5 | ~2.0 |
| C18:1-CoA | ~15.0 | ~3.0 |
| C24:0-CoA | ~10.0 | <1.0 |
| C26:0-CoA | ~8.0 | <0.5 |
| C26:1-CoA | ~15.0 | <0.5 |
Note: Data is synthesized from literature and values are approximate for comparative purposes. Experimental conditions and normalization methods can vary between studies.[3][10]
Experimental Protocols
Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for extracting polar acyl-CoAs from mammalian cell pellets.[10]
-
Cell Harvesting: Wash cultured cells (approx. 1-10 million) twice with ice-cold phosphate-buffered saline (PBS). For adherent cells, scrape them into the final PBS wash. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis and Extraction: Add 1 mL of an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing a known amount of your internal standard (e.g., C17:0-CoA) to the cell pellet.[10] Vortex vigorously.
-
Protein Precipitation: Add 1 mL of a cold acetonitrile:isopropanol (3:1 v/v) solution to the lysate. Vortex vigorously for 2 minutes and sonicate for 3 minutes to precipitate proteins and release acyl-CoAs.[10]
-
Phase Separation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C. The acyl-CoAs will be in the supernatant.
-
Sample Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[10] Vortex and centrifuge to pellet any remaining debris before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Instrumental Analysis
This is a generalized method; parameters must be optimized for your specific instrument and analytes.
-
Liquid Chromatography (LC):
-
System: UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[7][11]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% formic acid or acetonitrile alone.[7][11]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: Develop a gradient that effectively separates the VLCFA-CoAs of interest.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (Q1) to product ion (Q3) transitions for each VLCFA-CoA and internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive mode, which can be used for profiling.[11]
-
Optimization: Optimize source-dependent parameters (e.g., voltages, temperatures) and collision energy for each specific MRM transition to maximize signal intensity.[3]
-
Visualizations
Caption: Workflow for VLCFA-CoA quantification.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oleoyl-CoA Recovery
Welcome to the technical support center dedicated to enhancing the recovery and quantification of Oleoyl-CoA from biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors leading to the degradation of Oleoyl-CoA samples?
A1: Oleoyl-CoA, like other long-chain acyl-CoAs, is an inherently unstable molecule susceptible to both chemical and enzymatic degradation.[1] The primary factors contributing to its degradation are:
-
Temperature and pH: The thioester bond in Oleoyl-CoA is prone to hydrolysis, a process that is accelerated by high temperatures and non-optimal pH conditions.[1]
-
Enzymatic Activity: Endogenous acyl-CoA thioesterases present in biological samples can rapidly hydrolyze long-chain acyl-CoAs into free fatty acids and Coenzyme A, significantly altering the in vivo metabolic profile.[1][2]
Q2: Why is the immediate flash-freezing of biological samples essential for accurate Oleoyl-CoA analysis?
A2: Flash-freezing, typically using liquid nitrogen, is a critical step to halt all enzymatic activity within the tissue or cell sample instantly.[1] This rapid quenching is vital because endogenous enzymes, such as acyl-CoA thioesterases, can quickly degrade Oleoyl-CoA, leading to an underestimation of its true physiological concentration.[1][2] Storing flash-frozen samples at -80°C ensures these enzymes remain inactive until the sample is homogenized in an appropriate extraction buffer.[1]
Q3: What are the main challenges associated with the LC-MS/MS analysis of Oleoyl-CoA?
A3: The analysis of long-chain acyl-CoAs like Oleoyl-CoA by LC-MS/MS presents several analytical hurdles:
-
Poor Chromatographic Peak Shape: Researchers often observe significant peak tailing and signal deterioration, particularly for hydrophobic species like Oleoyl-CoA.[1][3]
-
Co-elution: The diverse polarity within the acyl-CoA class can make chromatographic separation challenging, sometimes resulting in co-elution with other molecules near the void volume.[1]
-
Matrix Effects: The complex nature of biological samples can lead to ion suppression in the mass spectrometer, reducing sensitivity and compromising the accuracy of quantification.[1]
-
Instability in Solution: Oleoyl-CoA is highly unstable in aqueous solutions and can hydrolyze during sample preparation and analysis.[1][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Recovery of Oleoyl-CoA
Q4: I am observing very low or no recovery of my Oleoyl-CoA analytes. What are the likely causes and how can I troubleshoot this?
A4: Low recovery is a frequent challenge that can often be attributed to sample handling, extraction inefficiency, or analyte instability in the final extract.[1]
| Potential Cause | Troubleshooting & Optimization |
| Improper Sample Quenching | Ensure biological samples are flash-frozen in liquid nitrogen immediately upon collection to halt enzymatic degradation.[1] |
| Inefficient Extraction | Optimize the extraction solvent system. A mixture of acetonitrile (B52724) and isopropanol (B130326) is effective for long-chain acyl-CoAs.[5] Consider a two-step extraction to improve yield.[6] |
| Analyte Instability | Minimize the time samples spend in aqueous solutions.[1][4] Store extracts as dry pellets at -80°C and reconstitute just before analysis.[7] Using a buffered reconstitution solvent can enhance stability.[7] |
| Suboptimal SPE Protocol | Ensure the solid-phase extraction (SPE) column is properly conditioned and that the pH of the loading solution is appropriate for analyte binding. Use a well-established SPE protocol with a suitable sorbent like 2-(2-pyridyl)ethyl.[5][8] |
Issue 2: Poor Chromatographic Peak Shape
Q5: My Oleoyl-CoA peaks are broad and exhibit significant tailing. How can I improve the peak shape?
A5: Poor peak shape for long-chain acyl-CoAs is often related to interactions with the analytical column or issues with the mobile phase.[1][3]
| Potential Cause | Troubleshooting & Optimization |
| Secondary Interactions | Free silanol (B1196071) groups on silica-based columns can interact with the polar head of the acyl-CoA molecule, causing tailing.[3] Use an end-capped column or a column with a different stationary phase. |
| Column Contamination | Repeated injections of biological extracts can lead to the buildup of matrix components on the column.[1] Implement a robust column washing procedure between analytical runs. |
| Inappropriate Mobile Phase | Adjusting the pH of the mobile phase or incorporating ion-pairing agents can improve peak shape and resolution.[7] |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak broadening and tailing.[3] Dilute the sample if the analyte concentration is sufficiently high.[1] |
Quantitative Data Summary
The recovery of Oleoyl-CoA can vary depending on the extraction method and the biological matrix. The following table summarizes representative recovery data for long-chain acyl-CoAs from published protocols.
| Acyl-CoA Species | Chain Length | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 85-90% | [8] |
| Palmitoyl-CoA | C16:0 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 83-90% | [5] |
| Palmitoyl-CoA | C16:0 | - | Oligonucleotide | 70-80% | [8] |
| Arachidonyl-CoA | C20:4 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 83-88% | [8] |
Experimental Protocols
Protocol 1: Oleoyl-CoA Extraction from Tissue Samples
This protocol outlines a widely used method for the extraction of long-chain acyl-CoAs from tissue samples, followed by solid-phase extraction (SPE) for purification.[5][8]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6][8]
-
Extraction Solvent: Acetonitrile (ACN):2-Propanol (Isopropanol) (3:1, v/v)[5]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[6]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[5][8]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[8]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[8]
Procedure:
-
Homogenization:
-
Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[6][8]
-
Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.[6]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1.5 mL of the ACN:2-Propanol extraction solvent and homogenize again.[5]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes.[6]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Re-extract the pellet with the same volume of ACN:2-Propanol, centrifuge, and combine the supernatants.[6]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the Wash Solution.[5]
-
Sample Loading: Load the combined supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs with 1.5-2 mL of the Elution Solution.[5][8]
-
-
Sample Concentration and Reconstitution:
Visualizations
The following diagrams illustrate the experimental workflow for Oleoyl-CoA extraction and a simplified overview of the fatty acid beta-oxidation pathway where Oleoyl-CoA is a key substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
pH considerations for mobile phase in acyl-CoA chromatography
Welcome to the technical support center for acyl-CoA chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of acyl-CoAs, with a specific focus on the critical role of mobile phase pH.
Troubleshooting Guide
This guide addresses common issues encountered during acyl-CoA analysis, providing specific causes and solutions related to mobile phase pH and composition.
Issue 1: Poor Peak Shape (Tailing Peaks)
Q: My acyl-CoA peaks are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common problem when analyzing acyl-CoAs and is often related to secondary interactions between the analyte and the stationary phase.[1][2]
Possible Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Acyl-CoAs can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1][3] A pH range of 2.5 to 3.5 is often effective for this purpose.[3] It is essential to use a buffer to maintain a stable pH throughout the analysis.[3]
-
Solution 2: Use an End-Capped Column. Modern HPLC columns are frequently "end-capped," a process that chemically deactivates the majority of residual silanol groups, reducing their potential for secondary interactions.[1][3]
-
-
Column Contamination: The accumulation of sample matrix components on the column can create active sites that result in peak tailing.[3]
-
Mass Overload: Injecting a sample that is too concentrated can saturate the column, leading to broadened and tailing peaks.[1][2]
Issue 2: Poor Peak Shape (Fronting or Split Peaks)
Q: I am observing peak fronting or split peaks for my acyl-CoA analytes. What could be the cause?
A: Peak fronting and splitting can arise from issues with sample solubility, solvent mismatch, or problems with the column hardware.
Possible Causes and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including fronting.[2]
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase composition.[2]
-
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, causing an uneven distribution of the sample onto the column packing and resulting in split peaks.[3]
-
Solution: Backflush or Replace Frit. Attempt to dislodge the blockage by back-flushing the column. If this is not effective, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure.[3]
-
-
Column Overload: Injecting an excessive amount of sample can lead to column saturation and result in peak fronting.[2]
-
Solution: Reduce Sample Concentration. It is advisable to reduce the sample concentration or the injection volume.[1]
-
Issue 3: Inconsistent Retention Times
Q: My retention times are shifting between injections. What should I investigate?
A: Shifting retention times can be caused by several factors, including an unequilibrated column, temperature fluctuations, and an unstable mobile phase pH.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection is made.
-
Solution: Ensure Sufficient Equilibration Time. Always allow adequate time for the column to equilibrate with the initial mobile phase conditions before starting a new run.
-
-
Mobile Phase pH Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to shifts in the retention of ionizable compounds like acyl-CoAs.[4]
-
Solution: Use a Buffer. It is critical to use a buffer to maintain a stable pH.[3] Common buffers include phosphate (B84403) and ammonium (B1175870) acetate (B1210297).[1][5][6] Buffers are most effective within ±1 pH unit of their pKa.[4]
-
-
Fluctuations in Column Temperature: Changes in the ambient or column oven temperature can cause retention time shifts.[1]
-
Solution: Use a Column Oven. Employ a column oven to maintain a constant and consistent temperature during the analysis.
-
Issue 4: Poor Resolution and Co-elution
Q: How can I improve the resolution between closely eluting Acyl-CoA species?
A: Achieving good resolution is essential for accurate quantification.[1] Mobile phase pH plays a significant role in altering selectivity.[7]
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: The ionization state of acyl-CoAs can be manipulated by adjusting the mobile phase pH, which in turn affects their retention and selectivity.[1][7]
-
Inadequate Mobile Phase Gradient: A gradient that is too steep may not provide enough time to separate closely eluting compounds.
-
Unsuitable Organic Modifier: The choice of organic solvent can alter the selectivity of the separation.[1]
-
Solution: Test Different Organic Modifiers. Switching between different organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can change the separation selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so important for acyl-CoA chromatography?
A1: Mobile phase pH is a critical parameter because acyl-CoAs are ionizable compounds.[7] The pH influences their charge state, which in turn affects their retention time, peak shape, and selectivity in reversed-phase chromatography.[7][8] Additionally, controlling the pH is crucial for suppressing the ionization of residual silanol groups on silica-based columns, which minimizes undesirable secondary interactions that cause peak tailing.[2][3]
Q2: What is the optimal pH range for acyl-CoA analysis?
A2: There is no single optimal pH for all acyl-CoA analyses, as it depends on the specific acyl-CoAs of interest and the column chemistry. However, several pH ranges are commonly used:
-
Acidic pH (2.5 - 4.9): This range is often used to suppress the ionization of silanol groups on the stationary phase, leading to improved peak shape.[1][3] For example, a mobile phase containing 75 mM KH2PO4 at pH 4.9 has been successfully used.[1]
-
Near-Neutral pH (6.8 - 7.0): This range can be suitable, particularly for LC-MS applications. A mobile phase of 10 mM ammonium acetate at pH 6.8 has been reported.[5] It is important to note that acyl-CoAs can be unstable in aqueous solutions, and a buffered reconstitution solvent (e.g., 50 mM ammonium acetate at pH 6.8) can improve stability.[5][6]
Q3: How does pH affect the stability of acyl-CoAs?
A3: Acyl-CoAs are susceptible to hydrolysis and are generally unstable in aqueous solutions, especially under alkaline and strongly acidic conditions.[5] Their stability was tested in various solutions, and it was found that methanol provided the best stability.[5] Instability in aqueous solutions was observed to increase with the length of the fatty acid chain.[5] Therefore, it is recommended to prepare samples quickly, keep them cold, and reconstitute dry extracts just before analysis.[6]
Q4: Should I use a buffer in my mobile phase?
A4: Yes, using a buffer is crucial to maintain a constant and reproducible pH, which is essential for stable retention times and robust separations of ionizable compounds like acyl-CoAs.[3][4] Commonly used buffers in acyl-CoA chromatography include potassium phosphate (KH2PO4) and ammonium acetate.[1][5] A buffer concentration of 20–30 mM is common for many LC methods.[4]
Q5: Can I use ion-pairing agents for acyl-CoA analysis, and how does pH affect them?
A5: Yes, ion-pair chromatography is a technique used to increase the retention of ionic and polar analytes on reversed-phase columns.[9] For acidic analytes like acyl-CoAs, an ion-pairing reagent that is a weak base is added to the mobile phase. The pH of the mobile phase is extremely important and must be controlled to ensure that both the analyte and the ion-pairing agent are in their ionized forms to facilitate the interaction.[10] For acidic analytes, the pH should be at least two units above their pKa to ensure they remain negatively charged.[9]
Quantitative Data Summary
The following table summarizes the impact of mobile phase pH on various aspects of acyl-CoA chromatography based on common observations and recommended practices.
| Parameter | pH Range | Effect on Acyl-CoA Analysis | Rationale | Citations |
| Peak Shape | Acidic (e.g., 2.5 - 3.5) | Improved peak symmetry, reduced tailing. | Suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing secondary interactions. | [1][2][3] |
| Analyte Stability | Neutral to slightly acidic (e.g., pH 6.8) | Improved stability in reconstitution solvent. | Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic aqueous solutions. | [5][6] |
| Retention | Varies (analyte pKa dependent) | Retention time can be significantly altered. | Changing the pH alters the ionization state of the acyl-CoA molecule, thus changing its overall polarity and interaction with the stationary phase. | [1][4][7] |
| Selectivity | Varies | Can be used to improve the resolution of co-eluting peaks. | Adjusting the pH can differentially affect the retention of various acyl-CoA species, allowing for their separation. | [1][7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Acyl-CoA Separation
This protocol is a general example for the separation of acyl-CoAs using a C18 column with a buffered mobile phase.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 75 mM KH2PO4, with the pH adjusted to 4.9.[1]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[1]
-
Gradient Elution: A gradient is generally preferred due to the wide range of polarities in a typical acyl-CoA sample.[3] A typical gradient might be from 44% to 50% Mobile Phase B over 80 minutes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 10-50 µL.[1]
Protocol 2: Sample Preparation from Tissue
This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples.
-
Homogenization: Homogenize the tissue sample in a suitable buffer, such as 100 mM KH2PO4 buffer (pH 4.9).[1][3]
-
Extraction: Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1][3]
-
Purification (Optional): Use solid-phase extraction (SPE) for further cleanup.
-
Concentration: Evaporate the eluent to dryness, for instance, under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the initial HPLC mobile phase.[1] It is recommended to use a buffered reconstitution solvent (e.g., 50 mM ammonium acetate at pH 6.8) to improve stability.[6]
Visualizations
Caption: Effect of mobile phase pH on peak shape in acyl-CoA chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. agilent.com [agilent.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Minimizing Adduct Formation of Oleoyl-CoA in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during the mass spectrometric analysis of Oleoyl-CoA.
Troubleshooting Guides
This section addresses specific issues related to adduct formation in Oleoyl-CoA analysis, offering causes and solutions in a question-and-answer format.
Issue 1: High Abundance of Sodium Adducts ([M+Na]⁺) Obscuring the Desired Analyte Signal
-
Question: My mass spectra for Oleoyl-CoA are dominated by the sodium adduct ([M+Na]⁺), and I have a weak or non-existent signal for the protonated ([M+H]⁺) or ammonium (B1175870) adduct ([M+NH₄]⁺). What is causing this and how can I fix it?
-
Answer: High sodium adduct formation is a common issue in mass spectrometry, often originating from ubiquitous sodium contamination in laboratory environments.
Possible Causes:
-
Contaminated Glassware: Glassware is a primary source of sodium ions.
-
HPLC System: Components of the HPLC system, such as tubing and solvent reservoirs, can leach sodium ions.
-
Reagents and Solvents: Impurities in solvents, buffers, and even HPLC-grade water can introduce sodium.
-
Sample Matrix: Biological samples can have high endogenous salt concentrations.
Solutions:
-
Optimize Mobile Phase: The most effective way to suppress sodium adducts is by adding a volatile ammonium salt to the mobile phase. Ammonium acetate (B1210297) or ammonium formate (B1220265) are commonly used.[1][2] For positive ion mode analysis of lipids, 10 mM ammonium formate is often recommended.
-
Use High-Purity Solvents: Always use LC-MS grade solvents to minimize contaminants.
-
Proper Labware Handling:
-
Use plastic (e.g., polypropylene) instead of glass for solvent reservoirs and sample vials where possible.
-
Thoroughly clean glassware by washing with a detergent, followed by rinsing with high-purity water and then a solvent like methanol (B129727).[3]
-
-
Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove salts and other matrix components.
-
Issue 2: Poor Signal Intensity and Inconsistent Adduct Ratios
-
Question: I am observing low signal intensity for my Oleoyl-CoA analyte, and the ratio of different adducts (e.g., [M+NH₄]⁺ vs. [M+Na]⁺) is not consistent across injections. What could be the problem?
-
Answer: Poor signal intensity and inconsistent adduct ratios can stem from several factors, including suboptimal mobile phase composition and instrument settings.
Possible Causes:
-
Inappropriate Mobile Phase Additive: The choice and concentration of the mobile phase additive significantly impact ionization efficiency and adduct formation.
-
Suboptimal Ionization Source Parameters: Settings such as capillary voltage, gas flow, and temperature can affect the desolvation process and, consequently, adduct formation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Oleoyl-CoA.
Solutions:
-
Systematic Mobile Phase Optimization: If not already in use, introduce ammonium formate (recommended at 10 mM for positive mode) into your mobile phase.[1] You can perform a concentration optimization study (e.g., 5 mM, 10 mM, 20 mM) to find the optimal concentration for maximizing the [M+NH₄]⁺ signal while minimizing [M+Na]⁺.
-
Tune Mass Spectrometer Parameters: Optimize the ESI source parameters for Oleoyl-CoA. This can be done by infusing a standard solution and adjusting the parameters to maximize the signal of the desired adduct.
-
Improve Chromatographic Separation: Enhance the separation of Oleoyl-CoA from matrix components by adjusting the LC gradient. A well-resolved peak is less susceptible to ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for Oleoyl-CoA in ESI-MS?
A1: In positive ion mode electrospray ionization (ESI), the most common adducts for Oleoyl-CoA are the protonated molecule ([M+H]⁺), the ammonium adduct ([M+NH₄]⁺), the sodium adduct ([M+Na]⁺), and the potassium adduct ([M+K]⁺). The relative abundance of these adducts depends on the sample purity and the composition of the mobile phase.
Q2: Why is it important to control adduct formation?
A2: Uncontrolled adduct formation can lead to several problems:
-
Reduced Sensitivity: The analyte signal is split among multiple adducts, reducing the intensity of any single adduct and potentially compromising the limit of detection.
-
Complicated Spectra: The presence of multiple adducts can make spectra difficult to interpret, especially in complex samples.
-
Inaccurate Quantification: If the ratio of different adducts is not consistent, quantifying the analyte based on a single adduct can lead to inaccurate and irreproducible results. For accurate quantification, it is often best to sum the intensities of the major adducts (e.g., [M+NH₄]⁺ and [M+Na]⁺).
Q3: Which mobile phase additive is better for minimizing sodium adducts of Oleoyl-CoA: ammonium formate or ammonium acetate?
A3: Both ammonium formate and ammonium acetate can effectively suppress sodium adducts by providing a high concentration of ammonium ions to promote the formation of the [M+NH₄]⁺ adduct. For lipid analysis in the positive ion mode, 10 mM ammonium formate is generally recommended as it has been shown to provide high signal intensity for various lipid classes.[1]
Q4: Can the concentration of the mobile phase additive affect my results?
A4: Yes, the concentration of the additive is a critical parameter.
-
Too low: Insufficient concentration may not effectively suppress sodium adducts.
-
Too high: Very high concentrations can lead to the formation of other complex adducts (e.g., with acetonitrile) and may cause ion suppression, reducing the overall signal intensity.[4][5] A concentration of around 10 mM is a good starting point for optimization.
Q5: How can I reduce sodium contamination from my sample preparation workflow?
A5:
-
Use High-Purity Reagents: Use LC-MS grade water, methanol, acetonitrile, and other solvents.
-
Avoid Glassware When Possible: Use polypropylene (B1209903) tubes and plates for sample storage and preparation.
-
Methanol Wash: If glassware must be used, a final rinse with methanol can help remove residual sodium salts.[3]
-
Wear Gloves: Handle samples and labware with powder-free nitrile gloves to prevent sodium contamination from skin.
-
Solid-Phase Extraction (SPE): Utilize SPE with a suitable C18 cartridge for sample cleanup to remove salts and other interferences.
Data Presentation: Impact of Mobile Phase Additives
The following table summarizes the expected impact of different mobile phase additives on the mass spectrometric signal of long-chain acyl-CoAs like Oleoyl-CoA in positive ion mode.
| Mobile Phase Additive | Predominant Adduct(s) | Relative Signal Intensity of Desired Adduct | Sodium Adduct Suppression | Recommended Concentration |
| None (e.g., only water/acetonitrile) | [M+Na]⁺, [M+K]⁺ | Low | Poor | N/A |
| Formic Acid (0.1%) | [M+H]⁺, [M+Na]⁺ | Moderate | Moderate | 0.1% |
| Ammonium Acetate | [M+NH₄]⁺, [M+Na]⁺ | Good | Good | 10 mM |
| Ammonium Formate | [M+NH₄]⁺ | Excellent | Excellent | 10 mM |
This table is a qualitative summary based on general findings in lipidomics. Optimal conditions should be determined empirically for your specific instrument and application.
Experimental Protocols
Protocol 1: Sample Preparation of Biological Tissues for Oleoyl-CoA Analysis with Minimized Adduct Formation
-
Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 3:3:2 v/v/v) using a bead beater or similar homogenizer. Perform all steps on ice.
-
Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE) for Cleanup (Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water containing a low concentration of ammonium acetate, immediately before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Oleoyl-CoA Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 20 2.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transition for Oleoyl-CoA ([M+H]⁺):
-
Precursor Ion (Q1): m/z 1032.6
-
Product Ion (Q3): m/z 507.1 (This corresponds to the neutral loss of the pantetheine (B1680023) phosphate (B84403) group)
-
Collision Energy: Optimize for your instrument (typically 30-40 eV).
-
Note: The MRM transition for the ammonium adduct ([M+NH₄]⁺, Q1: m/z 1049.6) can also be monitored.
Visualizations
Caption: Oleoyl-CoA adduct formation pathways in ESI-MS.
Caption: Workflow for Oleoyl-CoA analysis with adduct minimization.
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oleoyl-CoA Levels in Diverse Human Cell Lines
For Immediate Release
This guide offers a quantitative comparison of Oleoyl-CoA levels in different human cell lines, intended for researchers, scientists, and professionals in drug development. The data presented herein is compiled from peer-reviewed studies and aims to provide a valuable resource for understanding the metabolic landscape of various cell types, particularly in the context of cancer biology.
Quantitative Data Summary
Oleoyl-CoA, an activated form of the monounsaturated fatty acid oleic acid, is a key metabolite in cellular lipid metabolism. Its abundance can vary significantly between different cell types, reflecting their unique metabolic programming. The following table summarizes the basal intracellular concentrations of Oleoyl-CoA in two distinct human cell lines as determined by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
| Cell Line | Cell Type | Oleoyl-CoA Concentration (pmol/mg protein) | Reference |
| HepG2 | Human Hepatic Cancer | 8.8 ± 1.1 | Abrankó et al., 2018 |
| LHCNM2 | Human Skeletal Muscle | 1.8 ± 0.3 | Abrankó et al., 2018 |
Data is presented as mean ± standard deviation.
Observations:
The data reveals a notable difference in Oleoyl-CoA levels between the cancerous liver cell line (HepG2) and the non-cancerous skeletal muscle cell line (LHCNM2). The significantly higher concentration in HepG2 cells may be indicative of the altered lipid metabolism that is a hallmark of many cancers. Cancer cells often exhibit increased fatty acid synthesis and uptake to support rapid proliferation and membrane biogenesis.
While quantitative data for other common cancer cell lines such as the breast cancer lines MCF-7 and MDA-MB-231, and prostate cancer lines like LNCaP and PC-3, are not as readily available in a directly comparable format, existing research points to significant differences in their overall lipid profiles and the expression of enzymes involved in fatty acid metabolism. This suggests that Oleoyl-CoA levels are also likely to vary considerably among these and other cancer cell lines.
Experimental Protocols
The quantification of intracellular Oleoyl-CoA levels is a technically demanding process due to the low abundance and instability of acyl-CoA species. The most widely accepted and robust method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Oleoyl-CoA by UHPLC-MS/MS
This protocol is based on the methodology described by Abrankó et al. (2018) for the analysis of fatty acyl-CoAs in cell culture.
1. Cell Culture and Harvesting:
-
Culture cells (e.g., HepG2, LHCNM2) under standard conditions to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
2. Acyl-CoA Extraction:
-
Resuspend the cell pellet in a suitable volume of ice-cold extraction solvent (e.g., 2-propanol/water, 1:1, v/v).
-
Homogenize the cell suspension using an ultrasonic probe on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
3. Sample Preparation for LC-MS/MS:
-
The extract can be further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Reconstitute the dried residue in a solvent compatible with the LC-MS/MS system (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile).
4. UHPLC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reversed-phase UHPLC column (e.g., C18) with a gradient elution program.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/2-propanol.
-
-
Mass Spectrometry: Perform detection and quantification using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for Oleoyl-CoA.
-
-
Quantification: Determine the concentration of Oleoyl-CoA by comparing the peak area to a standard curve generated with known concentrations of an Oleoyl-CoA analytical standard. Normalize the results to the total protein content of the cell pellet, determined by a standard protein assay (e.g., BCA assay).
Signaling Pathways and Experimental Workflows
Oleoyl-CoA Metabolism and its Role in Cellular Processes
Oleoyl-CoA is a central hub in lipid metabolism, connecting fatty acid synthesis, desaturation, elongation, and incorporation into complex lipids. Its levels are tightly regulated by a network of enzymes.
A Comparative Guide to HPLC-UV Method Validation for Coenzyme A Derivative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of Coenzyme A (CoA) and its derivatives is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a widely accessible and reliable technique for this purpose. This guide provides an objective comparison of HPLC-UV methods for CoA derivative analysis, supported by experimental data and detailed protocols to aid in methodological selection and validation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is often contingent on the specific requirements of a study, such as the expected concentration of the analytes and the number of samples to be analyzed. The following table summarizes key quantitative performance metrics for different analytical approaches for CoA and its derivatives.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic/Fluorometric Assays |
| Sensitivity (LOD) | Picomole range (e.g., 0.114 pmol for CoA, 0.36 pmol for acetyl-CoA)[1][2] | Low femtomole to low nanomolar range[1] | Picomolar range (e.g., 0.3 µM to 20 pmol)[1] |
| Precision (%RSD) | Intra-assay: <1-3%, Inter-assay: <1-3%[2][3][4][5] | Intra-assay: <15%, Inter-assay: 5-15%[1] | Typically <10% as per manufacturer specifications[1] |
| Accuracy (% Recovery) | 95-97%[2][3][4][5] | Not consistently reported | Not consistently reported |
| Linearity Range | Typically spans several orders of magnitude[1] | Typically spans several orders of magnitude | Defined by the specific kit (e.g., 20-1000 pmol)[1] |
| Specificity | Moderate (based on retention time)[1] | High (based on mass-to-charge ratio and fragmentation)[1] | High (based on enzyme-substrate specificity) |
| Throughput | Low to moderate (15-30 min per sample)[1] | Moderate (5-20 min per sample)[1] | High |
| Analyte Coverage | Limited (typically short- to long-chain)[1] | Broad (short- to very-long-chain)[1] | Specific to a single analyte or a class of compounds |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and HPLC-UV analysis of CoA derivatives.
Sample Preparation from Biological Tissues
-
Tissue Homogenization : Homogenize frozen tissue samples in a 5% perchloric acid (PCA) solution containing 50 µM dithiothreitol (B142953) (DTT).[3]
-
Deproteinization : Incubate the homogenate on ice for 10 minutes, vortexing several times.[3]
-
Centrifugation : Centrifuge the suspension at 14,000 × g for 10 minutes at 4°C.[3]
-
Supernatant Collection : Collect the supernatant for immediate HPLC analysis.[3]
-
Protein Quantification : Resuspend the pellet in 0.1 M NaOH for protein measurement to normalize the CoA and acetyl-CoA concentrations.[3]
HPLC-UV Method for CoA and Acetyl-CoA
-
Chromatographic System : A standard HPLC system equipped with a UV/Vis detector.
-
Column : A reversed-phase C18 column (e.g., 150 × 3 mm, 3 µm particle size) is commonly used.[2]
-
Mobile Phase : A gradient of a buffered aqueous solution (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate : A flow rate of 0.5 mL/min is often used.[2]
-
Injection Volume : 30 µL.[2]
-
Column Temperature : Maintained at room temperature.[2]
-
UV Detection : The wavelength for detection is typically set at 259 nm.[2]
-
Run Time : A total run time of approximately 12 minutes can be achieved for the separation of CoA and acetyl-CoA.[2]
Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for CoA derivative analysis.
Caption: A typical workflow for HPLC-UV method validation.
Conclusion
While LC-MS/MS offers superior sensitivity and specificity for the comprehensive profiling of a wide range of acyl-CoA species, HPLC-UV provides a robust, cost-effective, and reliable alternative for the quantification of more abundant CoA derivatives like CoA and acetyl-CoA.[1][2] The choice between these methods should be guided by the specific research question, available instrumentation, and the desired level of analytical detail. For routine analysis and in laboratories without access to mass spectrometry, a validated HPLC-UV method, as described in this guide, is a powerful tool for advancing our understanding of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Stearoyl-CoA Desaturase Enzymatic Activity on Various Substrates
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This conversion is vital for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters. Given its role in various physiological and pathological processes, including metabolic diseases and cancer, understanding the enzymatic activity of SCD on different substrates is of paramount importance for researchers and drug development professionals. This guide provides an objective comparison of SCD's performance with its primary substrates, supported by experimental data and methodologies.
Quantitative Comparison of Enzymatic Activity
Stearoyl-CoA Desaturase primarily utilizes palmitoyl-CoA (16:0-CoA) and stearoyl-CoA (18:0-CoA) as substrates, converting them into palmitoleoyl-CoA (16:1-CoA) and oleoyl-CoA (18:1-CoA), respectively.[1][3] The enzyme introduces a single cis-double bond at the delta-9 position of the fatty acyl-CoA chain.[4] Several isoforms of SCD exist in mammals, with humans expressing SCD1 and SCD5, and mice expressing SCD1, SCD2, SCD3, and SCD4.[1][5] These isoforms exhibit differential tissue expression and substrate preferences.
While both palmitoyl-CoA and stearoyl-CoA are considered preferred substrates for most SCD isoforms, there are distinctions in their processing. For instance, mouse SCD1, SCD2, and SCD4 can desaturate both substrates, whereas mouse SCD3 activity is largely restricted to palmitoyl-CoA.[6][7] The Harderian gland of mice with a disruption in the SCD1 gene demonstrates high desaturase activity towards palmitoyl-CoA but very low activity with stearoyl-CoA.[8] This highlights the isoform-specific substrate preference that can influence the local lipid composition in different tissues.
Precise kinetic parameters (Km and Vmax) for human and mouse SCD isoforms are not consistently reported across the literature, making a direct quantitative comparison challenging. However, the available data suggests that both stearoyl-CoA and palmitoyl-CoA are efficiently converted by the major isoforms like SCD1.
| Substrate | Chemical Formula | Product | SCD Isoform Preference (Mouse) | Notes |
| Stearoyl-CoA | C18:0-CoA | Oleoyl-CoA (C18:1-CoA) | SCD1, SCD2, SCD4 | A primary substrate for the most abundant SCD isoforms. |
| Palmitoyl-CoA | C16:0-CoA | Palmitoleoyl-CoA (C16:1-CoA) | SCD1, SCD2, SCD3, SCD4 | Readily desaturated, and the exclusive substrate for SCD3. |
Biochemical Reaction Pathway
The desaturation of saturated fatty acyl-CoAs by SCD is an oxidative reaction occurring at the endoplasmic reticulum. It requires molecular oxygen and a complex electron transport chain involving NADH, cytochrome b5 reductase, and cytochrome b5.[1][3]
Caption: Biochemical pathway of Stearoyl-CoA desaturation by SCD.
Experimental Protocols
The measurement of SCD activity is crucial for studying its function and for screening potential inhibitors. A common method involves the use of radiolabeled substrates and subsequent analysis of the products.
Protocol: In Vitro SCD Activity Assay using [14C]-Stearoyl-CoA
This protocol outlines a typical procedure for measuring SCD activity in microsomal fractions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme Source: Microsomal fractions isolated from cells or tissues expressing SCD.
-
Substrate: [14C]-Stearoyl-CoA prepared in assay buffer.
-
Cofactor Solution: Freshly prepared NADH in assay buffer.
-
Reaction Stop Solution: A solution of 10% potassium hydroxide (B78521) in ethanol.
-
Extraction Solvent: Hexane (B92381).
2. Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, microsomal protein (enzyme source), and the test compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the [14C]-Stearoyl-CoA and the NADH cofactor solution.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Saponify the lipids by heating at 60-70°C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., sulfuric acid) to protonate the fatty acids.
-
Extract the fatty acids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acids.
3. Product Analysis:
-
The extracted fatty acids (containing both [14C]-stearic acid and the product [14C]-oleic acid) are separated. This can be achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The amount of radioactivity in the spots or peaks corresponding to stearic acid and oleic acid is quantified using a scintillation counter or an online flow scintillation analyzer.
-
SCD activity is calculated as the percentage of [14C]-stearic acid converted to [14C]-oleic acid per unit of time and protein concentration.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro SCD activity assay.
Caption: General workflow for an in vitro SCD activity assay.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotopic Labeling Strategies for Validating Oleoyl-CoA Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common isotopic labeling strategies used to investigate the metabolic fate of oleoyl-CoA, a central intermediate in lipid metabolism. Understanding how oleoyl-CoA is processed is critical for research in metabolic diseases, oncology, and the development of novel therapeutics. This document outlines various approaches, presents supporting experimental data, and provides detailed methodologies to aid in the design and execution of robust metabolic studies.
Introduction to Oleoyl-CoA Metabolism
Oleoyl-CoA, the activated form of the monounsaturated omega-9 fatty acid oleic acid, stands at a critical metabolic crossroads. Its fate within the cell is tightly regulated and dictates the balance between energy storage, structural lipid synthesis, and signaling molecule production. Key metabolic pathways involving oleoyl-CoA include its incorporation into neutral lipids like triacylglycerols (TAGs) for energy storage, its integration into phospholipids (B1166683) (PLs) for membrane biogenesis, and its modification through elongation and desaturation processes. Isotopic labeling, coupled with advanced analytical techniques like mass spectrometry, provides a powerful tool to trace the dynamic flux of oleoyl-CoA through these interconnected pathways.
Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is fundamental to the successful interrogation of oleoyl-CoA metabolism. The most common stable isotopes used are Carbon-13 (¹³C) and Deuterium (B1214612) (²H). Each offers distinct advantages and is suited for answering different biological questions.
Key Labeling Approaches:
-
Uniformly ¹³C-Labeled Oleic Acid ([U-¹³C]Oleic Acid): This tracer contains ¹³C at every carbon position. It is highly effective for tracing the entire carbon skeleton of oleic acid as it is incorporated into complex lipids. This allows for the clear identification and quantification of molecules that are newly synthesized from the supplied oleic acid.
-
Position-Specific ¹³C-Labeled Oleic Acid (e.g., [1-¹³C]Oleic Acid): Labeling at a specific position, such as the carboxyl carbon, is useful for tracking specific biochemical transformations. For instance, monitoring the fate of the [1-¹³C] label can provide insights into fatty acid oxidation, where this carbon is lost as ¹³CO₂.
-
Deuterium-Labeled Water (D₂O): This strategy involves labeling the cellular water pool with D₂O. Deuterium atoms are then incorporated into fatty acids and other lipids during their de novo synthesis or modification. This approach is particularly powerful for measuring the rates of de novo lipogenesis and understanding the contribution of newly synthesized fatty acids to the oleoyl-CoA pool.
Performance Comparison:
| Parameter | [U-¹³C]Oleic Acid | [1-¹³C]Oleic Acid | D₂O Labeling | Supporting Data & Remarks |
| Pathway Coverage | Excellent for tracking incorporation into complex lipids (TAGs, PLs) and elongation/desaturation. | Primarily used for β-oxidation studies. Less effective for tracking the full carbon backbone. | Excellent for quantifying de novo lipogenesis and endogenous fatty acid synthesis. | [U-¹³C]Oleic acid provides a comprehensive view of exogenous fatty acid utilization. D₂O offers a global perspective on new lipid synthesis. |
| Sensitivity | High, especially with mass spectrometry, due to the significant mass shift. | Moderate. The single ¹³C can be challenging to detect in low-abundance species. | High. Multiple deuterium atoms are often incorporated, leading to a clear mass shift. | Modern high-resolution mass spectrometers can readily detect the mass shifts from all these tracers. |
| Metabolic Perturbation | Minimal. The tracer is chemically identical to the natural substrate. | Minimal. | Can have minor effects on cellular metabolism at very high enrichment levels, but generally considered non-perturbative. | It is always advisable to perform dose-response experiments to ensure the chosen tracer concentration does not induce unintended metabolic effects. |
| Cost & Availability | Higher cost due to the complexity of synthesis. | Lower cost compared to uniformly labeled fatty acids. | Relatively low cost and readily available. | Cost-effectiveness can be a significant factor in the design of large-scale or long-term studies. |
| Primary Application | Tracing exogenous oleic acid uptake and its subsequent fate in lipid synthesis. | Measuring rates of fatty acid β-oxidation. | Measuring rates of de novo lipogenesis and endogenous fatty acid turnover. | The choice of tracer should be directly guided by the primary biological question of the study. |
Experimental Methodologies
Robust and reproducible data are contingent on well-designed and meticulously executed experimental protocols. Below are representative methodologies for a typical isotopic labeling experiment to probe oleoyl-CoA metabolism in cultured cells.
Cell Culture and Isotopic Labeling with [U-¹³C]Oleic Acid
-
Cell Seeding: Plate mammalian cells (e.g., hepatocytes, adipocytes) in a suitable culture format (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C]Oleic acid complexed to bovine serum albumin (BSA). This is crucial for the solubility and cellular uptake of the fatty acid. A typical molar ratio is 4:1 (oleic acid:BSA).
-
Labeling: Remove the standard culture medium and replace it with fresh medium containing the [U-¹³C]Oleic acid-BSA complex at a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled oleic acid.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular label.
-
Metabolite Extraction: Add a pre-chilled extraction solvent, such as a 2:1:1 mixture of methanol:chloroform:water, to the cells. Scrape the cells and collect the lysate for lipid extraction.
Lipid Extraction and Sample Preparation
-
Phase Separation: After a brief vortexing of the cell lysate in the extraction solvent, centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol) for analysis.
-
Analysis by LC-MS/MS: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the resolution of different lipid classes, while the mass spectrometer detects the mass shift introduced by the ¹³C isotopes, enabling the quantification of labeled species.
Visualizing Metabolic and Experimental Flows
Diagrams are essential for conceptualizing the complex relationships in metabolic studies. The following visualizations, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Metabolic fate of Oleoyl-CoA in the cell.
Caption: General experimental workflow for isotopic labeling.
Caption: Decision tree for selecting a labeling strategy.
Conclusion
The selection of an appropriate isotopic labeling strategy is paramount for accurately validating and quantifying the metabolic pathways of oleoyl-CoA. Uniformly ¹³C-labeled oleic acid is ideal for tracing the fate of exogenous fatty acids into complex lipids. In contrast, D₂O labeling is the gold standard for assessing de novo lipogenesis. Position-specific tracers like [1-¹³C]oleic acid offer a targeted approach for studying specific enzymatic reactions such as β-oxidation. By carefully matching the isotopic tracer and analytical method to the specific research question, scientists can uncover detailed insights into the regulation of lipid metabolism, paving the way for new therapeutic interventions in a host of metabolic diseases.
A Comparative Analysis of Acyl-CoA Profiles: A Fingerprint of Cellular Health and Disease
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that accompany disease is paramount. Acyl-Coenzyme A (acyl-CoA) profiles, representing the activated forms of fatty acids, are emerging as critical indicators of cellular metabolic status.[1][2][3] Alterations in these profiles are increasingly linked to the pathophysiology of various diseases, including metabolic disorders, cardiovascular disease, and cancer, making them promising targets for novel therapeutic interventions and valuable biomarkers for disease diagnostics.[2][3]
This guide provides a comparative analysis of acyl-CoA profiles in healthy versus diseased tissues, supported by quantitative data and detailed experimental methodologies. By offering a clear, data-driven comparison, we aim to equip researchers with the foundational knowledge to explore the diagnostic and therapeutic potential of acyl-CoA profiling.
Quantitative Comparison of Acyl-CoA Profiles
The following table summarizes findings from various studies, highlighting the differential abundance of specific acyl-CoA species in diseased tissues compared to healthy controls. It is important to note that variations in experimental models, tissue types, and analytical methods can influence absolute concentrations. Therefore, the presented data focuses on the relative changes observed in diseased states.
| Disease State | Tissue/Cell Type | Acyl-CoA Species | Observed Change in Diseased vs. Healthy | Reference |
| Cancer | Breast Cancer (ER-negative) | Long-chain acyl-CoAs | Increased expression of ACSL4, suggesting elevated long-chain acyl-CoA synthesis.[4] | [4][5] |
| Prostate Cancer | Long-chain acyl-CoAs | Deregulation of long-chain acyl-CoA synthetases (ACSLs) is common.[5] | [5] | |
| Liver Cancer | Long-chain acyl-CoAs | Overexpression of ACSL4 is associated with poorer patient survival.[5] | [5] | |
| Cardiovascular Disease | Ischemic Heart | Medium and long-chain acylcarnitines (surrogates for acyl-CoAs) | Accumulation due to impaired fatty acid oxidation.[6] | [6][7] |
| Heart Failure | Long-chain acyl-CoAs | Reduced levels in failing human myocardium.[8] | [8] | |
| Metabolic Disorders | Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | Mouse Liver | Significant increase in butyryl-CoA (C4).[9][10] | [9][10] |
| Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency | Mouse Liver | Modest accumulation of medium-chain 3-hydroxyacyl-CoAs.[9][10] | [9][10] | |
| High-Fat Diet-Induced Nutritional Stress | Not specified | Global alterations in acyl-CoA metabolism.[11] | [11] |
Experimental Protocols: A Methodological Overview
The accurate quantification of acyl-CoAs from biological samples is challenging due to their low abundance and instability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific acyl-CoA profiling.[1][12][13] Below is a generalized protocol synthesized from various established methods.[9][14][15]
Tissue Homogenization and Acyl-CoA Extraction
-
Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoAs from tissue samples.
-
Protocol:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic reactions.[15]
-
Homogenize the frozen tissue powder in a pre-cooled extraction solution. Common extraction solutions include:
-
A mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 2:2:1 v/v/v) for broad acyl-CoA species coverage.[15]
-
Perchloric acid (PCA) for the extraction of water-soluble short-chain acyl-CoAs.[15]
-
-
Incubate the homogenate on ice, followed by centrifugation to pellet proteins and cellular debris.[15]
-
Collect the supernatant containing the acyl-CoAs for further purification or direct analysis.
-
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Objective: To remove interfering substances and concentrate the acyl-CoA fraction.
-
Protocol:
-
Condition a weak anion exchange or reversed-phase SPE column with methanol and then equilibrate with water.[9]
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with a series of solutions (e.g., 2% formic acid, followed by methanol) to remove salts and other impurities.[9]
-
Elute the acyl-CoAs using a solution such as 2-5% ammonium (B1175870) hydroxide.[9]
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS analysis (e.g., 50% methanol).[9]
-
LC-MS/MS Analysis
-
Objective: To separate and quantify individual acyl-CoA species.
-
Protocol:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into an LC system equipped with a C18 reversed-phase column.[12][14]
-
Employ a gradient elution using two mobile phases, typically water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).[16] This separates the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the eluted acyl-CoAs using positive ion electrospray ionization (ESI).[12]
-
Detect and quantify the acyl-CoAs using Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor-to-product ion transition for each acyl-CoA species.[9] A common neutral loss scan for acyl-CoAs is m/z 507.[9][12]
-
-
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental and biological processes, the following diagrams are provided.
Caption: A generalized experimental workflow for acyl-CoA profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. Expression of Long-chain Fatty Acyl-CoA Synthetase 4 in Breast and Prostate Cancers Is Associated with Sex Steroid Hormone Receptor Negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 7. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preservation of Acyl-CoA Attenuates Pathological and Metabolic Cardiac Remodeling Through Selective Lipid Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs [pubmed.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Verifying the Purity of Commercial Oleoyl Coenzyme A Triammonium
For researchers in metabolic studies, drug development, and enzymology, the purity of reagents is paramount. Oleoyl Coenzyme A (Oleoyl-CoA), a key substrate in fatty acid metabolism and a modulator of various cellular processes, is commercially available from several suppliers. However, the stated purity can vary, and independent verification is often necessary to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of methods to verify the purity of commercial Oleoyl-CoA, presents alternatives, and offers detailed experimental protocols.
Alternatives to Commercial Oleoyl-CoA
While purchasing Oleoyl-CoA is convenient, researchers have alternatives, each with its own set of advantages and disadvantages.
-
In-house Enzymatic Synthesis: For laboratories equipped for biochemical preparations, synthesizing Oleoyl-CoA in-house can be a cost-effective option. This process typically involves the enzymatic reaction of oleic acid, Coenzyme A, and ATP, catalyzed by an acyl-CoA synthetase. This approach offers the advantage of producing a fresh supply of the compound, potentially minimizing degradation products. However, it requires significant expertise in protein purification and enzymatic assays, as well as rigorous downstream purification and characterization of the final product.
-
Isotopically Labeled Standards: For precise quantification in complex biological samples, commercially available isotopically labeled Oleoyl-CoA (e.g., 13C-labeled) serves as an essential internal standard in mass spectrometry-based methods.[1] While not a bulk substitute, it is a critical component for accurate quantification, allowing researchers to distinguish the analyte from endogenous pools and correct for sample loss during preparation.
Comparative Analysis of Purity Verification Methods
The two primary methods for assessing the purity of Oleoyl-CoA are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical Purity Specification |
| HPLC-UV | Separation based on hydrophobicity on a reversed-phase column, with detection of the adenine (B156593) moiety of CoA at ~260 nm. | Widely available, robust, and provides quantitative data on UV-active impurities. | Less sensitive than LC-MS/MS; may not resolve co-eluting impurities with no UV absorbance. | ≥90% - ≥99% |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of the parent ion and its specific fragments. | Highly sensitive and specific, allowing for the identification and quantification of a wide range of impurities, including those without a UV chromophore. Provides definitive molecular identification. | Requires more specialized and expensive equipment; can be more complex to develop and validate methods. | Typically used for confirmation and quantification in biological matrices rather than a standalone purity specification from vendors. |
| Enzymatic Assay | Measures the functional activity of Oleoyl-CoA in a specific enzyme-catalyzed reaction. | Provides a measure of functional purity, which can be more relevant for biological experiments. | Can be susceptible to interference from other components in the sample; does not provide information on the nature of impurities. | Not typically provided as a purity specification by vendors, but can be used for in-house validation. |
Experimental Protocols
Below are detailed protocols for the analysis of Oleoyl-CoA purity by HPLC-UV and LC-MS/MS.
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This method is suitable for quantifying Oleoyl-CoA and identifying UV-active impurities.
1. Materials and Reagents:
-
Oleoyl-CoA triammonium (B15348185) salt standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Acetic acid
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Oleoyl-CoA in water at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
-
Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of Oleoyl-CoA as follows: Purity (%) = (Peak Area of Oleoyl-CoA / Total Peak Area of all peaks) x 100
-
Protocol 2: Purity Confirmation and Quantification by LC-MS/MS
This method provides high sensitivity and specificity for the confirmation of Oleoyl-CoA identity and its quantification.
1. Materials and Reagents:
-
Oleoyl-CoA triammonium salt standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium hydroxide
-
Heptadecanoyl-CoA (internal standard)
-
0.22 µm syringe filters
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Oleoyl-CoA and the internal standard in a 1:1 methanol:water solution.
-
Perform serial dilutions to create a calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile
-
Gradient: A suitable gradient to separate Oleoyl-CoA from other acyl-CoAs (e.g., a 5-minute gradient from 10% to 90% B).[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Oleoyl-CoA: Monitor the transition of the precursor ion to a specific product ion (the exact m/z values will depend on the instrument and adducts formed).
-
Internal Standard (Heptadecanoyl-CoA): Monitor its specific precursor-to-product ion transition.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Oleoyl-CoA to the internal standard against the concentration of the standards.
-
Determine the concentration of Oleoyl-CoA in the unknown sample from the calibration curve.
-
Purity can be assessed by comparing the measured concentration to the expected concentration based on the weighed amount.
-
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for purity verification.
Caption: Workflow for Oleoyl-CoA purity analysis by HPLC-UV.
Caption: Workflow for Oleoyl-CoA analysis by LC-MS/MS.
References
A Comparative Guide to the Enzyme Kinetics of Oleoyl-CoA and Palmitoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl-CoA (C18:1-CoA) and Palmitoleoyl-CoA (C16:1-CoA) are pivotal monounsaturated fatty acyl-CoA esters central to numerous metabolic processes, including energy metabolism, lipid synthesis, and cell signaling. Understanding their distinct interactions with key metabolic enzymes is crucial for elucidating disease mechanisms and for the development of targeted therapeutics. This guide provides a detailed comparison of the enzyme kinetics of Oleoyl-CoA and Palmitoleoyl-CoA with respect to key enzyme families: Acyl-CoA Synthetases (ACSLs), Carnitine Palmitoyltransferases (CPTs), and Acyl-CoA Thioesterases (ACOTs).
Quantitative Data Summary
The following tables summarize the available quantitative kinetic data for Oleoyl-CoA and Palmitoleoyl-CoA with specific enzymes.
Table 1: Kinetic Parameters for Carnitine Palmitoyltransferase I (CPT I)
| Substrate | Enzyme Source | Dietary Condition of Animal Model | Apparent K₀.₅ (µM) | Vmax (nmol/min/mg protein) |
| Oleoyl-CoA | Rat Liver Mitochondria | Low-Fat Diet | 2.8 | 1.8 |
| Olive Oil Diet | 4.2 | 2.2 | ||
| Safflower Oil Diet | 5.1 | 2.8 | ||
| Menhaden Oil Diet | 3.9 | 2.7 | ||
| Palmitoleoyl-CoA | Rat Liver Mitochondria | Low-Fat Diet | 2.1 | 2.1 |
| Olive Oil Diet | 3.5 | 2.5 | ||
| Safflower Oil Diet | 4.8 | 3.2 | ||
| Menhaden Oil Diet | 3.6 | 3.0 |
Data from a study on the influence of diet on hepatic CPT I kinetics.
Table 2: Kinetic Parameters for Acyl-CoA Thioesterase 13 (Acot13) / Thioesterase Superfamily Member 2 (Them2)
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Kᵢ for Substrate Inhibition (µM) |
| Oleoyl-CoA | Mouse Them2 | 2.8 ± 0.4 | 10.3 ± 0.3 | 8.0 ± 0.2 | 2.9 x 10⁶ | 31.2 |
| Palmitoyl-CoA | Mouse Them2 | 3.9 ± 0.5 | 13.9 ± 0.5 | 10.8 ± 0.4 | 2.8 x 10⁶ | 56.1 |
These findings indicate that Them2 exhibits a preference for the hydrolysis of long-chain fatty acyl-CoAs.
Enzyme-Specific Comparisons
Acyl-CoA Synthetases (ACSLs)
ACSLs catalyze the formation of fatty acyl-CoAs from fatty acids, ATP, and Coenzyme A, a critical step for their subsequent metabolism. Different ACSL isoforms exhibit distinct substrate preferences.
-
ACSL1 shows a preference for both saturated and monounsaturated fatty acids of 16 to 18 carbons in length.[1]
-
ACSL3 and ACSL4 are reported to prefer highly unsaturated fatty acids.[2]
-
ACSL5 and ACSL6 are suggested to favor saturated fatty acids.[2]
-
A study on the yeast ACSL homolog, Faa1p, which prefers cis-monounsaturated fatty acids, reported a Km of 71.1 µM and a Vmax of 158.2 nmol/min/mg protein for oleate.[3]
Carnitine Palmitoyltransferases (CPTs)
CPTs are essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. CPT I, the outer mitochondrial membrane enzyme, is the rate-limiting step in this process.
Kinetic studies with rat liver mitochondrial CPT I show that Palmitoleoyl-CoA is utilized at a high rate.[4] The apparent affinity (indicated by K₀.₅) of CPT I for both Oleoyl-CoA and Palmitoleoyl-CoA is influenced by dietary lipid composition, with lower K₀.₅ values observed in animals on a low-fat diet, suggesting a higher affinity under these conditions.[4] Generally, the Vmax for Palmitoleoyl-CoA is slightly higher than for Oleoyl-CoA across different dietary conditions, indicating a greater maximal velocity of the reaction with the C16:1 substrate.[4]
Acyl-CoA Thioesterases (ACOTs)
ACOTs hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, playing regulatory roles in lipid metabolism. The kinetic parameters for the mouse Acot13 isoform (Them2) reveal that both Oleoyl-CoA and Palmitoyl-CoA are excellent substrates. Them2 exhibits a slightly lower Km and a higher catalytic efficiency (kcat/Km) for Oleoyl-CoA compared to Palmitoyl-CoA, suggesting a marginally higher affinity and efficiency for the C18:1 substrate. Both substrates also cause substrate inhibition at higher concentrations, with Oleoyl-CoA showing a lower Ki, indicating that inhibition occurs at a lower concentration compared to Palmitoyl-CoA.
Experimental Protocols
Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)
This protocol measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
-
Reaction Mixture:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
0.2 mM Coenzyme A
-
5 mM DTT
-
0.1% Triton X-100
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid or [¹⁴C]palmitoleic acid) complexed to fatty acid-free BSA.
-
-
Enzyme Source: Purified ACSL isoform, cell lysate, or tissue homogenate.
-
Procedure:
-
Prepare the reaction mixture with all components except Coenzyme A.
-
Add the enzyme source and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding Coenzyme A.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an extraction solution (e.g., Dole's reagent: isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v).
-
Perform a liquid-liquid extraction to separate the radiolabeled acyl-CoA (which remains in the aqueous phase) from the unreacted fatty acid (which partitions into the organic phase).
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Carnitine Palmitoyltransferase I (CPT I) Activity Assay (Radiometric)
This assay measures the formation of radiolabeled acylcarnitine from an acyl-CoA substrate and radiolabeled carnitine.
-
Reaction Mixture:
-
Assay buffer (e.g., 116 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 2.5 mM KCN, 1% fatty acid-free BSA).
-
Acyl-CoA substrate (Oleoyl-CoA or Palmitoleoyl-CoA).
-
[³H]L-carnitine.
-
-
Enzyme Source: Isolated mitochondria or permeabilized cells.
-
Procedure:
-
Add the enzyme source to the assay buffer.
-
Add the acyl-CoA substrate and pre-incubate at 37°C.
-
Initiate the reaction by adding [³H]L-carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Extract the radiolabeled acylcarnitine product using a solvent like n-butanol.
-
Measure the radioactivity in the organic phase by liquid scintillation counting.
-
Calculate CPT I activity as nmol of product formed per minute per mg of protein. Kinetic parameters are determined by varying the concentration of the acyl-CoA substrate.
-
Acyl-CoA Thioesterase (ACOT) Activity Assay (Spectrophotometric)
This continuous assay measures the release of Coenzyme A, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Reaction Mixture:
-
100 mM buffer (e.g., HEPES, pH 7.5)
-
1 mM DTNB
-
Acyl-CoA substrate (Oleoyl-CoA or Palmitoleoyl-CoA).
-
-
Enzyme Source: Purified ACOT enzyme or cell/tissue extracts.
-
Procedure:
-
Prepare the reaction mixture containing buffer and DTNB in a cuvette.
-
Add the acyl-CoA substrate and allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of the product (TNB²⁻, ε = 14,150 M⁻¹cm⁻¹).
-
Determine kinetic parameters by measuring the initial rates at various substrate concentrations.
-
Signaling Pathways and Experimental Workflows
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of the long chain acyl-CoA synthetase Faa1p from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Internal Standards for Accurate Oleoyl-CoA Quantification
For researchers, scientists, and drug development professionals, the precise quantification of Oleoyl-CoA, a pivotal intermediate in fatty acid metabolism, is paramount. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for achieving accurate and reliable results in your research.
The dynamic role of Oleoyl-CoA in cellular processes, ranging from energy storage and membrane biosynthesis to signaling pathways, necessitates its accurate measurement. The inherent variability in sample preparation and analytical instrumentation, particularly in mass spectrometry-based methods, underscores the critical need for an appropriate internal standard to correct for these variations and ensure data integrity. This guide delves into the performance of different internal standards for Oleoyl-CoA quantification, focusing on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
Comparing the Alternatives: A Data-Driven Overview
The choice of an internal standard is a critical decision that directly impacts the accuracy of quantification. The ideal internal standard should mimic the analyte of interest (Oleoyl-CoA) throughout the entire analytical process, including extraction, derivatization (if any), and ionization, without being naturally present in the sample. The two main categories of internal standards used for acyl-CoA analysis are stable isotope-labeled analogs and odd-chain fatty acyl-CoAs.
| Internal Standard Type | Analyte | Key Performance Characteristics | Advantages | Disadvantages |
| Stable Isotope-Labeled | [U-¹³C]18:1-CoA | High Accuracy & Precision: Co-elutes with the analyte, minimizing matrix effects and variability in ionization.[1] | Gold Standard: Considered the most accurate approach due to identical chemical and physical properties to the analyte.[2] | Cost: Can be significantly more expensive than other options. Availability may be limited. |
| Odd-Chain Fatty Acyl-CoA | C17:0-CoA | Good Recovery & Linearity: Demonstrates similar extraction recovery to endogenous long-chain fatty acyl-CoAs.[3] Provides excellent linearity in calibration curves (R² > 0.999).[1] | Cost-Effective & Commercially Available: More affordable and readily accessible than stable isotope-labeled standards. | Potential for Differential Ionization: Structural differences can lead to variations in ionization efficiency compared to Oleoyl-CoA, potentially introducing bias.[4] |
| Odd-Chain Fatty Acyl-CoA | C15:0-CoA | Effective for a Range of Acyl-CoAs: Utilized as an internal standard for a variety of acyl-CoAs with good performance.[5] | Versatility: Can be used for the quantification of multiple acyl-CoAs in a single run. | Structural Dissimilarity: The greater the difference in chain length from Oleoyl-CoA, the higher the potential for analytical bias.[4] |
Visualizing the Workflow for Accurate Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Oleoyl-CoA using an internal standard with LC-MS/MS.
Caption: Workflow for Oleoyl-CoA quantification using an internal standard.
Experimental Protocols: A Closer Look
Accurate quantification is underpinned by a robust and well-defined experimental protocol. Below is a detailed methodology for the LC-MS/MS-based quantification of Oleoyl-CoA.
Sample Preparation and Extraction
This crucial first step aims to efficiently extract acyl-CoAs while minimizing degradation.
-
Internal Standard Spiking: To a known amount of biological sample (e.g., ~10-100 mg of tissue or 1-10 million cells), add a precise amount of the chosen internal standard (e.g., [U-¹³C]18:1-CoA or C17:0-CoA).[1][3] The internal standard should be added at the earliest stage to account for any losses during sample processing.[2]
-
Homogenization and Extraction: Homogenize the sample in an ice-cold extraction solvent. A common choice is a mixture of isopropanol (B130326) and an aqueous buffer.[3] Another effective method involves extraction with a solution containing 2.5% sulfosalicylic acid (SSA), which has shown high recovery for various acyl-CoAs.[6]
-
Solid-Phase Extraction (SPE): To remove interfering substances and enrich the acyl-CoA fraction, perform solid-phase extraction.[7] Oasis HLB cartridges are frequently used for this purpose. The basic steps include:
-
Conditioning the cartridge with methanol (B129727) and then water.
-
Loading the sample extract.
-
Washing the cartridge to remove impurities.
-
Eluting the acyl-CoAs with an appropriate solvent, such as methanol containing a small amount of ammonium (B1175870) hydroxide (B78521).[1]
-
LC-MS/MS Analysis
The purified extract is then subjected to LC-MS/MS analysis for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C8 or C18, is typically used to separate the acyl-CoAs based on their hydrophobicity.[1][3]
-
Mobile Phases: A binary gradient system is commonly employed.
-
Mobile Phase A: Water with a modifier like ammonium hydroxide or formic acid.[1]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs like Oleoyl-CoA.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI) is the most common mode for acyl-CoA analysis.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][8] This involves monitoring a specific precursor ion to product ion transition for both Oleoyl-CoA and the internal standard.
-
Precursor Ion: The protonated molecule [M+H]⁺ of Oleoyl-CoA and the internal standard.
-
Product Ion: A characteristic fragment ion is monitored. For many acyl-CoAs, a neutral loss corresponding to the CoA moiety is observed.[8]
-
-
Data Analysis and Quantification
The final step involves processing the acquired data to determine the concentration of Oleoyl-CoA.
-
Peak Integration: The peak areas for both Oleoyl-CoA and the internal standard are integrated from the extracted ion chromatograms.[3]
-
Ratio Calculation: The ratio of the peak area of Oleoyl-CoA to the peak area of the internal standard is calculated for each sample.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of Oleoyl-CoA and a constant concentration of the internal standard. The peak area ratios are plotted against the corresponding concentrations.
-
Quantification: The concentration of Oleoyl-CoA in the biological samples is determined by interpolating the peak area ratio from the calibration curve.[1]
Signaling and Metabolic Context of Oleoyl-CoA
The accurate measurement of Oleoyl-CoA is critical for understanding its role in various metabolic and signaling pathways.
Caption: Central role of Oleoyl-CoA in fatty acid metabolism.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cellular Consequences of Acyl-CoA Composition: A Comparative Guide to Monounsaturated vs. Saturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The intracellular balance between monounsaturated and saturated fatty acyl-CoAs is a critical determinant of cellular fate. While both are essential metabolic intermediates, a shift towards an excess of saturated fatty acyl-CoAs, such as palmitoyl-CoA, is increasingly implicated in cellular dysfunction and disease. Conversely, monounsaturated fatty acyl-CoAs, like oleoyl-CoA, often exhibit protective effects, mitigating the damage induced by their saturated counterparts. This guide provides a comprehensive comparison of their cellular effects, supported by experimental data and detailed protocols to aid in research and therapeutic development.
Key Cellular Effects: A Comparative Overview
Saturated fatty acyl-CoAs (SFA-CoAs) and monounsaturated fatty acyl-CoAs (MUFA-CoAs) exert divergent effects on several critical cellular processes. SFAs are potent inducers of cellular stress pathways, leading to apoptosis and inflammation, whereas MUFAs often promote benign lipid storage and can rescue cells from SFA-induced toxicity.
Endoplasmic Reticulum (ER) Stress
Saturated fatty acids are well-documented inducers of ER stress.[1][][3][4][5] The accumulation of SFA-CoAs in the ER disrupts protein folding and calcium homeostasis, triggering the Unfolded Protein Response (UPR). Chronic activation of the UPR can lead to apoptosis. In contrast, monounsaturated fatty acids do not typically induce ER stress and can even alleviate stress caused by saturated fats.[3][4]
Apoptosis
The induction of apoptosis is a hallmark of cellular lipotoxicity mediated by saturated fatty acids.[][4][6][7] This programmed cell death can be initiated through ER stress-dependent pathways and mitochondrial dysfunction. Monounsaturated fatty acids are generally non-apoptotic and have been shown to protect cells from SFA-induced apoptosis.[4][6]
Inflammation
Saturated fatty acids can act as pro-inflammatory molecules by activating signaling pathways such as the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome.[][9] This leads to the production of pro-inflammatory cytokines. Monounsaturated fatty acids, on the other hand, are often considered anti-inflammatory and can suppress SFA-induced inflammatory responses.[9]
Lipid Metabolism and Storage
A key difference in the cellular handling of SFAs and MUFAs lies in their metabolic fate. Monounsaturated fatty acids are more readily esterified into triglycerides and stored in lipid droplets, a process considered a protective mechanism against the accumulation of toxic lipid species.[10] Saturated fatty acids are less efficiently incorporated into triglycerides, which can lead to the buildup of lipotoxic intermediates like ceramides (B1148491) and diacylglycerols.[6][]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the differential effects of monounsaturated and saturated fatty acyl-CoAs.
| Parameter | Saturated Acyl-CoA (Palmitoyl-CoA) | Monounsaturated Acyl-CoA (Oleoyl-CoA) | Cell Type | Citation |
| ER Stress Markers (e.g., CHOP, p-eIF2α) | Significant Increase | No significant change or decrease | H4IIE liver cells, primary cardiomyocytes | [][3][4] |
| Caspase-3 Activity (Apoptosis) | Increased | No significant change or protective effect | H4IIE liver cells, primary cardiomyocytes | [][3][4] |
| NLRP3 Inflammasome Activation (IL-1β secretion) | Activated | Not activated | Macrophages | [9] |
| Ceramide Levels | Increased | No significant change | Liver cells | [4] |
| Triglyceride Accumulation | Moderate increase | Significant increase | Hepatocytes | [10] |
| Mitochondrial ROS Production | Increased | No significant change or protective effect | Skeletal muscle cells | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these molecules, the following diagrams illustrate key signaling pathways and a typical experimental workflow for studying their effects.
References
- 1. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary palmitate and oleate differently modulate insulin sensitivity in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Regulation of Dihydroceramide Desaturase by Palmitate versus Monounsaturated Fatty Acids: IMPLICATIONS FOR INSULIN RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of Fatty Acid Metabolism: A Guide to Oleoyl-CoA Alternatives
For researchers, scientists, and drug development professionals delving into the complex regulation of fatty acid metabolism, Oleoyl-CoA is a cornerstone tool. However, its inherent limitations, such as instability and cell impermeability, necessitate the exploration of robust alternatives. This guide provides a comprehensive comparison of viable substitutes for Oleoyl-CoA, offering experimental data, detailed protocols, and visual aids to inform your research and development endeavors.
The regulation of fatty acid metabolism is a critical area of study for understanding and combating metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Key signaling pathways, including those governed by AMP-activated protein kinase (AMPK), sterol regulatory element-binding protein (SREBP), and carbohydrate response element-binding protein (ChREBP), are intricately linked to the cellular levels of long-chain fatty acyl-CoAs, such as Oleoyl-CoA. To facilitate more precise and controlled studies, a range of alternatives to Oleoyl-CoA have been developed and utilized. This guide compares these alternatives, focusing on their mechanisms of action and their differential effects on key metabolic signaling pathways.
Comparison of Oleoyl-CoA Alternatives
The primary alternatives to Oleoyl-CoA can be categorized into free fatty acids, other fatty acyl-CoAs, fatty acyl-carnitines, and synthetic analogs. Each category offers distinct advantages and disadvantages for specific experimental questions.
| Alternative | Chemical Nature | Key Advantages | Key Disadvantages |
| Oleate | Free Fatty Acid | Cell-permeable, commercially available, well-characterized effects on signaling pathways. | Requires intracellular activation to Oleoyl-CoA, effects can be indirect. |
| Palmitoyl-CoA | Saturated Fatty Acyl-CoA | Allows for direct comparison of saturated vs. monounsaturated fatty acyl-CoA effects. | Generally pro-inflammatory and induces insulin (B600854) resistance, may not be a suitable control for all experiments. |
| Oleoylcarnitine | Fatty Acyl-Carnitine | Facilitates transport into mitochondria, relevant for studying fatty acid oxidation. | Effects on cytosolic signaling pathways may be indirect and differ from Oleoyl-CoA. |
| Non-hydrolyzable Analogs (e.g., S-(2-oxo-octadecenyl)-CoA) | Synthetic Acyl-CoA Analog | Resistant to hydrolysis, allowing for the study of direct, non-metabolic effects of the acyl-CoA moiety. | Not readily commercially available, requires chemical synthesis. |
| Cell-permeable Esters | Modified Fatty Acid | Can directly enter cells and be converted to the desired fatty acyl-CoA intracellularly. | Intracellular concentration can be difficult to control. |
| Enzyme Inhibitors (e.g., SCD1 inhibitors) | Small Molecule | Allows for studying the effects of depleting endogenous Oleoyl-CoA. | May have off-target effects. |
Performance in Modulating Key Signaling Pathways
The choice of an Oleoyl-CoA alternative significantly impacts the observed effects on metabolic signaling pathways. The following table summarizes experimental findings on how these alternatives modulate AMPK, SREBP, and ChREBP.
| Alternative | Effect on AMPK | Effect on SREBP-1c | Effect on ChREBP | Supporting Experimental Data |
| Oleate | Activates AMPK, preventing palmitate-induced insulin resistance.[1][2][3] | Increases SREBP-1c mRNA expression and nuclear accumulation, particularly in SCD1-deficient cells.[4][5] | Unsaturated fatty acids can inhibit ChREBP transcriptional activity.[6] | Studies in C2C12 myotubes and HepG2 cells.[1][2][3][4][5] |
| Palmitoyl-CoA | Can activate AMPK, but its metabolic products can lead to insulin resistance.[7][8] | Can activate SREBP-1c, contributing to lipotoxicity.[9] | Saturated fatty acids have a smaller inhibitory effect on ChREBP compared to unsaturated ones.[6] | Studies in primary hepatocytes and various cell lines.[7][8][9] |
| Oleoylcarnitine | Hypothesized to activate AMPK, promoting fatty acid oxidation.[2][10] | No direct comparative data found. | No direct comparative data found. | In vivo and in vitro studies on L-carnitine and other acylcarnitines suggest a role in AMPK activation.[2][10][11] |
| Non-hydrolyzable Analogs | Long-chain fatty acyl-CoA analogs (MEDICA) activate AMPK.[1] | No direct comparative data found. | No direct comparative data found. | Studies using non-metabolizable fatty acid analogs in various cell systems.[1] |
Visualizing the Regulatory Network
To better understand the interplay between these molecules and signaling pathways, the following diagrams illustrate the key relationships.
Caption: Interplay of Oleoyl-CoA alternatives and key metabolic signaling pathways.
Experimental Protocols
To facilitate the application of these alternatives in your research, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of AMPK Activation
Objective: To determine the phosphorylation status of AMPK (p-AMPKα Thr172) in response to treatment with Oleoyl-CoA alternatives.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Oleate, Palmitate, Oleoylcarnitine (or other alternatives)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of Oleoyl-CoA alternatives for the appropriate duration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal.
Protocol 2: SREBP-1c Nuclear Translocation Assay
Objective: To assess the effect of Oleoyl-CoA alternatives on the translocation of the mature form of SREBP-1c to the nucleus.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Oleate or other cell-permeable alternatives
-
Nuclear and cytoplasmic extraction buffers
-
Primary antibody: anti-SREBP-1c (recognizing both precursor and mature forms)
-
Loading control antibodies (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction)
-
Other materials as described in Protocol 1.
Procedure:
-
Cell Culture and Treatment: Follow the procedure in Protocol 1.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate nuclear and cytoplasmic extracts.
-
-
Western Blotting:
-
Perform western blotting on both nuclear and cytoplasmic fractions as described in Protocol 1.
-
Probe the membrane with the anti-SREBP-1c antibody to detect both the precursor form (in the cytoplasmic/membrane fraction) and the mature form (in the nuclear fraction).
-
Re-probe the membranes with loading control antibodies to ensure equal loading and the purity of the fractions.
-
-
Data Analysis: Quantify the amount of mature SREBP-1c in the nuclear fraction relative to the loading control.
Protocol 3: qRT-PCR Analysis of ChREBP Target Gene Expression
Objective: To measure the mRNA levels of ChREBP target genes (e.g., L-PK, ACC1, FAS) in response to treatment with Oleoyl-CoA alternatives.
Materials:
-
Cell line of interest
-
Oleate, Oleoylcarnitine, or other alternatives
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ChREBP target genes and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture and Treatment: Follow the procedure in Protocol 1.
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite Regulation of Nuclear Localization of Carbohydrate-response Element-binding Protein (ChREBP): ROLE OF AMP AS AN ALLOSTERIC INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Oleoyl Coenzyme A Triammonium
For researchers, scientists, and drug development professionals, the principles of laboratory safety and compliant chemical handling are paramount. This guide provides immediate, essential information for the proper disposal of Oleoyl Coenzyme A triammonium (B15348185), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard and Safety Information Summary
To facilitate a quick assessment of potential hazards, the following table summarizes the known information for analogous Oleoyl Coenzyme A compounds.
| Property | Oleoyl Coenzyme A (Lithium Salt) | Oleoyl Coenzyme A (Sodium Salt) | Oleoyl Coenzyme A Triammonium |
| GHS Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | Not classified as a hazardous substance[2] | Data not available; assume hazards similar to the lithium salt as a precaution. |
| Signal Word | Warning[1] | None[2] | Assume "Warning" |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | None[2] | Assume potential for similar hazards. |
| Form | Solid | Solid | Solid |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection[1] | Standard laboratory PPE (gloves, lab coat, safety glasses) | Protective gloves, eye protection, face protection |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound prioritizes safety and regulatory compliance. The primary and most secure method is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) department. An alternative, for small quantities, involves a chemical inactivation step prior to disposal, but this should only be performed if permitted by your institution.
Method 1: Standard Chemical Waste Disposal (Recommended)
This is the preferred method for all quantities of this compound.
-
Segregation and Collection :
-
Collect waste this compound, in both solid form and in solution, in a dedicated waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container and Labeling :
-
Use a chemically resistant, sealable container.
-
Clearly label the container with "Waste this compound," the concentration (if in solution), and any other information required by your institution's EHS office.
-
-
Storage :
-
Arrange for Pickup :
-
Contact your institution's EHS office or licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Method 2: Chemical Inactivation for Small Quantities (Check Institutional Policy)
For very small quantities, chemical hydrolysis can be performed to break the biologically active thioester bond, followed by disposal. Verify that this procedure is permitted by your institution's EHS guidelines before proceeding.
-
Objective : To hydrolyze the thioester bond of Oleoyl Coenzyme A, yielding Oleate and Coenzyme A. This is achieved through base-catalyzed hydrolysis (saponification).
-
Materials :
-
Waste this compound solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips or a pH meter.
-
Appropriate reaction vessel (e.g., beaker or flask).
-
Stir plate and stir bar.
-
-
Procedure :
-
Step 1: Preparation : Perform this procedure in a well-ventilated fume hood while wearing appropriate PPE. Place the aqueous solution of waste this compound in the reaction vessel with a stir bar.
-
Step 2: Hydrolysis : While stirring, slowly add 1 M NaOH solution dropwise to raise the pH to approximately 12. Continue stirring at room temperature for at least 2 hours to ensure complete hydrolysis of the thioester bond.
-
Step 3: Neutralization : After the hydrolysis period, slowly neutralize the solution by adding 1 M HCl dropwise while monitoring the pH. Continue adding HCl until the pH is between 6 and 8.[4]
-
Step 4: Final Disposal : The resulting neutralized solution, containing oleate, Coenzyme A, and salts, may be eligible for drain disposal with copious amounts of water, provided it meets the criteria for non-hazardous aqueous waste according to your local and institutional regulations.[3][4][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Oleoyl Coenzyme A Triammonium
Disclaimer: Safety Data Sheets (SDS) for Oleoyl Coenzyme A salts present conflicting hazard information. While some sources classify the sodium salt as non-hazardous[1], the lithium salt is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[2]. Until a specific SDS for Oleoyl Coenzyme A triammonium (B15348185) becomes available, it is prudent to handle it as a potentially hazardous substance, adopting the more stringent safety precautions associated with the lithium salt. Always consult the supplier-specific SDS and your institution's Environmental Health and Safety (EHS) department before handling this compound.
Hazard Summary & Personal Protective Equipment (PPE)
Based on a conservative approach, the potential hazards of Oleoyl Coenzyme A triammonium are outlined below, along with the recommended personal protective equipment.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) | Standard laboratory PPE (lab coat, safety glasses, gloves). |
| Skin Corrosion/Irritation (Category 2) | Chemical-resistant lab coat, safety goggles, and nitrile gloves. |
| Serious Eye Damage/Irritation (Category 2A) | Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3) | Work in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended. |
General Laboratory PPE: At a minimum, a lab coat, protective eyewear, long pants, and closed-toe shoes should be worn when working in a laboratory with chemical hazards[3].
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Consult the supplier-specific Safety Data Sheet (SDS).
- Ensure all necessary PPE is available and in good condition.
- Verify that a calibrated eye-wash station and safety shower are accessible.
- Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood if handling the solid form or creating solutions.
- Have spill cleanup materials readily available.
2. Handling the Compound:
- Don the appropriate PPE as specified in the table above.
- When handling the solid, avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the handling area[2].
3. Post-Handling Procedures:
- Wash hands thoroughly with soap and water after handling.
- Clean the work area and any equipment used.
- Properly remove and dispose of contaminated gloves and other disposable PPE.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
